molecular formula C7H14O6 B1352072 Methyl D-glucopyranoside CAS No. 3149-68-6

Methyl D-glucopyranoside

Cat. No.: B1352072
CAS No.: 3149-68-6
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-WLDMJGECSA-N
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Description

Methyl D-glucoside is a methyl glucoside.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
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InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7?/m1/s1
Source PubChem
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InChI Key

HOVAGTYPODGVJG-WLDMJGECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4027523
Record name 1-O-Methyl-D-glucopyranose
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Molecular Weight

194.18 g/mol
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CAS No.

3149-68-6, 25360-07-0
Record name Methyl D-glucopyranoside
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Record name Methyl glucoside
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Record name D-Glucopyranoside, methyl
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Record name 1-O-Methyl-D-glucopyranose
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Record name Methyl D-glucopyranoside
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Record name Methyl D-glucoside
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL D-GLUCOPYRANOSIDE (.ALPHA./.BETA. MIXTURE)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physical properties of methyl α-D-glucopyranoside?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl α-D-glucopyranoside

Introduction

Methyl α-D-glucopyranoside is a methylated derivative of D-glucose, specifically an α-anomer where the anomeric hydroxyl group is replaced by a methoxy (B1213986) group.[1][2] It is a white, crystalline solid widely utilized in biochemical and pharmaceutical research as a non-metabolizable analog of glucose.[1][3] This property makes it an invaluable tool for studying glucose transporters, glycosidases, and lectins, as it can act as a competitive inhibitor or a structural probe without being consumed by cellular metabolic pathways.[1] This technical guide provides a comprehensive overview of the key physical properties of methyl α-D-glucopyranoside, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Quantitative Physical Properties

The physical properties of methyl α-D-glucopyranoside have been extensively characterized. The following table summarizes the key quantitative data from various sources.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₆[2][4][5]
Molecular Weight 194.18 g/mol [1][2][4][6]
Appearance White to almost white crystalline powder[7]
Melting Point 165-171 °C[3][4][8]
Boiling Point 200 °C (at 0.2 mmHg)[1][7][8]
Density 1.46 g/cm³[1][4][8][9]
Specific Rotation [α]²⁰/D +156° to +162° (c=10, water)[4][6]
Solubility (at 20°C) Water: 108 g/100 mLMethanol: 5.2 g/100 gEther: Insoluble[1][4][8]
Crystal Structure Orthorhombic bisphenoidal[1]
Space Group P2₁2₁2₁[10]
Unit Cell Dimensions a=11.304 Å, b=14.785 Å, c=5.282 Å[10]
Other Characteristics Hygroscopic[4][7]

Experimental Protocols

The determination of the physical properties listed above relies on standard analytical techniques. The methodologies for three key experiments are detailed below.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity.[11] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[11]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry methyl α-D-glucopyranoside is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[11]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is then placed in a melting point apparatus, which typically uses a heated oil bath or a metal block.[11]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[12] Constant stirring of the oil bath ensures uniform temperature distribution.[11]

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11] An impure sample will exhibit a depressed and broadened melting range.[12]

Specific Rotation Measurement by Polarimetry

Specific rotation is an intrinsic property of a chiral compound and is defined as the observed rotation of plane-polarized light when it passes through a 1 decimeter path length of a solution with a concentration of 1 g/mL.[13][14]

Methodology:

  • Solution Preparation: A solution of methyl α-D-glucopyranoside is prepared by accurately weighing the compound and dissolving it in a precise volume of a suitable solvent (typically water) to achieve a known concentration (c), usually expressed in g/100mL.[15]

  • Polarimeter Calibration: The polarimeter is switched on, and the empty sample cell is placed in the sample chamber to zero the instrument.[15]

  • Sample Measurement: The prepared solution is transferred to a polarimeter sample cell of a known path length (l), typically 1 decimeter (10 cm).[13][15] The cell is placed in the polarimeter.

  • Observed Rotation: Light of a specific wavelength (usually the sodium D-line, 589 nm) is passed through the sample.[14] The analyzer is rotated until the light intensity matches the reference, and the observed angle of rotation (α) is recorded.[15]

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c).[14] The temperature and wavelength are reported alongside the value.[14]

Solubility Determination by the Synthetic Method

Solubility is a fundamental property that dictates a compound's behavior in solution and is crucial for applications in drug development and biochemical assays.

Methodology:

  • System Preparation: A known mass of methyl α-D-glucopyranoside and a known mass of the solvent (e.g., methanol) are placed in a sealed, thermostated vessel equipped with a stirrer.[16]

  • Equilibration: The mixture is heated gradually while being stirred continuously. The temperature at which the last solid crystals dissolve is carefully noted. This temperature represents the saturation point for that specific concentration.

  • Data Collection: The experiment is repeated with different ratios of solute to solvent to determine the solubility across a range of temperatures.[16]

  • Data Modeling: The experimental data (solubility vs. temperature) can be correlated using thermodynamic models such as the modified Apelblat equation or the Wilson model to calculate dissolution parameters like enthalpy and entropy.[16]

Visualization of Characterization Workflow

The logical flow for the physical characterization of a purified sample of methyl α-D-glucopyranoside is illustrated below. This workflow outlines the sequence of analytical techniques applied to determine its fundamental properties.

G cluster_workflow Workflow for Physical Property Characterization of Methyl α-D-glucopyranoside cluster_primary Primary Characterization cluster_structural Structural Characterization cluster_results Determined Physical Properties start Purified Solid Sample (Methyl α-D-glucopyranoside) melting_point Melting Point Analysis (Capillary Method) start->melting_point polarimetry Polarimetry start->polarimetry solubility Solubility Assay (Synthetic Method) start->solubility xray X-ray Crystallography start->xray mp_result Melting Range & Purity Assessment melting_point->mp_result sr_result Specific Rotation polarimetry->sr_result sol_result Solubility Profile solubility->sol_result cryst_result Crystal Structure & Unit Cell Dimensions xray->cryst_result

Caption: Workflow for the physical characterization of methyl α-D-glucopyranoside.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Methyl β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data of methyl β-D-glucopyranoside, a pivotal molecule in carbohydrate chemistry and various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document details its structural features, methods of synthesis and analysis, and presents critical data in a structured format.

Chemical Structure and Properties

Methyl β-D-glucopyranoside is a monosaccharide derivative in which a methyl group is attached to the anomeric carbon (C-1) of the pyranose form of D-glucose via a β-glycosidic bond.[1] This structure confers stability and makes it a non-reducing sugar, an ideal model compound for studying carbohydrate reactivity.[1]

The molecule's systematic IUPAC name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₄O₆[2]
Molecular Weight194.18 g/mol [2]
CAS Number709-50-2[2]
AppearanceWhite crystalline solid[3]
Melting Point108-110 °C[2]
Optical Rotation [α]D-34° to -36° (c=4 in H₂O)
SolubilitySoluble in water[3]

Stereochemistry

The stereochemistry of methyl β-D-glucopyranoside is crucial to its function and reactivity. The "D" designation refers to the configuration at C-5, which is the same as in D-glyceraldehyde. The "β" configuration at the anomeric carbon (C-1) indicates that the methoxy (B1213986) group is in the equatorial position, on the same side of the ring as the C-6 hydroxymethyl group. This is in contrast to its anomer, methyl α-D-glucopyranoside, where the methoxy group is in the axial position.

Figure 1: Stereochemical relationship between methyl α- and β-D-glucopyranoside.

Quantitative Structural Data

The precise three-dimensional structure of methyl β-D-glucopyranoside has been determined by X-ray crystallography. The following tables summarize key bond lengths, bond angles, and NMR spectral data.

Bond Lengths and Angles (from Crystallographic Data)

Note: The following data is derived from the crystal structure of a related compound, as a public CIF file for methyl β-D-glucopyranoside was not directly accessible. The values provide a close approximation of the expected bond lengths and angles.

BondLength (Å)Bond AngleAngle (°)
C1-O11.40O1-C1-O5111.5
C1-O51.43C1-O5-C5113.5
C1-C21.52O1-C1-C2108.0
C2-C31.53C1-C2-C3110.5
C3-C41.52C2-C3-C4111.0
C4-C51.53C3-C4-C5110.0
C5-C61.51C4-C5-C6113.0
C5-O51.44C4-C5-O5109.5
C6-O61.43O5-C5-C6107.0
NMR Spectroscopy Data

The ¹H and ¹³C NMR spectra of methyl β-D-glucopyranoside are well-characterized and serve as a benchmark for the structural elucidation of other glycosides.[4]

¹H NMR Chemical Shifts (D₂O, 400 MHz)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-14.38d7.9
H-23.25dd7.9, 9.1
H-33.45t9.1
H-43.38t9.1
H-53.42ddd9.1, 5.7, 2.3
H-6a3.88dd12.2, 2.3
H-6b3.69dd12.2, 5.7
OCH₃3.55s-

¹³C NMR Chemical Shifts (D₂O)

CarbonChemical Shift (ppm)
C-1103.5
C-273.8
C-376.4
C-470.2
C-576.4
C-661.3
OCH₃57.8

Experimental Protocols

Synthesis via Fischer Glycosidation

The most common method for the preparation of methyl β-D-glucopyranoside is the Fischer glycosidation of D-glucose.[5] This reaction involves treating glucose with methanol (B129727) in the presence of an acid catalyst, which results in a mixture of the α and β anomers of methyl glucopyranoside and methyl glucofuranoside.[5] The pyranoside forms are thermodynamically favored under prolonged reaction times.[5]

Materials:

  • D-glucose

  • Anhydrous methanol

  • Concentrated sulfuric acid (or other acid catalyst like Dowex 50W-X8 resin)

  • Sodium carbonate (for neutralization)

  • Activated carbon (for decolorization)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and methanol (for elution)

Procedure:

  • Suspend D-glucose in anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid and heat the mixture at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Neutralize the acid catalyst by adding sodium carbonate until the effervescence ceases.

  • Filter the mixture to remove the insoluble salts and any unreacted glucose.

  • Concentrate the filtrate under reduced pressure to obtain a syrup.

  • The resulting syrup contains a mixture of methyl α- and β-D-glucopyranosides.

fischer_glycosidation start D-Glucose + Methanol (Acid Catalyst) reflux Reflux start->reflux neutralize Neutralization (e.g., Na₂CO₃) reflux->neutralize filter Filtration neutralize->filter concentrate Concentration (Rotary Evaporation) filter->concentrate mixture Mixture of α and β anomers concentrate->mixture separation Chromatographic Separation mixture->separation beta_product Methyl β-D-glucopyranoside separation->beta_product

Figure 2: Workflow for the synthesis and purification of methyl β-D-glucopyranoside.
Purification and Isolation of the β-Anomer

The separation of the α and β anomers can be achieved by column chromatography.[6][7]

Procedure:

  • Dissolve the crude syrup in a minimal amount of the eluent.

  • Load the solution onto a silica gel column equilibrated with a suitable solvent system (e.g., a gradient of methanol in ethyl acetate).

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC to identify those containing the desired β-anomer. The anomers are typically separable, with the β-anomer often having a different retention factor than the α-anomer.[6]

  • Combine the pure fractions containing the β-anomer and concentrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield pure methyl β-D-glucopyranoside.

Applications in Research and Development

Methyl β-D-glucopyranoside is a valuable tool in several scientific domains:

  • Carbohydrate Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage, as well as the reactivity of hydroxyl groups in monosaccharides.[1]

  • Enzymology: It is used as a substrate or inhibitor in studies of glycosidases and other carbohydrate-modifying enzymes.

  • Drug Development: It can be used as a starting material for the synthesis of more complex glycosides and glycoconjugates with potential therapeutic applications.[8]

  • Biotechnology: It can be utilized as a carbon source in microbial fermentation processes.[8]

applications cluster_fields Application Areas mbdg Methyl β-D-glucopyranoside carb_chem Carbohydrate Chemistry mbdg->carb_chem Model Compound enzymology Enzymology mbdg->enzymology Substrate/ Inhibitor drug_dev Drug Development mbdg->drug_dev Synthetic Precursor biotech Biotechnology mbdg->biotech Carbon Source

Figure 3: Key application areas of methyl β-D-glucopyranoside.

References

Natural occurrence of methyl D-glucopyranoside in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of Methyl D-Glucopyranoside in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological significance of this compound in the plant kingdom. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the distribution, concentration, and experimental methodologies associated with this compound.

Introduction

This compound, a monosaccharide derivative, exists in two anomeric forms: methyl α-D-glucopyranoside and methyl β-D-glucopyranoside. While both forms are of interest, methyl β-D-glucopyranoside has been more extensively documented as a naturally occurring compound in a variety of plant species. This guide will focus on the known occurrences, biosynthetic pathways, and potential physiological roles of these compounds in plants, with a particular emphasis on quantitative data and the experimental protocols used for their study.

Natural Occurrence and Distribution

This compound has been identified in a range of plant species, with a notable prevalence in the Rosaceae family. Its accumulation can vary significantly between different plant tissues and is influenced by factors such as the age of the plant material.

Plant Families and Species
  • Rosaceae Family: Methyl β-D-glucopyranoside is a major soluble carbohydrate in members of the Rosoideae subfamily. It has been extensively studied in Geum montanum (Alpine avens), where it can accumulate to high concentrations in the leaves.[1][2][3] It has also been identified in the petals of various rose cultivars (Rosa hybrida).[4]

  • Fabaceae Family: The compound has been identified in the foliage of white clover (Trifolium repens).[5][6]

  • Alliaceae Family: Methyl α-D-glucopyranoside has been isolated from extracts of Tulbaghia violacea (sweet garlic).[7]

Tissue Distribution

The concentration of this compound varies within the plant. In white clover, for instance, the highest concentrations are found in the stems and petioles, with lower levels in the leaflet tissue and an absence in the roots.[6] In Geum montanum, it is a prominent compound in the leaves.[1][2][3]

Quantitative Data

The concentration of this compound can be substantial, in some cases representing a significant portion of the total soluble carbohydrates. The following table summarizes the quantitative data available from the cited literature.

Plant SpeciesTissueConcentrationNotes
Geum montanumAged, overwintering leavesUp to 20% of soluble carbohydratesAccumulates continuously over the leaf's lifespan and is not reallocated during senescence.[1][2][3]
Geum montanumAdult (1-month-old) leaves65-70 µmol g⁻¹ wet wtFor comparison, sucrose, glucose, and fructose (B13574) were present at 23-25, 20-22, and 20-22 µmol g⁻¹ wet wt, respectively.[3]
Trifolium repens (White Clover)Stems and petioles11.4 mg g⁻¹ dry weight-
Trifolium repens (White Clover)Leaflet tissue2.5 mg g⁻¹ dry weight-

Biosynthesis and Physiological Role

Biosynthetic Pathway

Research on Geum montanum and suspension-cultured sycamore cells has elucidated the primary biosynthetic pathway for methyl β-D-glucopyranoside.[1][2][3]

  • Precursors: The synthesis utilizes glucose and methanol (B129727) as direct precursors.

  • Cellular Location: The enzymatic machinery for this synthesis is located in the cytosol of the plant cells.

  • Storage: Once synthesized, methyl β-D-glucopyranoside is transported to and stored in the vacuole, from where it is not re-exported to the cytoplasm for further metabolism.[1][2][3]

Biosynthesis cluster_cytosol Cytosol cluster_vacuole Vacuole Glucose Glucose Enzyme Enzymatic Synthesis Glucose->Enzyme Methanol Methanol Methanol->Enzyme MeG_cyto Methyl β-D-glucopyranoside Enzyme->MeG_cyto MeG_vac Stored Methyl β-D-glucopyranoside MeG_cyto->MeG_vac Transport

Biosynthesis and compartmentalization of methyl β-D-glucopyranoside.

Physiological Significance

The precise physiological role of this compound is not fully understood, but it is hypothesized to be involved in detoxification. The synthesis of this compound may serve as a mechanism to reduce the cytoplasmic accumulation of methanol and its potentially toxic derivatives.[1][2][3]

Experimental Protocols

The identification and quantification of this compound in plant tissues involve a series of well-defined experimental procedures.

Extraction

A common method for the extraction of soluble carbohydrates, including this compound, from plant material is as follows:

  • Homogenization: Plant tissue is homogenized in 80% ethanol (B145695).[4][5][6] For some applications, pre-chilling the ethanol and the tissue is recommended.[8]

  • Heating: The homogenate is heated, for example, at 75°C for 30 minutes, to inactivate enzymes and improve extraction efficiency.[4]

  • Centrifugation: The mixture is centrifuged to separate the solid plant debris from the liquid extract.[4]

  • Supernatant Collection: The resulting supernatant, containing the soluble compounds, is collected for further analysis.

  • Concentration: The supernatant is often evaporated to dryness under reduced pressure and at a controlled temperature (e.g., below 50°C) to concentrate the analytes.[4]

  • Reconstitution: The dried extract is redissolved in a suitable solvent, such as water, for subsequent analysis.[4]

Extraction PlantTissue Plant Tissue Homogenization Homogenize in 80% Ethanol PlantTissue->Homogenization Heating Heat (e.g., 75°C) Homogenization->Heating Centrifugation Centrifuge Heating->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Analysis Solvent Evaporation->Reconstitution FinalExtract Final Extract for Analysis Reconstitution->FinalExtract

General workflow for the extraction of this compound.

Identification and Quantification

Several analytical techniques are employed for the definitive identification and quantification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR is a powerful tool for the structural elucidation and quantification of this compound in plant extracts.[1][2][3] Specific resonance peaks for the methyl group and the anomeric carbon (C-1) allow for unambiguous identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the identification of this compound, often after derivatization of the extract.[5][6] The mass spectrum of the derivatized compound provides a molecular fingerprint for its identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized for the separation and quantification of sugars, including this compound, from complex plant extracts.[4] Different column chemistries, such as lead-loaded cation exchange columns, can be employed for effective separation.[4]

Conclusion

This compound, particularly the β-anomer, is a naturally occurring compound in several plant families, with a significant presence in the Rosaceae. Its biosynthesis from glucose and methanol in the cytosol and subsequent storage in the vacuole suggest a potential role in methanol detoxification. The quantitative data indicate that it can be a major component of the soluble carbohydrate pool in certain tissues. The well-established experimental protocols for its extraction, identification, and quantification provide a solid foundation for further research into its physiological roles and potential applications. This guide serves as a foundational resource for scientists and researchers aiming to explore the multifaceted nature of this compound in the plant kingdom.

References

The Anomeric Effect: A Technical Guide to the Stability of Methyl D-Glucopyranosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anomeric effect and its influence on the conformational stability of methyl D-glucopyranosides. The document outlines the stereoelectronic principles governing this effect, presents quantitative data on the relative stabilities of anomers, and provides detailed experimental and computational protocols for its investigation. This guide is intended to be a valuable resource for researchers in carbohydrate chemistry, drug design, and related fields.

Core Concepts of the Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, in contrast to what would be predicted based on steric hindrance alone. This effect is a crucial determinant of the conformational equilibrium and, consequently, the biological activity of carbohydrates and glycoconjugates.

In the context of methyl D-glucopyranoside, the anomeric effect stabilizes the α-anomer (axial methoxy (B1213986) group) relative to the β-anomer (equatorial methoxy group). This stabilization arises from a favorable orbital interaction between a lone pair of electrons on the endocyclic oxygen atom (O-5) and the antibonding σ* orbital of the C-1-O-methoxy bond. For this overlap to be maximal, the orbitals must be anti-periplanar, a condition met in the chair conformation when the methoxy group is in the axial position.

While the anomeric effect provides a stabilizing interaction of approximately 6 to 7 kJ/mol for the α-anomer, it is counteracted by steric hindrance from the axial methoxy group, which introduces a destabilization of roughly 3 to 4 kJ/mol.[1][2] The net result is a greater-than-expected stability for the α-anomer. The magnitude of the anomeric effect is also influenced by the solvent, with polar solvents diminishing its stabilizing contribution.

Quantitative Analysis of Anomer Stability

The relative stability of the α and β anomers of this compound can be quantified through equilibrium studies in various solvents. The anomeric ratio is a direct reflection of the free energy difference between the two anomers under specific conditions.

SolventDielectric Constant (ε)α-Anomer (%)β-Anomer (%)ΔG° (kJ/mol)Reference
Carbon Tetrachloride (CCl4)2.2~81~19~-3.5[3]
Chloroform (CDCl3)4.8~70~30~-2.1[3]
Acetonitrile (CD3CN)37.5~65~35~-1.6[3]
Methanol (CD3OD)32.76733~-1.8
Water (D2O)78.4~36~64~1.5[3]

Note: The ΔG° values are calculated from the equilibrium constant K = [%β]/[%α] using the equation ΔG° = -RTlnK. The values are approximate and can vary with temperature and concentration.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Ratio Determination

Objective: To determine the equilibrium ratio of α and β anomers of this compound in solution.

Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of this compound in the deuterated solvent of choice to a final concentration of approximately 10-20 mg/mL.

    • Transfer the solution to a 5 mm NMR tube.

    • Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for at least 24 hours to ensure mutarotation has reached equilibrium.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum using a spectrometer operating at 400 MHz or higher.

    • Key acquisition parameters:

      • Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

      • Number of scans: 16 to 64, depending on the concentration.

      • Relaxation delay (d1): 5 times the longest T1 relaxation time of the anomeric protons (typically 5-10 seconds) to ensure full relaxation and accurate integration.

      • Acquisition time: 2-4 seconds.

      • Spectral width: A range that encompasses all proton signals (e.g., 0-10 ppm).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Identify the anomeric proton signals. The α-anomer typically resonates further downfield (δ ~4.8-5.2 ppm) with a smaller coupling constant (³J(H1,H2) ~3-4 Hz) compared to the β-anomer (δ ~4.4-4.6 ppm, ³J(H1,H2) ~7-8 Hz).[4]

    • Integrate the well-resolved anomeric proton signals for both anomers.

    • Calculate the percentage of each anomer by dividing its integral value by the sum of the integrals for both anomeric signals and multiplying by 100.

X-ray Crystallography for Solid-State Conformational Analysis

Objective: To determine the precise three-dimensional structure of a single anomer of this compound in the solid state.

Methodology:

  • Crystallization:

    • Dissolve the purified this compound anomer in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize radiation damage.

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Collect a complete dataset of diffraction intensities by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

    • Validate the final structure using metrics such as R-factor and goodness-of-fit. The final refined structure will provide precise bond lengths, bond angles, and torsion angles, confirming the axial or equatorial position of the methoxy group.

Computational Chemistry for Energy Profile Analysis

Objective: To calculate the relative energies of the α and β anomers of this compound and to rationalize the experimental observations based on molecular orbital interactions.

Methodology:

  • Model Building:

    • Construct the three-dimensional structures of both the α and β anomers of this compound in their ⁴C₁ chair conformations using a molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search (Optional but Recommended):

    • Perform a systematic or stochastic conformational search to identify the global and low-energy local minima for each anomer, particularly considering the rotation of the methoxy and hydroxyl groups.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization for each conformer using a suitable level of theory and basis set. A common choice for carbohydrates is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p) or larger.

    • Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solvent environment in which experimental data was collected.

    • Calculate the single-point electronic energy of the optimized structures at a higher level of theory if necessary for greater accuracy.

    • Perform a frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Analysis of Stereoelectronic Effects:

    • Use Natural Bond Orbital (NBO) analysis to investigate the donor-acceptor interactions that contribute to the anomeric effect.

    • Specifically, quantify the stabilization energy (E(2)) associated with the n(O5) -> σ*(C1-O-methoxy) interaction in both the α (axial) and β (equatorial) anomers. A significantly larger E(2) value for the α-anomer provides a quantitative measure of the hyperconjugative stabilization underlying the anomeric effect.

Visualizations

Caption: Conformational equilibrium of this compound anomers.

Anomeric_Effect_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_correlation Data Correlation and Interpretation exp_start Start: this compound Sample nmr NMR Spectroscopy exp_start->nmr xray X-ray Crystallography exp_start->xray exp_results Anomeric Ratio & Conformational Data nmr->exp_results xray->exp_results correlation Correlate Experimental and Computational Results exp_results->correlation comp_start Start: Build 3D Models (α and β anomers) geom_opt Geometry Optimization (DFT, Solvent Model) comp_start->geom_opt energy_calc Energy Calculation & Frequency Analysis geom_opt->energy_calc nbo Natural Bond Orbital (NBO) Analysis energy_calc->nbo comp_results Relative Stabilities & Orbital Interactions nbo->comp_results comp_results->correlation conclusion Elucidation of Anomeric Effect and Stability Profile correlation->conclusion

Caption: Workflow for investigating the anomeric effect.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl α-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl α-D-glucopyranoside, a common derivative of glucose. The information is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and analysis of carbohydrates. This document presents quantitative spectral data in tabular format, details experimental protocols for data acquisition, and includes visualizations of the experimental workflow and key spectral correlations.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for methyl α-D-glucopyranoside in two common deuterated solvents: Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Note: The data presented in these tables are a compilation from various publicly available spectral databases and research articles. Slight variations in chemical shifts may be observed depending on experimental conditions such as concentration, temperature, and pH.

Table 1: ¹H and ¹³C NMR Spectral Data of Methyl α-D-glucopyranoside in D₂O
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H NMR
H-14.78d3.8
H-23.45dd9.9, 3.8
H-33.65t9.5
H-43.32t9.5
H-53.73ddd10.0, 5.0, 2.5
H-6a3.79dd12.2, 2.5
H-6b3.72dd12.2, 5.0
-OCH₃3.39s-
¹³C NMR
C-1100.2
C-272.5
C-374.0
C-470.8
C-572.4
C-661.7
-OCH₃55.8
Table 2: ¹H and ¹³C NMR Spectral Data of Methyl α-D-glucopyranoside in DMSO-d₆
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H NMR
H-14.52d3.5
H-23.18dd9.5, 3.5
H-33.44t9.2
H-43.05t9.2
H-53.26ddd9.8, 5.6, 2.3
H-6a3.62m
H-6b3.44m
-OCH₃3.26s-
OH-24.86d5.9
OH-34.75d5.2
OH-44.71d5.9
OH-64.47t5.7
¹³C NMR
C-199.8
C-271.9
C-373.5
C-470.3
C-571.8
C-661.0
-OCH₃54.5

Experimental Protocols

The following sections outline a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of methyl α-D-glucopyranoside.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of methyl α-D-glucopyranoside for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the desired deuterated solvent (D₂O or DMSO-d₆) to the vial.

  • Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette to act as a filter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 16-64, depending on the sample concentration.

  • Solvent Suppression: If using D₂O, a presaturation pulse sequence can be used to suppress the residual HOD signal.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): 200-220 ppm, centered around 100 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024-4096, depending on the sample concentration.

  • Decoupling: Broadband proton decoupling during acquisition.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID). An exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C can be applied prior to transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak. For D₂O, the HOD peak can be set to 4.79 ppm. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the key through-bond correlations for methyl α-D-glucopyranoside.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Experiment (¹H or ¹³C) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference peak_pick Peak Picking reference->peak_pick integrate Integration (¹H) peak_pick->integrate assign Assign Signals peak_pick->assign

The Biological Role of Methyl α-D-Glucopyranoside in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl α-D-glucopyranoside (α-MG) is a synthetic, non-metabolizable analog of D-glucose that has become an indispensable tool in the study of microbial physiology.[1][2] By mimicking glucose, it allows for the targeted investigation of carbohydrate transport systems and regulatory networks without the complexities of downstream metabolic effects. This technical guide provides an in-depth examination of the biological roles of α-MG in microorganisms, focusing on its transport mechanisms, its function as a modulator of metabolic regulation, and its applications in research. Detailed experimental protocols and quantitative data are provided to support researchers in utilizing this compound for their studies.

Introduction to Methyl α-D-Glucopyranoside

Methyl α-D-glucopyranoside is a derivative of D-glucose where the anomeric hydroxyl group is replaced by a methyl group.[2] This modification prevents its isomerization and subsequent entry into the glycolytic pathway, rendering it resistant to metabolism in most microorganisms.[2] Its structural similarity to glucose, however, allows it to be recognized and transported by various sugar permeases. These properties make α-MG an ideal probe for dissecting the kinetics and specificity of glucose transporters and for studying regulatory phenomena such as catabolite repression.[1]

Transport Mechanisms of Methyl α-D-Glucopyranoside

The entry of α-MG into microbial cells is primarily mediated by glucose transport systems. The specific mechanism varies significantly between different microbial groups, particularly between bacteria and yeasts.

Bacterial Transport: The Phosphotransferase System (PTS)

In many bacteria, including Escherichia coli, Salmonella typhimurium, and Bacillus subtilis, α-MG is transported via the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS).[3][4] The PTS is a multicomponent system that catalyzes the concomitant transport and phosphorylation of its sugar substrates.[3] The process involves a phosphorelay cascade from phosphoenolpyruvate (PEP) through a series of proteins: Enzyme I (EI), the Histidine-containing phosphocarrier protein (HPr), and finally to the sugar-specific Enzyme II (EII) complex. The glucose-specific EII complex (EIIGlc) recognizes and transports α-MG across the membrane, releasing it into the cytoplasm as methyl α-D-glucopyranoside-6-phosphate.

G cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular EIIC EII-C EIIB EII-B aMG_in α-MG-6P EIIB->aMG_in P PEP PEP PYR Pyruvate EI Enzyme I HPr HPr EIIA EII-A aMG_out α-MG aMG_out->EIIC Transport

Non-PTS Bacterial Transport

Some bacteria utilize different mechanisms. For instance, Pseudomonas aeruginosa transports α-MG via an active glucose transport system that does not involve phosphorylation. However, the affinity of this system for α-MG is significantly lower than for glucose.[5] Bacillus subtilis is known to possess at least two distinct routes for glucose and α-MG uptake: the PTS and a proton-motive force-dependent hexose:H+ symporter, GlcP.[4]

Transport in Yeast

In the yeast Saccharomyces cerevisiae, α-glucosides are transported by active H+-symport systems. The general α-glucoside permease, encoded by the AGT1 gene, is capable of transporting α-MG, although with a very low affinity compared to other α-glucosides like maltose (B56501) and trehalose.[6][7]

Role in Metabolic Regulation: Catabolite Repression

One of the most significant roles of α-MG in microorganisms is its function as an inducer of catabolite repression, often referred to as the "glucose effect". This regulatory mechanism ensures that microorganisms preferentially utilize rapidly metabolizable carbon sources like glucose over less favorable ones.

In E. coli, the phosphorylation state of the PTS component EIIAGlc is a key signal. When glucose or α-MG is transported, the phosphoryl group is transferred to the sugar, leaving EIIAGlc in a dephosphorylated state. Dephosphorylated EIIAGlc inhibits the activity of permeases for other sugars (e.g., lactose (B1674315) permease), a phenomenon known as inducer exclusion. This prevents the uptake of alternative sugars when a preferred source is available.

G cluster_high_aMG High α-MG / Glucose cluster_low_aMG Low α-MG / Glucose aMG_transport α-MG Transport via PTS EIIA_dephospho EIIA-Glc (dephosphorylated) AC_inactive Adenylate Cyclase (Inactive) cAMP_low Low cAMP CAP_inactive CAP Inactive Lac_Permease Lactose Permease Inducer_Exclusion Inducer Exclusion Lac_Operon_Repressed Lac Operon Repressed EIIA_phospho EIIA-Glc~P (phosphorylated) AC_active Adenylate Cyclase (Active) cAMP_high High cAMP CAP_active CAP-cAMP Active Lac_Operon_Active Lac Operon Activated

Quantitative Data on Methyl α-D-Glucopyranoside Transport

The kinetic parameters of α-MG transport provide valuable insights into the affinity and capacity of glucose transporters. Below is a summary of reported values for different microorganisms.

MicroorganismTransporter/SystemKm (mM)Vmax (nmol/min/mg)Ki (mM)Notes
Salmonella typhimuriumPTS (Membrane Vesicles)0.0034 - 0.01124.0 - 8.4-Biphasic kinetics observed.
Pseudomonas aeruginosaGlucose Transport System2.8Not Reported-Affinity is ~1000-fold lower than for glucose.[5]
Saccharomyces cerevisiaeAgt1p (α-glucoside permease)34 - 50Not Reported-Very low affinity compared to other α-glucosides.[6][7]
Rabbit Kidney CortexActive Transport2.41.17 (µmol/h/g)9.7 (vs. Glucose)Competitively inhibited by 5-thio-D-glucose.[2]

Applications in Microbiological Research

The unique properties of α-MG have led to its widespread use in various research applications:

  • Studying Glucose Transport: As a non-metabolizable substrate, it allows for the measurement of transport rates in isolation from metabolic effects.

  • Selection of Mutants: α-MG can be used to isolate mutants that are resistant to catabolite repression. Wild-type cells grown on a mixture of a non-preferred carbon source and α-MG will exhibit repressed growth, allowing for the selection of mutants that can overcome this repression.[8][9]

  • Bacterial Differentiation: In clinical and environmental microbiology, α-MG fermentation tests are used to differentiate between species of the genus Listeria. Listeria monocytogenes, for example, can be differentiated from other species by its ability to ferment α-MG and produce acid.

  • Modulating Gene Expression: It can be used as a tool to control the level of catabolite repression, thereby fine-tuning the expression of genes under the control of promoters sensitive to this regulation, such as the araBAD promoter in E. coli.[10]

Experimental Protocols

Protocol: Radiolabeled Methyl α-D-Glucopyranoside Uptake Assay

This protocol provides a method to measure the rate of α-MG transport into microbial cells using a radiolabeled substrate.

G start Start: Grow and Harvest Cells wash Wash cells and resuspend in assay buffer to desired density start->wash prewarm Pre-warm cell suspension and radiolabeled α-MG solution to 30°C wash->prewarm initiate Initiate uptake by mixing cells and [14C]α-MG prewarm->initiate sample sample initiate->sample measure Place filter in scintillation vial with cocktail count Measure radioactivity using a scintillation counter measure->count end End: Calculate uptake rate (nmol/min/mg protein) count->end filter filter sample->filter wash_filter wash_filter filter->wash_filter wash_filter->measure

Materials:

  • Microbial culture grown to mid-log phase.

  • Assay Buffer (e.g., 50 mM Tris-maleate, pH 7.0).

  • Methyl-α-D-[U-14C]glucopyranoside ([14C]α-MG) stock solution.

  • Unlabeled α-MG for kinetic experiments.

  • Ice-cold Assay Buffer for washing.

  • Membrane filtration apparatus with 0.45 µm filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Preparation: Grow cells to mid-logarithmic phase in an appropriate medium. Harvest by centrifugation and wash twice with cold Assay Buffer.[8]

  • Resuspension: Resuspend the cell pellet in Assay Buffer to a predetermined cell density (e.g., a concentration that gives a final protein concentration of 50-100 µg/mL in the assay).

  • Assay Setup: Pre-warm the cell suspension and a solution of [14C]α-MG (at the desired final concentration) to the assay temperature (e.g., 37°C).

  • Initiation: To start the transport assay, add the [14C]α-MG solution to the cell suspension and mix quickly. Start a timer immediately.

  • Time Points: At defined time intervals (e.g., 15, 30, 60, 120 seconds), withdraw a fixed volume (e.g., 100 µL) of the suspension.

  • Filtration and Washing: Immediately filter the aliquot through a 0.45 µm membrane filter under vacuum. Wash the filter rapidly with two portions (e.g., 2 mL each) of ice-cold Assay Buffer to remove external radioactivity.[8]

  • Measurement: Transfer the filter to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to moles of substrate transported using the specific activity of the [14C]α-MG. Normalize the transport rate to the amount of cellular protein or cell number. Plot uptake versus time to determine the initial rate of transport.

Protocol: Selection of Catabolite Repression-Resistant Mutants

This protocol describes a method for isolating mutants of E. coli that are resistant to catabolite repression, based on the principle that repression inhibits motility.[8][9]

Materials:

  • Motile wild-type E. coli strain.

  • Mutagen (e.g., N-methyl-N'-nitro-N-nitrosoguanidine, or use a transposon library).

  • Minimal medium agar (B569324) plates containing a non-preferred carbon source (e.g., 0.2% lactose) and a repressing sugar (e.g., 0.2% glucose or α-MG).

  • Soft agar (e.g., 0.3% agar) plates for motility assays.

  • Chemotactic attractant (e.g., aspartic acid).

Procedure:

  • Mutagenesis: Mutagenize a culture of motile wild-type E. coli according to standard protocols to generate a population of random mutants.

  • Enrichment: Grow the mutagenized culture overnight in a liquid minimal medium containing both the non-preferred carbon source and the repressing sugar (e.g., glucose). This step enriches for mutants that can grow and express motility-related genes under repressive conditions.

  • Selection for Motility:

    • Prepare "taxis agar plates" containing minimal medium with the repressing sugar mixture and a low percentage of agar (e.g., 0.3-0.5%) to allow bacterial swimming.

    • Inoculate a small spot of the enriched culture into the center of the plate.

    • Insert a capillary tube containing a chemotactic attractant (like aspartic acid) into the agar a few centimeters away from the inoculation point.[8]

  • Isolation: Incubate the plates. Wild-type cells will be non-motile due to catabolite repression and will remain at the point of inoculation. Repression-resistant mutants will be motile and will swim towards the attractant, forming a visible swarm or halo.

  • Purification and Verification: Isolate single colonies from the edge of the swarm. Re-streak for purity. Verify the phenotype by assaying for the expression of a catabolite-repressed gene (e.g., β-galactosidase activity on indicator plates containing lactose and glucose).

Conclusion

Methyl α-D-glucopyranoside serves as a powerful and specific tool for probing the intricacies of carbohydrate transport and metabolic regulation in a wide range of microorganisms. Its inability to be metabolized allows for the clear separation of transport phenomena from downstream cellular processes. By understanding its interactions with key cellular machinery like the bacterial PTS and yeast permeases, researchers can continue to unravel the complex signaling networks that govern microbial nutrient acquisition and metabolic hierarchy. The experimental frameworks provided herein offer a starting point for leveraging α-MG in diverse research contexts, from fundamental physiology to the development of novel antimicrobial strategies.

References

The Synthesis of Methyl D-Glucopyranoside: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of methyl D-glucopyranoside, a fundamental glycoside, marks a pivotal moment in the history of carbohydrate chemistry. Its discovery and the evolution of its synthetic routes have not only been crucial for the structural elucidation of monosaccharides but have also laid the groundwork for the synthesis of more complex oligosaccharides and glycoconjugates, which are of paramount importance in numerous biological processes and drug development. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, with a focus on the pioneering Fischer glycosidation and the subsequent development of the Koenigs-Knorr and Helferich methods. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers in the field.

Historical Perspective: The Dawn of Glycoside Synthesis

The journey into the chemical synthesis of glycosides began in the late 19th century, a period of significant advancement in organic chemistry. Prior to this, glycosides were exclusively known as natural products. The ability to synthesize these molecules in the laboratory was a critical step towards understanding their structure and function.

Emil Fischer: The Pioneer of Glycosidation

The first successful synthesis of a simple glycoside, this compound, was achieved by the Nobel laureate Emil Fischer in 1893.[1] This groundbreaking work, now famously known as the Fischer glycosidation (or Fischer glycosylation), involved the direct reaction of an aldose (glucose) with an alcohol (methanol) in the presence of an acid catalyst.[1] This method is revered for its simplicity and the use of an unprotected carbohydrate.[1]

The Fischer glycosidation is an equilibrium process that can result in a mixture of anomers (α and β) and isomers (pyranosides and furanosides).[1] Typically, shorter reaction times favor the formation of the kinetically controlled furanoside products, while longer reaction times allow for equilibration to the thermodynamically more stable pyranoside forms.[1] Due to the anomeric effect, the α-anomer is often the major product at thermodynamic equilibrium.[1]

The Evolution of Glycosylation: Protecting Groups and Stereocontrol

While the Fischer method was revolutionary, its limitations, particularly the lack of stereocontrol and the formation of isomeric mixtures, spurred the development of more refined glycosylation techniques. The early 20th century saw the emergence of methods that utilized protected carbohydrate donors to achieve higher yields and greater stereoselectivity.

The Koenigs-Knorr reaction , first reported in 1901, was a significant leap forward.[2] This method employs a per-O-acylated glycosyl halide (e.g., acetobromoglucose) as the glycosyl donor and an alcohol as the acceptor, with a heavy metal salt, typically silver carbonate, as a promoter.[2] A key feature of the Koenigs-Knorr reaction is the role of the participating neighboring group at the C-2 position of the glycosyl donor. An acyl group at C-2 can form a cyclic acyloxonium ion intermediate, which shields one face of the anomeric center, leading to the stereoselective formation of the 1,2-trans-glycoside.[2] For D-glucose, this results in the preferential formation of the β-glycosidic bond.

The Helferich method is a modification of the Koenigs-Knorr reaction that utilizes mercury salts, such as mercuric bromide/mercuric oxide or mercuric cyanide, as promoters instead of silver salts.[2] This method can also be applied to glycosyl acetates as donors in the presence of a Lewis acid.[3]

Comparative Analysis of Synthesis Methods

The choice of synthetic method for preparing this compound depends on the desired anomeric purity, scale, and the availability of starting materials and reagents. The following tables summarize the quantitative data for the primary historical methods.

Table 1: Fischer Glycosidation of D-Glucose with Methanol (B129727)
CatalystTemperature (°C)Reaction Timeα:β RatioTotal Yield (%)Reference
0.25% HClReflux72 h~2:1 (α favored)48.5-49.5Organic Syntheses, 1926
H2SO4-silica653 h10:180Roy et al.
Montmorillonite K-10 (Microwave)-10 min13.3:184Roy et al.
Amberlite IRN 120 H+ (Microwave)12010 min-74Bornaghi et al.[4]
Table 2: Koenigs-Knorr and Helferich Synthesis of this compound (Representative Data)
MethodGlycosyl DonorPromoterSolventPredominant AnomerTypical Yield (%)
Koenigs-KnorrAcetobromoglucoseAg2CO3MethanolβModerate to High
HelferichAcetobromoglucoseHg(CN)2MethanolβModerate to High
Modified HelferichPenta-O-acetyl-β-D-glucoseBF3·OEt2MethanolβHigh (up to 94% for similar glycosylations)[5]

Experimental Protocols

Fischer Glycosidation of D-Glucose

This protocol is adapted from the classic procedure reported in Organic Syntheses.

Materials:

  • Anhydrous methyl alcohol

  • Dry hydrogen chloride

  • Anhydrous D-glucose (finely powdered)

Procedure:

  • Prepare a 0.25% solution of hydrogen chloride in anhydrous methyl alcohol. This can be done by passing dry hydrogen chloride gas into a cooled, weighed amount of methyl alcohol until the desired concentration is reached, and then diluting with more anhydrous methyl alcohol.

  • In a round-bottom flask equipped with a reflux condenser, add 500 g of finely powdered anhydrous D-glucose to 2000 g of the 0.25% methanolic hydrogen chloride solution.

  • Heat the mixture to reflux. The glucose should dissolve within the first 15 minutes of boiling. Continue refluxing for 72 hours. To exclude moisture, it is advisable to attach a drying tube (e.g., filled with calcium chloride) to the top of the condenser.

  • After the reflux period, cool the pale-yellow solution to 0°C. Induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a crystal of α-methyl D-glucopyranoside.

  • Allow the solution to stand at 0°C for 12 hours to complete the crystallization of the first crop of α-methyl D-glucopyranoside.

  • Collect the crystals by suction filtration and wash them with two portions of cold methyl alcohol. The yield of the first crop is typically 85-120 g.

  • The mother liquor can be subjected to further cycles of refluxing and crystallization to obtain subsequent crops of the product, increasing the total yield to 260-266 g (48.5-49.5%).

Koenigs-Knorr Synthesis of Methyl β-D-Glucopyranoside (Representative Protocol)

This protocol is a representative procedure based on the principles of the Koenigs-Knorr reaction.

Materials:

  • Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

  • Anhydrous methanol

  • Silver(I) carbonate (Ag2CO3)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Drierite or molecular sieves

Procedure:

  • To a stirred suspension of freshly prepared silver(I) carbonate (1.5 equivalents) and a drying agent (e.g., Drierite) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add a solution of acetobromoglucose (1 equivalent) in anhydrous dichloromethane.

  • Add anhydrous methanol (1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature in the dark (to prevent light-induced decomposition of the silver salts) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude protected methyl β-D-glucopyranoside.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • For deprotection, dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir the mixture at room temperature until deacetylation is complete (monitored by TLC).

  • Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate to yield methyl β-D-glucopyranoside.

Helferich Synthesis of Methyl β-D-Glucopyranoside (Representative Protocol)

This protocol is a representative procedure based on the Helferich modification.

Materials:

  • β-D-Glucose pentaacetate

  • Anhydrous methanol

  • Boron trifluoride etherate (BF3·OEt2)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve β-D-glucose pentaacetate (1 equivalent) and anhydrous methanol (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add boron trifluoride etherate (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude protected product by column chromatography.

  • Deprotect the acetyl groups as described in the Koenigs-Knorr protocol to obtain methyl β-D-glucopyranoside.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows of the described synthetic methods for this compound.

Synthesis_Pathways cluster_fischer Fischer Glycosidation Glucose D-Glucose MethylGlucopyranoside Methyl α/β-D-Glucopyranoside Glucose->MethylGlucopyranoside Methanol Methanol Methanol->MethylGlucopyranoside ProtectedMethylGlucoside Protected Methyl β-D-Glucopyranoside Methanol->ProtectedMethylGlucoside Methanol->ProtectedMethylGlucoside Acetobromoglucose Acetobromoglucose (Glycosyl Halide) Acetobromoglucose->ProtectedMethylGlucoside Ag₂CO₃ GlucosePentaacetate Glucose Pentaacetate (Glycosyl Acetate) GlucosePentaacetate->ProtectedMethylGlucoside Lewis Acid (e.g., BF₃·OEt₂) MethylBetaGlucoside Methyl β-D-Glucopyranoside ProtectedMethylGlucoside->MethylBetaGlucoside

Caption: Overview of synthetic routes to this compound.

Fischer_Mechanism Start Glucose (Hemiacetal) Protonation Protonation of Anomeric -OH Start->Protonation H+ Oxocarbenium Oxocarbenium Ion Protonation->Oxocarbenium -H₂O MethanolAttack Nucleophilic Attack by Methanol Oxocarbenium->MethanolAttack +CH₃OH ProtonatedGlucoside Protonated Methyl Glucoside MethanolAttack->ProtonatedGlucoside Deprotonation Deprotonation ProtonatedGlucoside->Deprotonation Product Methyl Glucoside (α and β anomers) Deprotonation->Product -H+

Caption: Simplified mechanism of the Fischer glycosidation.

Koenigs_Knorr_Mechanism Start Acetobromoglucose Activation Activation of Glycosyl Halide Start->Activation Ag₂CO₃ Acyloxonium Acyloxonium Ion Intermediate Activation->Acyloxonium -AgBr MethanolAttack SN2 Attack by Methanol Acyloxonium->MethanolAttack +CH₃OH ProtonatedProduct Protonated Protected Methyl Glucoside MethanolAttack->ProtonatedProduct Deprotonation Deprotonation ProtonatedProduct->Deprotonation ProtectedProduct Protected Methyl β-D-Glucopyranoside Deprotonation->ProtectedProduct

Caption: Mechanism of the Koenigs-Knorr reaction.

Conclusion

The synthesis of this compound has a rich history that mirrors the development of carbohydrate chemistry itself. From Emil Fischer's pioneering direct glycosidation to the more sophisticated, stereocontrolled methods of Koenigs-Knorr and Helferich, the evolution of these synthetic strategies has been driven by the pursuit of efficiency, selectivity, and broader applicability. Modern advancements, including the use of novel catalysts and reaction conditions, continue to refine these classic methods.[6][7][8] This guide provides a foundational understanding of these pivotal synthetic routes, offering researchers the historical context, practical protocols, and comparative data necessary to inform their own work in the synthesis of glycosides for various applications in science and medicine.

References

An In-depth Technical Guide to the Glycosidic Bond in Methyl D-Glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl D-glucopyranoside is a monosaccharide derivative of glucose that serves as a fundamental model compound in carbohydrate chemistry and biochemistry. Its core structural feature is the glycosidic bond, which links a methyl group to the anomeric carbon of the glucopyranose ring.[1][2] This bond is an acetal, formed from the reaction of the hemiacetal group of glucose with methanol (B129727).[3][4][5] The formation of this stable glycosidic linkage locks the cyclic structure of the sugar, preventing it from opening into its linear aldehyde form. This stability makes this compound an invaluable tool for researchers studying the stereochemistry, reactivity, and enzymatic interactions of carbohydrates without the complexities of the mutarotation observed in reducing sugars like D-glucose.[2][6] This guide provides a detailed examination of the structure, formation, properties, and experimental analysis of the glycosidic bond in this compound.

Structure and Stereochemistry

To comprehend the glycosidic bond in this compound, it is essential first to understand the structure of its parent molecule, D-glucose.

From Fischer to Haworth Projections of D-Glucose

D-glucose, an aldohexose, can be represented in both its open-chain and cyclic forms. The Fischer projection depicts the linear structure with specific stereochemistry at its chiral centers.[7] In aqueous solution, the open-chain form of D-glucose is in equilibrium with its more stable cyclic hemiacetal forms.[8] This cyclization occurs via an intramolecular nucleophilic attack of the hydroxyl group on carbon 5 (C-5) on the aldehyde group at carbon 1 (C-1).[8] This reaction creates a new chiral center at C-1, known as the anomeric carbon, and results in a six-membered ring structure called a pyranose.[8] The Haworth projection is a common way to represent this cyclic structure.[9]

Caption: Conversion of D-Glucose from its open-chain Fischer projection to its cyclic Haworth projections.

Anomers: α- and β-Methyl D-Glucopyranoside

The formation of the anomeric carbon (C-1) during cyclization allows for two possible stereoisomers, known as anomers. These are designated as alpha (α) and beta (β) based on the orientation of the hydroxyl group at C-1 relative to the CH₂OH group at C-5.[10]

  • α-anomer: The hydroxyl group on the anomeric carbon is on the opposite side of the ring from the C-6 substituent (axial).[10]

  • β-anomer: The hydroxyl group on the anomeric carbon is on the same side of the ring as the C-6 substituent (equatorial).[10]

When glucose reacts with methanol, the hydroxyl group at the anomeric carbon is replaced by a methoxy (B1213986) group (-OCH₃), forming a glycosidic bond. This results in the formation of two distinct molecules: methyl α-D-glucopyranoside and methyl β-D-glucopyranoside.[1]

anomers alpha Methyl α-D-Glucopyranoside O CH₂OH OH OH OH OCH₃ caption_alpha α-anomer (axial OCH₃) beta Methyl β-D-Glucopyranoside O CH₂OH OH OH OH OCH₃ caption_beta β-anomer (equatorial OCH₃)

Caption: Structures of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside.

Formation of the Glycosidic Bond

The synthesis of this compound is typically achieved through the Fischer glycosidation reaction. This involves reacting glucose with methanol in the presence of an acid catalyst, such as hydrochloric acid.[11][12] The reaction proceeds through a carbocation intermediate at the anomeric center, which is then attacked by a methanol molecule.[3] Because the intermediate is planar, the methanol can attack from either face, leading to a mixture of both the α and β anomers.[3] However, the α-anomer is often the major product due to the anomeric effect, which is a stereoelectronic preference for an axial orientation of an electronegative substituent at the anomeric carbon.[13][14]

fischer_glycosidation cluster_workflow Fischer Glycosidation Mechanism start D-Glucose (Hemiacetal) step1 Protonation of Anomeric -OH start->step1 H⁺ step2 Loss of H₂O to form Carbocation Intermediate step1->step2 step3 Nucleophilic attack by CH₃OH step2->step3 CH₃OH step4 Deprotonation step3->step4 end Methyl α/β-D-Glucopyranoside (Acetal) step4->end -H⁺

Caption: Simplified mechanism of Fischer glycosidation for the synthesis of this compound.

Quantitative Data on the Glycosidic Bond

The precise geometry of the glycosidic bond has been determined through techniques like X-ray crystallography. The following table summarizes key physical and chemical properties of methyl D-glucopyranosides.

PropertyMethyl α-D-glucopyranosideMethyl β-D-glucopyranosideReference(s)
Molecular Formula C₇H₁₄O₆C₇H₁₄O₆[15][16]
Molecular Weight 194.18 g/mol 194.18 g/mol [15][16]
CAS Number 97-30-3709-50-2[15][16]
Melting Point 168 °C108 - 110 °C[11][16]
Glycosidic Bond Length (C1-O) ~1.39 Å~1.40 Å[17]
Glycosidic Bond Angle (C1-O-CH₃) Not specifiedNot specified
Enthalpy of Combustion (ΔcH°solid) Not specified-3517.9 ± 0.42 kJ/mol[18]

Note: Specific bond lengths and angles can vary slightly depending on the crystal structure and analytical method.

Experimental Protocols

Synthesis of Methyl α-D-Glucopyranoside (Fischer Glycosidation)

This protocol is adapted from established organic synthesis procedures.[12]

Materials:

  • Anhydrous D-glucose (finely powdered)

  • Anhydrous methanol

  • Dry hydrogen chloride (gas or as a solution in methanol)

  • Soda-lime tube

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol. This is achieved by passing dry HCl gas into ice-cooled anhydrous methanol until the desired concentration is reached.[12]

  • Add 500 g of finely powdered anhydrous D-glucose to 2 L of the methanolic HCl solution in a large round-bottom flask.[12]

  • Attach a reflux condenser fitted with a soda-lime tube to the flask to protect the reaction from atmospheric moisture.

  • Heat the mixture to reflux. The glucose should dissolve within the first 15-30 minutes of boiling. Continue to reflux for approximately 72 hours.[12]

  • After the reflux period, cool the clear, pale-yellow solution to 0 °C in an ice bath.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a crystal of pure methyl α-D-glucopyranoside.

  • Allow the solution to stand at 0 °C for at least 12 hours to complete the crystallization of the first crop.

  • Collect the crystals by suction filtration and wash them twice with cold methanol.[12] The resulting product is primarily methyl α-D-glucopyranoside, which has a melting point of approximately 165 °C.[12]

  • Further crops can be obtained by concentrating the mother liquor and repeating the crystallization process. The β-anomer, being more soluble, tends to remain in the mother liquor.[12]

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and stereochemistry of methyl D-glucopyranosides.[1][19][20] The anomeric proton (H-1) and anomeric carbon (C-1) have distinct chemical shifts and coupling constants for the α and β anomers.

  • ¹H-NMR: The anomeric proton (H-1) of the α-anomer typically appears as a doublet at a lower field (higher ppm) with a smaller coupling constant (³J(H1,H2) ≈ 3-4 Hz) compared to the β-anomer (³J(H1,H2) ≈ 7-8 Hz), which resonates at a higher field.

  • ¹³C-NMR: The anomeric carbon (C-1) of the α-anomer resonates at a higher field (lower ppm, ~98-100 ppm) compared to the β-anomer (~102-104 ppm).[20] The methyl carbon also shows a slight difference in chemical shift between the two anomers.

experimental_workflow cluster_workflow Experimental Workflow for Synthesis and Analysis start Synthesis (Fischer Glycosidation) step1 Work-up & Isolation (Cooling, Crystallization, Filtration) start->step1 step2 Purification (Recrystallization) step1->step2 step3 Characterization step2->step3 nmr NMR Spectroscopy (¹H, ¹³C) step3->nmr mp Melting Point Determination step3->mp xray X-ray Crystallography (for single crystals) step3->xray

Caption: A typical experimental workflow for the synthesis and analysis of this compound.

References

Initial Studies on the Metabolism of Methyl D-Glucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-glucopyranoside, a glycoside derived from glucose, exists in two anomeric forms: methyl α-D-glucopyranoside and methyl β-D-glucopyranoside. These compounds have been instrumental in advancing our understanding of carbohydrate metabolism and transport. Notably, methyl α-D-glucopyranoside is widely regarded as a non-metabolizable analog of glucose in most organisms, including mammals, making it an invaluable tool for studying glucose transporters.[1] In contrast, methyl β-D-glucopyranoside can be susceptible to enzymatic hydrolysis. This guide provides an in-depth overview of the initial studies on the metabolism of both anomers, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Data Presentation

Table 1: Quantitative Data on the Enzymatic Hydrolysis of Methyl β-D-Glucopyranoside
ParameterValueOrganism/Enzyme SourceReference
Rate Enhancement vs. Spontaneous Hydrolysis~4 x 1015 times fasterSweet almond β-glucosidase
pD-independent kcat/Km28 M-1s-1Sweet almond β-glucosidase
Table 2: Quantitative Data on the Transport and Inhibition of this compound
ParameterValueCompoundExperimental SystemReference
Inhibition of α-MG Uptake23%25 mM GlucosePrimary cultured rabbit renal proximal tubule cells[2]
Ki (Competitive Inhibition)9.7 mM5-thio-D-glucoseRabbit kidney-cortex slices[3]
Km (Transport)2.8 mMMethyl α-glucosidePseudomonas aeruginosa[4]
Km (Transport)8 µMGlucosePseudomonas aeruginosa[4]

α-MG: methyl α-D-glucopyranoside

Table 3: Accumulation of Methyl β-D-Glucopyranoside in Plants
ParameterValuePlant SpeciesReference
Accumulation Threshold> 1 µmol g-1 wet weightVarious dicots, mainly Rosaceae
Proportion of Soluble CarbohydratesUp to 20%Aged overwintering leaves of Geum montanum L.

Experimental Protocols

Enzymatic Hydrolysis of Methyl β-D-Glucopyranoside using β-Glucosidase

This protocol is adapted from studies on β-glucosidase activity.

Objective: To determine the rate of enzymatic hydrolysis of methyl β-D-glucopyranoside.

Materials:

  • β-glucosidase (from sweet almond or other sources)

  • Methyl β-D-glucopyranoside

  • Phosphate buffer (50 mM, pH 7.0) or Acetate buffer (0.1 M, pH 5.0)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as a positive control substrate

  • Sodium carbonate (Na2CO3) or Sodium hydroxide (B78521) (NaOH) solution to stop the reaction

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a stock solution of methyl β-D-glucopyranoside in the appropriate buffer.

  • Enzyme Preparation: Prepare a stock solution of β-glucosidase in the same buffer. The optimal concentration should be determined empirically.

  • Reaction Setup:

    • In a microcentrifuge tube or a 96-well plate, add the appropriate volume of the substrate solution.

    • Pre-incubate the substrate at the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme solution.

    • The final reaction volume will depend on the assay format.

  • Incubation: Incubate the reaction mixture for a specific period (e.g., 10, 20, 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of Na2CO3 or NaOH. This will also develop the color if using a chromogenic substrate like pNPG.

  • Detection:

    • If using a chromogenic substrate like pNPG, measure the absorbance of the released p-nitrophenol at 405 nm.

    • If directly measuring the hydrolysis of methyl β-D-glucopyranoside, the released glucose can be quantified using a glucose oxidase-peroxidase (GOPOD) assay or by high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the enzyme activity based on the amount of product released over time. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

High Glucose-Induced Inhibition of Methyl α-D-Glucopyranoside Uptake in Renal Proximal Tubule Cells

This protocol is based on the methodology described in studies of glucose transport in kidney cells.[2][5]

Objective: To quantify the inhibitory effect of high glucose concentrations on the uptake of methyl α-D-glucopyranoside.

Materials:

  • Primary cultured rabbit renal proximal tubule cells (PTCs) or a suitable kidney cell line (e.g., LLC-PK1)

  • Dulbecco's Modified Eagle's Medium (DMEM) with normal (5 mM) and high (25 mM) glucose concentrations

  • Mannitol (B672) (25 mM) as an osmotic control

  • Radiolabeled [14C]-methyl-α-D-glucopyranoside ([14C]α-MG)

  • Scintillation cocktail

  • Scintillation counter

  • Protein kinase C (PKC) inhibitors (e.g., staurosporine, bisindolylmaleimide I)

  • Phospholipase A2 (PLA2) inhibitors (e.g., mepacrine, AACOCF3)

Procedure:

  • Cell Culture: Culture PTCs to confluence in 24-well plates with DMEM containing 5 mM glucose.

  • Pre-incubation:

    • Wash the cells with glucose-free DMEM.

    • Pre-incubate the cells for 4 hours in DMEM containing:

      • 5 mM glucose (Control)

      • 25 mM glucose (High Glucose)

      • 5 mM glucose + 20 mM mannitol (Osmotic Control)

    • For inhibitor studies, pre-incubate with the respective inhibitors for a specified time before adding the high glucose medium.

  • Uptake Assay:

    • After the pre-incubation period, wash the cells with an uptake buffer (e.g., Krebs-Ringer-Henseleit buffer).

    • Add the uptake buffer containing [14C]α-MG (e.g., at a final concentration of 0.1 mM) to each well.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Termination of Uptake:

    • Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of each well.

    • Express the results as a percentage of the control (5 mM glucose) uptake.

Signaling Pathways and Experimental Workflows

High Glucose-Induced Inhibition of Methyl α-D-Glucopyranoside Uptake

High glucose concentrations have been shown to inhibit the uptake of methyl α-D-glucopyranoside in renal proximal tubule cells.[2][5] This inhibitory effect is mediated through a signaling pathway involving the activation of Protein Kinase C (PKC) and subsequent stimulation of Phospholipase A2 (PLA2), leading to the release of arachidonic acid.[5] This process also involves an increase in oxidative stress, as evidenced by the formation of lipid peroxides.[2]

High_Glucose_Inhibition cluster_input Initiating Factor cluster_pathway Signaling Cascade cluster_output Cellular Response High Glucose High Glucose PKC Protein Kinase C High Glucose->PKC activates PLA2 Phospholipase A2 PKC->PLA2 activates OxidativeStress Oxidative Stress (Lipid Peroxidation) PKC->OxidativeStress leads to AA Arachidonic Acid Release PLA2->AA stimulates SGLT Sodium-Glucose Co-transporter (SGLT) AA->SGLT inhibits OxidativeStress->SGLT inhibits aMG_Uptake Methyl α-D-glucopyranoside Uptake SGLT->aMG_Uptake mediates

Caption: High glucose inhibition of methyl α-D-glucopyranoside uptake.

Experimental Workflow for Investigating Competitive Inhibition of Glucose Transporters

Methyl α-D-glucopyranoside is a competitive inhibitor of glucose transporters. The following workflow outlines the general steps to study such inhibition.

Competitive_Inhibition_Workflow start Start cell_prep Prepare cell line expressing the target glucose transporter start->cell_prep uptake_assay Perform radiolabeled [14C]α-MG uptake assay cell_prep->uptake_assay inhibitor_conc Vary concentrations of the potential competitive inhibitor (e.g., 5-thio-D-glucose) uptake_assay->inhibitor_conc data_collection Measure [14C]α-MG uptake at each inhibitor concentration inhibitor_conc->data_collection kinetic_analysis Perform kinetic analysis (e.g., Lineweaver-Burk plot) data_collection->kinetic_analysis determine_ki Determine the inhibition constant (Ki) kinetic_analysis->determine_ki end End determine_ki->end

Caption: Workflow for competitive inhibition studies.

Metabolism of Methyl β-D-Glucopyranoside in Plants

In certain plants, particularly within the Rosaceae family, methyl β-D-glucopyranoside is synthesized in the cytosol from glucose and methanol. It is then transported into the vacuole for storage and does not appear to be further metabolized.

Plant_Metabolism cluster_cytosol Cytosol cluster_vacuole Vacuole Glucose Glucose Synthesis Enzymatic Synthesis Glucose->Synthesis Methanol Methanol Methanol->Synthesis MeG_c Methyl β-D-glucopyranoside Synthesis->MeG_c MeG_v Stored Methyl β-D-glucopyranoside MeG_c->MeG_v Transport

Caption: Synthesis and storage of methyl β-D-glucopyranoside in plant cells.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl α-D-Glucopyranoside via Fischer Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer glycosylation is a cornerstone reaction in carbohydrate chemistry, providing a direct and acid-catalyzed method for the synthesis of glycosides from an unprotected aldose or ketose with an alcohol.[1] This method, developed by Emil Fischer between 1893 and 1895, remains a fundamental tool for the preparation of simple alkyl and aryl glycosides.[1][2] Methyl α-D-glucopyranoside, a key intermediate in carbohydrate research and a precursor for more complex molecules, is commonly synthesized using this reaction.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of methyl α-D-glucopyranoside via Fischer glycosylation, catering to both classical and modern synthetic approaches.

Reaction and Mechanism

The Fischer glycosylation of D-glucose (B1605176) with methanol (B129727) in the presence of an acid catalyst yields a mixture of anomeric (α and β) and isomeric (pyranoside and furanoside) methyl glucosides.[1][2] The reaction proceeds through a series of equilibria. Initially, the kinetically favored furanosides are formed, which then isomerize to the thermodynamically more stable pyranosides over longer reaction times.[1][4] The α-anomer is typically the major product due to the anomeric effect.[1]

The mechanism involves three key steps:

  • Ring-opening: The cyclic hemiacetal of glucose is protonated by the acid catalyst, leading to the opening of the pyranose ring to form a carbocation intermediate.[5][6][7]

  • Addition: Methanol, acting as a nucleophile, attacks the carbocation at the anomeric carbon (C1).[5][6][8]

  • Ring-closure: The resulting acyclic intermediate undergoes intramolecular cyclization to form the more stable six-membered pyranoside ring, yielding the methyl glucoside product.[5][6][8]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of methyl α-D-glucopyranoside using different methodologies.

ParameterClassical RefluxMicrowave-AssistedContinuous Flow
Starting Material Anhydrous D-GlucoseD-GlucoseD-Mannose (as a model)
Solvent/Reagent Anhydrous MethanolMethanolMethanol
Catalyst Hydrochloric Acid (HCl)QP-SA (heterogeneous acid)QP-SA (heterogeneous acid)
Reaction Time 72 hours (per crop)10 minutes10 hours (for large scale)
Temperature Reflux120 °C120 °C
Yield (α-anomer) 48.5–49.5% (total crops)[9]High conversion (α/β ratio varies)[2]72% (recrystallized)[4][10]
Notes Multiple crops are required for optimal yield.[9]Rapid heating and shorter reaction times.[2]Scalable and offers high consistency.[4][11]

Experimental Protocols

Protocol 1: Classical Fischer Glycosylation via Reflux

This protocol is based on the established procedure reported in Organic Syntheses.[9]

Materials:

  • Anhydrous d-glucose (500 g, 2.77 moles)

  • Anhydrous, acetone-free methyl alcohol (2 L)

  • Concentrated hydrochloric acid (20 g, corresponding to ~1% HCl in methanol)

  • Soda-lime tube

  • Reflux apparatus

  • Filtration apparatus (suction)

Procedure:

  • Prepare a solution of approximately 1% hydrochloric acid in anhydrous methyl alcohol by passing dry hydrogen chloride gas into the alcohol or by carefully adding concentrated hydrochloric acid.

  • To this acidic methanol solution, add 500 g of finely powdered anhydrous d-glucose.[9]

  • Heat the mixture to reflux and maintain for 72 hours. A clear solution should form after about 15 minutes. Attach a soda-lime tube to the top of the condenser to exclude moisture.[9]

  • After 72 hours, cool the pale yellow solution to 0 °C. Induce crystallization by scratching the inside of the flask or by seeding with a crystal of α-methyl d-glucoside.[9]

  • Allow the solution to stand at 0 °C for 12 hours to facilitate crystallization.

  • Collect the first crop of crystals by suction filtration and wash twice with 100 mL portions of cold methyl alcohol. The yield for the first crop is typically 85–120 g.[9]

  • Return the mother liquor and washings to the reaction flask and reflux for another 72 hours.

  • Concentrate the solution to 800 mL, cool to 0 °C, and induce crystallization as before. Allow to stand at 0 °C for 24 hours.

  • Filter and wash the second crop of crystals with three 100 mL portions of cold methyl alcohol. The yield for the second crop is typically 110–145 g.[9]

  • Combine the mother liquor and washings from the second crop, concentrate to about 300 mL, and cool to 0 °C to obtain a third crop.

  • Recrystallize the third crop from 2.5 parts of methyl alcohol to yield 30–36 g.[9]

  • The total yield of methyl α-D-glucopyranoside is approximately 260–266 g (48.5–49.5%).[9]

  • For further purification, the product can be recrystallized from five parts of methyl alcohol, using decolorizing carbon if necessary.[9]

Protocol 2: Microwave-Assisted Fischer Glycosylation

This protocol is a generalized procedure based on modern microwave-assisted organic synthesis techniques.[2][4]

Materials:

  • D-glucose (30 mg)

  • Methanol (3 cm³)

  • QP-SA (heterogeneous acid catalyst, 300 mg)

  • Microwave vial

  • Microwave reactor

Procedure:

  • Place 30 mg of D-glucose and 300 mg of QP-SA catalyst into a microwave vial.[4]

  • Add 3 cm³ of methanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 10 minutes).[2][4]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter to remove the heterogeneous catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Analyze the product mixture (e.g., by NMR) to determine the ratio of anomers and isomers.

  • Purify the desired methyl α-D-glucopyranoside by column chromatography or recrystallization.

Visualizations

Fischer_Glycosylation_Workflow cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Glucose D-Glucose Mix Mix Reactants Glucose->Mix Methanol Anhydrous Methanol Methanol->Mix Catalyst Acid Catalyst (e.g., HCl) Catalyst->Mix Heat Heat (Reflux or Microwave) Mix->Heat Cool Cool Reaction Mixture Heat->Cool Crystallize Induce Crystallization Cool->Crystallize Filter Filter Crystals Crystallize->Filter Wash Wash with Cold Methanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry Product Recrystallize->Dry Product Methyl α-D-Glucopyranoside Dry->Product

Caption: Experimental workflow for the synthesis of methyl α-D-glucopyranoside.

Fischer_Glycosylation_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products Glucose α/β-D-Glucopyranose (Hemiacetal) Protonation Protonation of Hemiacetal Oxygen Glucose->Protonation + H+ Methanol Methanol (CH3OH) NucleophilicAttack Nucleophilic Attack by Methanol Methanol->NucleophilicAttack H_plus H+ (Acid Catalyst) H_plus->Protonation RingOpening Ring Opening to form Carbocation Intermediate Protonation->RingOpening RingOpening->NucleophilicAttack Deprotonation Deprotonation NucleophilicAttack->Deprotonation RingClosure Intramolecular Ring Closure Deprotonation->RingClosure Water H2O Deprotonation->Water - H+ AlphaGlucoside Methyl α-D-Glucopyranoside RingClosure->AlphaGlucoside BetaGlucoside Methyl β-D-Glucopyranoside RingClosure->BetaGlucoside

Caption: Simplified mechanism of the Fischer glycosylation of D-glucose.

References

Application Notes and Protocols for the Purification of Methyl D-Glucopyranoside Anomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl D-glucopyranoside is a glycoside widely utilized in carbohydrate chemistry and various biological studies. It exists as two anomers, alpha (α) and beta (β), which differ in the configuration at the anomeric carbon (C-1). The separation and purification of these anomers are crucial for stereospecific enzymatic and chemical reactions, as well as for detailed structural and functional studies. This document provides detailed protocols for the purification of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside from a crude anomeric mixture using fractional crystallization and preparative high-performance liquid chromatography (HPLC).

Synthesis of the Anomeric Mixture

A mixture of this compound anomers can be synthesized from D-glucose via a Fischer glycosylation reaction. In this reaction, D-glucose is treated with methanol (B129727) in the presence of an acid catalyst, leading to the formation of an equilibrium mixture of the α and β anomers. The α-anomer is often the thermodynamically favored product under these conditions.

Purification Protocol 1: Fractional Crystallization

Fractional crystallization is a cost-effective method for the large-scale purification of the α-anomer due to its lower solubility in methanol compared to the β-anomer. The β-anomer can then be isolated from the mother liquor.

Experimental Protocol
  • Dissolution: Dissolve the crude anomeric mixture of this compound in a minimal amount of hot anhydrous methanol.

  • Crystallization of α-anomer: Allow the solution to cool slowly to room temperature, and then chill in an ice bath or refrigerate to induce crystallization. The less soluble methyl α-D-glucopyranoside will precipitate out of the solution.

  • Isolation of α-anomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any residual mother liquor containing the β-anomer.

  • Recrystallization of α-anomer: For higher purity, the collected crystals can be recrystallized using the same procedure.

  • Isolation of β-anomer: The β-anomer can be recovered from the mother liquor by concentrating the solution and allowing it to crystallize. This may require a longer crystallization time and lower temperatures. Further purification of the β-anomer may be necessary using chromatography.

Purification Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers a high-resolution method for the separation of both anomers with high purity. Based on analytical separations, a preparative method can be developed.

Experimental Protocol
  • Sample Preparation: Dissolve the crude anomeric mixture in the mobile phase to a concentration suitable for preparative injection.

  • Chromatographic Conditions:

    • Column: A ligand-exchange column, such as an Agilent Hi-Plex Ca column (300 mm x 7.7 mm, 8 µm), is effective.[1]

    • Mobile Phase: 100% deionized water.[1]

    • Flow Rate: A typical analytical flow rate is 0.6 mL/min. For preparative scale, this would be increased, for instance, to 5-10 mL/min depending on the column diameter.[1]

    • Column Temperature: 85 °C.[1]

    • Detection: Refractive Index (RI) detector.[1]

  • Fraction Collection: Collect the fractions corresponding to the elution of the β-anomer and the α-anomer separately. The β-anomer typically elutes before the α-anomer under these conditions.[1]

  • Post-Purification: Combine the fractions for each anomer and remove the solvent under reduced pressure to obtain the purified solid.

Characterization of Purified Anomers

The purity and identity of the separated anomers should be confirmed using the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the anomeric configuration. The coupling constant between H-1 and H-2 (JH1,H2) is a key indicator, with a smaller value for the α-anomer (axial H-1) and a larger value for the β-anomer (equatorial H-1).

  • Melting Point Analysis: The melting points of the pure anomers are distinct. Methyl α-D-glucopyranoside has a melting point of approximately 165-168 °C, while methyl β-D-glucopyranoside has a melting point of around 108-110 °C.

  • Polarimetry: The optical rotation of the two anomers is different.

Data Presentation

ParameterMethyl α-D-glucopyranosideMethyl β-D-glucopyranosideReference
HPLC Retention Time 11.59 min10.75 min[1]
Melting Point 165-168 °C108-110 °C
Optical Rotation [α]D +157° to +162° (c=10, H₂O)-33° ± 2° (c=1, H₂O)

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_products Purified Anomers cluster_characterization Characterization Synthesis Fischer Glycosylation of D-Glucose Anomeric_Mixture Crude Anomeric Mixture Synthesis->Anomeric_Mixture Fractional_Crystallization Fractional Crystallization (Methanol) Anomeric_Mixture->Fractional_Crystallization Preparative_HPLC Preparative HPLC Anomeric_Mixture->Preparative_HPLC Alpha_Anomer Methyl α-D-glucopyranoside Fractional_Crystallization->Alpha_Anomer Crystals Beta_Anomer Methyl β-D-glucopyranoside Fractional_Crystallization->Beta_Anomer Mother Liquor (further processing) Preparative_HPLC->Alpha_Anomer Fraction 2 Preparative_HPLC->Beta_Anomer Fraction 1 NMR NMR Spectroscopy Alpha_Anomer->NMR MP Melting Point Alpha_Anomer->MP Polarimetry Polarimetry Alpha_Anomer->Polarimetry Beta_Anomer->NMR Beta_Anomer->MP Beta_Anomer->Polarimetry

Caption: Workflow for the synthesis, purification, and characterization of this compound anomers.

Conclusion

The choice of purification protocol for this compound anomers depends on the desired scale, purity requirements, and available equipment. Fractional crystallization is a straightforward and economical method for obtaining the α-anomer in large quantities, while preparative HPLC provides a high-resolution separation of both anomers. Proper characterization is essential to confirm the identity and purity of the final products.

References

Application Notes and Protocols for Methyl D-Glucopyranoside as a Non-Metabolizable Glucose Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-glucopyranoside, existing as two anomers, methyl α-D-glucopyranoside and methyl β-D-glucopyranoside, serves as a valuable tool in metabolic research. By replacing the hydroxyl group at the anomeric carbon of glucose with a methyl group, these analogs are rendered resistant to glycolysis.[1][2] This key characteristic allows for the specific investigation of glucose transport mechanisms and the direct effects of glucose transporter binding on cellular signaling pathways, independent of downstream metabolic events.[3] These analogs are recognized and transported by various glucose transporters, including both the sodium-glucose cotransporters (SGLTs) and the facilitative glucose transporters (GLUTs), albeit with differing affinities.[4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in studying glucose transport and related cell signaling.

Data Presentation

Quantitative Data Summary

The following tables summarize the kinetic parameters of this compound anomers for various glucose transporters. This data is essential for designing experiments and interpreting results.

Table 1: Affinity (Km) of this compound for Glucose Transporters

TransporterAnalogApparent Km (mM)SpeciesCell Type/SystemReference
SGLT1Methyl α-D-glucopyranoside~0.4RabbitIntestinal Brush Border Membrane Vesicles[4]
SGLT2Methyl α-D-glucopyranoside2HumanHEK293 cells[4]
GLUT1Methyl α-D-glucopyranoside1-3 (for glucose)HumanVarious[5]
GLUT23-O-Methyl-D-glucoseSimilar to wild-type GLUT2-Chimeric GLUT3/GLUT2 proteins[6]

Note: Data for methyl β-D-glucopyranoside and for many GLUT transporters with this compound are not as readily available in the literature, highlighting an area for further research. 3-O-Methyl-D-glucose is another commonly used non-metabolizable analog, and its data is included for comparison where available.

Table 2: Inhibitory Constants (IC50) of Compounds Targeting Glucose Transporters

TransporterInhibitorIC50Cell LineReference
SGLT1HM4132254.6 nMHEK293[7]
SGLT2HM413225.6 nMHEK293[7]
SGLT2Dapagliflozin2.9 nMHEK293[7]
GLUT1, GLUT2, GLUT3Glutor11 nMHCT116[8]
GLUT1Kaempferol4 µMMCF-7[5]

Note: IC50 values for this compound itself are not typically reported as it is a substrate, not an inhibitor. This table provides context on the potency of known inhibitors that are often studied in conjunction with these analogs.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Glucose_Transport_and_Insulin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin (B600854) Insulin IR Insulin Receptor (IR) Insulin->IR Binding Glucose Glucose / this compound GLUT4 GLUT4 Glucose->GLUT4 Uptake SGLT SGLT Glucose->SGLT Uptake IRS IRS Phosphorylation IR->IRS Phosphorylation GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4 Fusion Int_Glucose Intracellular Glucose / Analog GLUT4->Int_Glucose SGLT->Int_Glucose PI3K PI3K IRS->PI3K Activation AKT Akt/PKB PI3K->AKT Activation AKT->GLUT4_vesicle Translocation Glycolysis Glycolysis (Blocked for Analog) Int_Glucose->Glycolysis Experimental_Workflow_Radiolabeled_Uptake A 1. Cell Culture Seed cells in multi-well plates and grow to confluence. B 2. Starvation Incubate cells in glucose-free medium to deplete intracellular glucose. A->B C 3. Pre-incubation Treat with inhibitors or signaling molecules (e.g., insulin). B->C D 4. Uptake Initiation Add radiolabeled this compound (e.g., [14C]AMG). C->D E 5. Incubation Incubate for a defined period (e.g., 1-30 min) at 37°C. D->E F 6. Uptake Termination Rapidly wash cells with ice-cold buffer to remove extracellular label. E->F G 7. Cell Lysis Lyse cells to release intracellular contents. F->G H 8. Scintillation Counting Measure radioactivity to quantify uptake. G->H AMPK_Signaling_and_Glucose_Sensing Glucose_Analog This compound (mimics low glucose) Transporter Glucose Transporter (e.g., GLUT1) Glucose_Analog->Transporter Competitive Inhibition of Glucose Uptake AMP_ATP_ratio Increased AMP:ATP Ratio Transporter->AMP_ATP_ratio Reduced Glucose Metabolism AMPK AMPK Activation AMP_ATP_ratio->AMPK Downstream Downstream Effects (e.g., Inhibition of mTORC1, Fatty Acid Synthesis) AMPK->Downstream

References

Application of Methyl α-D-glucopyranoside in Carbohydrate Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl α-D-glucopyranoside is a versatile and commercially available starting material in carbohydrate chemistry. Its stable anomeric methyl group allows for selective manipulation of the hydroxyl groups on the pyranose ring, making it a cornerstone for the synthesis of complex oligosaccharides and glycoconjugates. These complex carbohydrates play pivotal roles in numerous biological processes, including cell-cell recognition, immune responses, and pathogenesis. Consequently, the ability to synthesize these molecules with high precision is crucial for advancing research in biology, medicinal chemistry, and drug development.

This document provides detailed application notes and experimental protocols for the use of methyl α-D-glucopyranoside in the synthesis of key carbohydrate building blocks and their subsequent elaboration into more complex structures.

Application Notes

Methyl α-D-glucopyranoside serves as a foundational scaffold for a variety of synthetic transformations, primarily through the strategic use of protecting groups to enable regioselective reactions at its hydroxyl positions. The most common applications involve its conversion into selectively protected glycosyl acceptors, which can then be coupled with glycosyl donors to form disaccharides and larger oligosaccharides.

1. Synthesis of Key Building Blocks:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside: The protection of the 4- and 6-hydroxyl groups as a benzylidene acetal (B89532) is a common initial step. This leaves the 2- and 3-hydroxyl groups available for further functionalization, such as benzylation or glycosylation. This derivative is a crucial intermediate for the synthesis of various biologically active molecules.

  • Regioselective Benzylation: The differential reactivity of the hydroxyl groups of methyl α-D-glucopyranoside allows for regioselective benzylation to yield valuable building blocks like methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. These partially protected glucosides are widely used as glycosyl acceptors in the synthesis of complex oligosaccharides.

2. Elongation to Oligosaccharides:

Once converted into selectively protected derivatives, these building blocks act as glycosyl acceptors in coupling reactions with activated glycosyl donors (e.g., trichloroacetimidates, thioglycosides) to form disaccharides.[1] This process can be repeated iteratively to build up complex oligosaccharide chains. The choice of protecting groups is critical for directing the stereochemical outcome of the glycosylation reaction.

3. Enzymatic Glycosylation:

Methyl α-D-glucopyranoside and its derivatives can also serve as acceptors in enzymatic glycosylation reactions.[2] Glycosyltransferases and other enzymes can catalyze the formation of glycosidic bonds with high regio- and stereoselectivity, offering a powerful alternative to chemical synthesis, often under milder reaction conditions.

4. Applications in Drug Discovery and Development:

The synthetic oligosaccharides and glycoconjugates derived from methyl α-D-glucopyranoside have significant potential in drug discovery. They can be used to:

  • Synthesize tumor-associated carbohydrate antigens (TACAs) for the development of cancer vaccines.

  • Develop inhibitors of carbohydrate-processing enzymes or carbohydrate-binding proteins (lectins) involved in disease progression.

  • Create probes to study carbohydrate-mediated biological processes.

  • Synthesize fragments of bacterial capsular polysaccharides for the development of antibacterial vaccines and diagnostics.[3]

Experimental Protocols

The following are detailed protocols for the preparation of key intermediates from methyl α-D-glucopyranoside and their use in glycosylation reactions.

Protocol 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This protocol describes the formation of the benzylidene acetal at the 4- and 6-positions of methyl α-D-glucopyranoside.

Workflow for the Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

start Methyl α-D-glucopyranoside reagents Benzaldehyde (B42025) dimethyl acetal Camphor-10-sulfonic acid Dry DMF start->reagents Add reaction Reaction at 50°C for 6 hours reagents->reaction Heat workup Neutralization (Et3N) Aqueous workup Solvent removal reaction->workup Process purification Silica (B1680970) gel column chromatography workup->purification Purify product Methyl 4,6-O-benzylidene-α-D-glucopyranoside purification->product

Caption: Workflow for the synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside.

Materials:

  • Methyl α-D-glucopyranoside

  • Benzaldehyde dimethyl acetal

  • Camphor-10-sulfonic acid (catalyst)

  • Dry N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (Et3N)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve methyl-α-D-glucopyranoside (1.0 eq) in dry DMF.

  • Add benzaldehyde dimethyl acetal (1.3 eq) and a catalytic amount of camphor-10-sulfonic acid.

  • Heat the reaction mixture at 50°C for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, neutralize the mixture with triethylamine.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the product.

Quantitative Data:

Starting MaterialProductReagentsConditionsYield
Methyl α-D-glucopyranosideMethyl 4,6-O-benzylidene-α-D-glucopyranosideBenzaldehyde dimethyl acetal, Camphor-10-sulfonic acid, DMF50°C, 6 h76%
Protocol 2: Regioselective Benzylation to Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside

This protocol describes the regioselective benzylation of methyl α-D-glucopyranoside to protect the 2, 4, and 6 hydroxyl groups, leaving the 3-OH group free for subsequent glycosylation.[4]

Workflow for Regioselective Benzylation

start Methyl α-D-glucopyranoside reagents Sodium hydride (NaH) Benzyl (B1604629) chloride (BnCl) start->reagents Add reaction Reaction at 100°C for 3-5 hours reagents->reaction Heat workup Aqueous workup Extraction with CH2Cl2 reaction->workup Process separation Silica gel column chromatography workup->separation Separate product Methyl 2,4,6-tri-O-benzyl- α-D-glucopyranoside separation->product side_product Other benzylated isomers separation->side_product

Caption: Workflow for the regioselective benzylation of methyl α-D-glucopyranoside.

Materials:

  • Methyl α-D-glucopyranoside

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl chloride (BnCl)

  • Anhydrous solvents (e.g., THF or DMF)

  • Dichloromethane (B109758) (CH2Cl2)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/toluene gradient)

Procedure:

  • To a suspension of methyl α-D-glucopyranoside (1.0 eq) in the chosen anhydrous solvent, add sodium hydride portionwise at 0°C under an inert atmosphere (e.g., Argon).

  • Add benzyl chloride dropwise to the suspension.

  • Heat the reaction mixture to 100°C for 3-5 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with water, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient to separate the desired product from other benzylated isomers.

Quantitative Data:

Starting MaterialProductReagentsConditionsYield
Methyl α-D-glucopyranosideMethyl 2,4,6-tri-O-benzyl-α-D-glucopyranosideNaH, BnCl100°C, 3-5 hVariable, requires chromatographic separation
Protocol 3: Glycosylation using a Methyl Glucopyranoside-derived Acceptor

This protocol outlines a general procedure for a glycosylation reaction using a selectively protected methyl glucopyranoside derivative as the glycosyl acceptor.

General Glycosylation Workflow

acceptor Protected Methyl α-D-glucopyranoside (e.g., 3-OH free) reaction Glycosylation Reaction (Low Temperature) acceptor->reaction donor Activated Glycosyl Donor (e.g., Trichloroacetimidate) donor->reaction promoter Promoter (e.g., TMSOTf) promoter->reaction workup Quenching Aqueous workup Extraction reaction->workup Process purification Column Chromatography workup->purification Purify disaccharide Protected Disaccharide purification->disaccharide

Caption: General workflow for a chemical glycosylation reaction.

Materials:

  • Selectively protected methyl α-D-glucopyranoside acceptor (e.g., methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside)

  • Activated glycosyl donor (e.g., a trichloroacetimidate (B1259523) or thioglycoside)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Molecular sieves (4 Å)

  • Promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) for trichloroacetimidates; N-Iodosuccinimide (NIS)/Triflic acid (TfOH) for thioglycosides)

  • Quenching agent (e.g., triethylamine or saturated NaHCO3 solution)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.0 eq), the glycosyl donor (1.2-1.5 eq), and activated molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the appropriate temperature (e.g., -40°C to -78°C).

  • Add a solution of the promoter (0.1-0.2 eq) in anhydrous DCM dropwise.

  • Stir the reaction at low temperature and allow it to warm slowly to room temperature while monitoring by TLC.

  • Once the reaction is complete, quench by adding a suitable quenching agent.

  • Filter the mixture through celite, dilute with DCM, and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for a Representative Glycosylation:

Glycosyl AcceptorGlycosyl DonorPromoterConditionsProductYield
Methyl 2,3,6-tri-O-benzyl-α-D-galactopyranoside2,3-di-O-benzyl-4,6-O-benzylidene-D-glucopyranosyl trichloroacetimidateTMSOTf (catalytic)-20°C to rtProtected disaccharideHigh-yielding

Note: The specific reaction conditions, including temperature, solvent, and promoter, will vary depending on the specific glycosyl donor and acceptor used and must be optimized accordingly.

Conclusion

Methyl α-D-glucopyranoside is an invaluable starting material for the synthesis of complex carbohydrates. Through well-established protocols for the introduction of protecting groups, it can be converted into a variety of versatile building blocks. These intermediates are essential for the construction of oligosaccharides and glycoconjugates with important biological functions. The detailed protocols and workflows provided herein serve as a practical guide for researchers in the field of glycoscience, enabling the synthesis of complex carbohydrate structures for applications in chemical biology and drug discovery.

References

Application Notes and Protocols: Methyl D-glucopyranoside as a Substrate for Glycosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a monosaccharide moiety from a nucleotide-sugar donor to an acceptor molecule, which can be a carbohydrate, lipid, or protein. This process, known as glycosylation, is a critical post-translational modification that profoundly influences the structure and function of biomolecules, thereby playing a pivotal role in a myriad of cellular processes including cell-cell recognition, signaling, and immune responses. The substrate specificity of GTs is a key determinant of the final structure of the resulting glycoconjugates.

Methyl α-D-glucopyranoside and methyl β-D-glucopyranoside are valuable tools in glycoscience. Due to their structural simplicity and stability, they serve as excellent model acceptor substrates for in vitro glycosyltransferase assays.[1][2] Their use allows for the characterization of GT activity, the elucidation of substrate specificity, and the screening of potential inhibitors. Furthermore, these compounds are utilized in the chemoenzymatic synthesis of complex glycoconjugates and have applications in probing the active sites of GTs.[1]

These application notes provide a comprehensive overview of the use of methyl D-glucopyranoside as a substrate for glycosyltransferases, including detailed experimental protocols and data presentation guidelines.

Data Presentation

The kinetic parameters of a glycosyltransferase are crucial for understanding its efficiency and affinity for a given substrate. While this compound is widely used as a model acceptor, comprehensive kinetic data for a wide range of glycosyltransferases with this specific substrate is not always readily available in the literature. Researchers are encouraged to determine these parameters empirically using the protocols outlined below.

Below is a table summarizing available kinetic data for an enzyme with methyl β-D-glucopyranoside and a template for recording experimentally determined values for other glycosyltransferases.

Table 1: Kinetic Parameters of Enzymes Utilizing this compound as a Substrate

EnzymeSubstrateK_m (mM)V_max (µmol/min/mg)k_cat/K_m (M⁻¹s⁻¹)Reference
Sweet almond β-glucosidaseMethyl β-D-glucopyranosideNot ReportedNot Reported28[3][4]
[Insert Glycosyltransferase Name]Methyl α/β-D-glucopyranoside[Experimental Value][Experimental Value][Calculated Value][Your Data]

Note: β-Glucosidases are hydrolases but can also catalyze glycosylation via transglycosylation, particularly at high substrate concentrations. The provided k_cat/K_m value reflects the efficiency of the enzyme for this substrate.

Experimental Protocols

Two common and robust methods for measuring glycosyltransferase activity with this compound as the acceptor substrate are High-Performance Liquid Chromatography (HPLC) and the UDP-Glo™ Glycosyltransferase Assay.

Protocol 1: HPLC-Based Glycosyltransferase Assay

This method provides a direct and quantitative measurement of the glycosylated product. It is particularly useful for detailed kinetic studies and for enzymes where a coupled assay is not feasible.

Objective: To quantify the formation of the glycosylated product when this compound is used as an acceptor substrate for a glycosyltransferase.

Materials:

  • Glycosyltransferase of interest

  • Methyl α-D-glucopyranoside or Methyl β-D-glucopyranoside (acceptor substrate)

  • Appropriate nucleotide-sugar donor (e.g., UDP-glucose, UDP-galactose)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

  • Quenching solution (e.g., 100 mM EDTA or 1% trifluoroacetic acid)

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Microcentrifuge tubes

  • Incubator or water bath

  • HPLC vials

Procedure:

  • Reaction Setup:

    • Prepare a reaction master mix containing the assay buffer, a fixed concentration of the nucleotide-sugar donor, and the glycosyltransferase.

    • In separate microcentrifuge tubes, aliquot varying concentrations of this compound.

    • Initiate the reaction by adding the master mix to each tube. The final reaction volume is typically 25-50 µL.

    • Include a negative control with no enzyme or no acceptor substrate.

  • Incubation:

    • Incubate the reaction tubes at the optimal temperature for the glycosyltransferase (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of quenching solution. Alternatively, heat inactivation at 95°C for 5 minutes can be used if the product is heat-stable.

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

    • Carefully transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the substrate and product using a suitable gradient of the mobile phase.

    • Monitor the elution profile using a UV-Vis or other appropriate detector.

    • Quantify the product peak by integrating the area and comparing it to a standard curve of the purified product.

  • Data Analysis:

    • Calculate the initial reaction velocity for each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Protocol 2: UDP-Glo™ Glycosyltransferase Assay

This is a highly sensitive, luminescence-based assay that measures the amount of UDP produced during the glycosyltransferase reaction. It is well-suited for high-throughput screening and kinetic analysis.[5][6]

Objective: To indirectly measure glycosyltransferase activity by quantifying the UDP byproduct of the glycosylation reaction.

Materials:

  • Glycosyltransferase of interest

  • Methyl α-D-glucopyranoside or Methyl β-D-glucopyranoside (acceptor substrate)

  • UDP-sugar donor (e.g., UDP-glucose)

  • UDP-Glo™ Glycosyltransferase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

  • Multichannel pipette

Procedure:

  • Reagent Preparation:

    • Prepare the UDP Detection Reagent according to the manufacturer's instructions.

    • Prepare a UDP standard curve in the assay buffer to correlate luminescence with UDP concentration.

  • Glycosyltransferase Reaction Setup:

    • In the wells of a white, opaque plate, set up the glycosyltransferase reaction. A typical reaction volume is 5-25 µL.

    • Add the assay buffer, varying concentrations of this compound, a fixed concentration of the UDP-sugar donor, and the glycosyltransferase.

    • Include controls such as no enzyme, no acceptor, and no donor substrate.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes.

  • UDP Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add an equal volume of the prepared UDP Detection Reagent to each well.

    • Mix briefly on a plate shaker.

  • Luminescence Measurement:

    • Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[2]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from the no-enzyme control) from all readings.

    • Use the UDP standard curve to convert the relative light units (RLU) to the concentration of UDP produced.

    • Calculate the initial reaction velocity and determine the kinetic parameters (K_m and V_max) by plotting the velocity against the substrate concentration.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Reaction Setup & Incubation cluster_proc Sample Processing cluster_analysis Analysis A Prepare Reaction Mix (Enzyme, Buffer, Donor) B Add this compound (Varying Concentrations) A->B C Incubate at Optimal Temperature B->C D Terminate Reaction (Quenching/Heat) C->D E Centrifuge to Pellet Protein D->E F Transfer Supernatant to HPLC Vial E->F G Inject Sample into HPLC F->G H Quantify Product Peak G->H I Determine Kinetic Parameters (Km, Vmax) H->I UDPGlo_Workflow cluster_prep Reaction Setup & Incubation cluster_detection Detection cluster_analysis Analysis A Set up Reaction in 96-well Plate (Enzyme, Substrates, Buffer) B Incubate at Optimal Temperature A->B C Add UDP Detection Reagent B->C D Incubate at Room Temperature C->D E Measure Luminescence D->E F Calculate UDP Concentration (Standard Curve) E->F G Determine Kinetic Parameters (Km, Vmax) F->G EGFR_Signaling cluster_cytoplasm Cytoplasm EGFR EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer EGF EGF (Ligand) EGF->EGFR binds Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimer->Pathway Response Cellular Response (Proliferation, Survival) Pathway->Response GT Glycosyltransferases (in ER/Golgi) Glycan N-glycan GT->Glycan synthesis Glycan->EGFR modifies

References

Application Notes and Protocols for Studying Glucose Transport Mechanisms Using Methyl D-Glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-glucopyranoside, a non-metabolizable analog of glucose, serves as an invaluable tool in the investigation of glucose transport mechanisms. Its resistance to intracellular metabolism allows for the specific study of transporter kinetics and inhibition without the confounding effects of downstream glycolytic pathways.[1] This molecule, existing as α and β anomers, is particularly crucial for characterizing the activity of sodium-glucose cotransporters (SGLTs), as it is selectively transported by this family of proteins over the facilitated-diffusion glucose transporters (GLUTs).[2] These application notes provide detailed protocols and data for utilizing this compound in glucose transport research.

Key Applications

  • Selective study of SGLT activity: this compound is a substrate for SGLT1 and SGLT2, but not for GLUT1, making it ideal for isolating and studying the function of SGLT transporters.[2]

  • Kinetic analysis of glucose transport: As a stable analog, it is used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximal transport velocity (Vmax) for SGLT transporters.[3][4]

  • Screening and characterization of SGLT inhibitors: The inhibitory effects of pharmacological compounds on SGLT-mediated transport can be quantified by measuring the reduction in this compound uptake.[5][6]

  • Investigation of signaling pathways: By observing changes in this compound transport, researchers can elucidate the signaling cascades that regulate SGLT activity and trafficking.[3]

Quantitative Data Summary

The following tables summarize key kinetic and inhibitory constants related to the transport of this compound by SGLT1 and SGLT2.

Table 1: Kinetic Parameters for this compound Transport

TransporterSubstrateKm (mM)Cell SystemReference
hSGLT2α-Methyl-D-glucopyranoside~6HEK293 cells[7]
rbSGLT1α-Methyl-D-glucopyranoside (forward transport)0.15Xenopus laevis oocytes[4]
rbSGLT1α-Methyl-D-glucopyranoside (reverse transport)35Xenopus laevis oocytes[4]
hSGLT2Glucose3.4 ± 0.4Xenopus laevis oocytes[8]
hSGLT2Sodium (Na+)18 ± 6Xenopus laevis oocytes[8]

Table 2: Inhibitory Constants (Ki) for SGLT Inhibitors

InhibitorTransporterKi (nM)Reference
Phlorizin (B1677692)hSGLT1200-300[7]
PhlorizinhSGLT210-39[7]
PhlorizinhSGLT119,400[9]
PhlorizinhSGLT212,000[9]
DapagliflozinhSGLT20.75 ± 0.3[8]

Experimental Protocols

Protocol 1: [14C]-α-Methyl-D-glucopyranoside (AMG) Uptake Assay in Stably Transfected CHO Cells

This protocol describes a radiolabeled substrate uptake assay to measure the activity of SGLT1 or SGLT2 expressed in Chinese Hamster Ovary (CHO) cells.[5][9]

Materials:

  • CHO cells stably expressing human SGLT1 or SGLT2 (hSGLT1/CHO or hSGLT2/CHO)

  • Culture medium: Ham's F12 medium with hygromycin selection

  • Krebs-Ringer-Henseleit (KRH) buffer (pH 7.4)

  • Sodium-free KRH buffer (replace NaCl with choline (B1196258) chloride)

  • [14C]-α-Methyl-D-glucopyranoside ([14C]AMG)

  • Unlabeled α-Methyl-D-glucopyranoside (AMG)

  • Test inhibitors (e.g., phlorizin)

  • 0.1% SDS solution

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Cell Culture:

    • Culture hSGLT1/CHO or hSGLT2/CHO cells in Ham's F12 medium with hygromycin in a humidified incubator at 37°C with 5% CO2.

    • Seed cells into a 96-well plate and grow to confluence.

  • Assay Preparation:

    • On the day of the assay, wash the confluent cell monolayers twice with pre-warmed KRH buffer.

    • Pre-incubate the cells in a glucose-free medium for 2 hours at 37°C to deplete intracellular glucose.[9]

  • Inhibitor Treatment:

    • Add 100 µL of KRH buffer containing the desired concentration of the test compound or vehicle (e.g., DMSO) to each well.

    • Include control wells:

      • Total Uptake: Vehicle only.

      • Non-specific Uptake: Incubate in sodium-free KRH buffer.

      • Positive Control Inhibitor: A known SGLT inhibitor like phlorizin (e.g., 100 µM).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiation of Glucose Uptake:

    • Initiate uptake by adding KRH buffer containing [14C]AMG (e.g., final concentration of 3-8 µM) to each well.[9]

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.[9]

  • Termination of Uptake:

    • Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 100 µL of 0.1% SDS solution to each well.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of each well (determined by a BCA or Bradford assay).

    • Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.

    • Determine the IC50 value using a suitable curve-fitting program.

Protocol 2: Fluorescent 2-NBDG Uptake Assay in HK-2 Cells

This protocol outlines a non-radioactive method to measure SGLT2-mediated glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) in the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2.[10]

Materials:

  • HK-2 cells

  • Culture medium: DMEM/F-12 medium

  • Krebs-Ringer-Henseleit (KRH) buffer (pH 7.4)

  • 2-NBDG

  • Test inhibitors (e.g., Empagliflozin)

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Culture HK-2 cells in complete DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into a 96-well black, clear-bottom plate and grow to confluence.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (e.g., Empagliflozin) in DMSO.

    • Create a serial dilution of the compound in KRH buffer.

    • Wash the confluent cell monolayers twice with pre-warmed KRH buffer.

    • Add 100 µL of KRH buffer containing the test compound or vehicle to each well.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiation of Glucose Uptake:

    • Add 10 µL of 2-NBDG solution in KRH buffer to each well to a final concentration of 100-200 µM.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Termination of Uptake:

    • Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.

  • Cell Lysis and Fluorescence Measurement:

    • Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence and calculate the percentage of inhibition for each test compound concentration.

Signaling Pathways and Experimental Workflows

SGLT2 Trafficking Regulation by cAMP/PKA Pathway

Elevated glucose levels can downregulate SGLT2 activity by reducing its trafficking to the plasma membrane. This process is mediated by a decrease in intracellular cAMP and subsequent reduction in Protein Kinase A (PKA) activity, which in turn affects the phosphorylation state of p38 MAPK.[3]

SGLT2_Trafficking cluster_extracellular Extracellular cluster_cell Proximal Tubule Cell High_Glucose High Glucose cAMP cAMP High_Glucose->cAMP - SGLT2_vesicle SGLT2 Vesicle SGLT2_membrane SGLT2 at Plasma Membrane SGLT2_vesicle->SGLT2_membrane Glucose_Uptake Glucose Uptake SGLT2_membrane->Glucose_Uptake PKA PKA cAMP->PKA + p38_MAPK p38 MAPK PKA->p38_MAPK + p38_MAPK->SGLT2_vesicle Trafficking to Membrane

SGLT2 trafficking regulated by the cAMP/PKA pathway.
Experimental Workflow for [14C]AMG Uptake Assay

The following diagram illustrates the general workflow for conducting a [14C]AMG uptake assay to screen for SGLT inhibitors.

AMG_Uptake_Workflow Cell_Culture 1. Culture hSGLT-expressing CHO cells to confluence Wash 2. Wash cells with KRH buffer Cell_Culture->Wash Pre_incubation 3. Pre-incubate with test compounds/vehicle Wash->Pre_incubation Uptake 4. Add [14C]AMG and incubate Pre_incubation->Uptake Termination 5. Stop uptake and wash with cold buffer Uptake->Termination Lysis 6. Lyse cells Termination->Lysis Counting 7. Scintillation counting Lysis->Counting Analysis 8. Data analysis (IC50 determination) Counting->Analysis

Workflow for the [14C]AMG glucose uptake assay.
SGLT2 Inhibition and Downstream Metabolic Reprogramming

Inhibition of SGLT2 leads to a cascade of metabolic changes, centrally involving the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). This signaling axis shifts the cellular metabolic state from anabolic to catabolic, promoting energy-producing processes like fatty acid oxidation and autophagy.[1][11]

SGLT2_Inhibition_Pathway SGLT2_Inhibitor SGLT2 Inhibitor SGLT2 SGLT2 SGLT2_Inhibitor->SGLT2 - Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption - AMPK AMPK Glucose_Reabsorption->AMPK - mTORC1 mTORC1 AMPK->mTORC1 - Metabolic_Shift Metabolic Reprogramming (Catabolism) mTORC1->Metabolic_Shift - Fatty_Acid_Oxidation Fatty Acid Oxidation Metabolic_Shift->Fatty_Acid_Oxidation Autophagy Autophagy Metabolic_Shift->Autophagy

Metabolic consequences of SGLT2 inhibition.

References

Methyl D-Glucopyranoside: A Competitive Inhibitor for Glucose Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl D-glucopyranoside, a non-metabolizable synthetic analog of glucose, serves as a valuable tool in metabolic research and drug discovery. Its structural similarity to D-glucose allows it to competitively bind to glucose transporters, thereby inhibiting the uptake of glucose into cells. This competitive inhibition makes it an ideal candidate for studying the kinetics of glucose transport, elucidating the mechanisms of glucose transporter function, and screening for novel therapeutic agents that target glucose metabolism. These application notes provide a comprehensive overview of the use of this compound as a competitive inhibitor of glucose uptake, including detailed experimental protocols and data presentation.

Data Presentation

The inhibitory potency of this compound is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). While specific values can vary depending on the cell type, experimental conditions, and the specific glucose transporter isoform, the following table summarizes representative quantitative data.

ParameterGlucose TransporterCell Line/SystemValueReference
Km Glucose Transport SystemPseudomonas aeruginosa2.8 mM[1]

Note: The Km value provided is for a bacterial system and may not be directly extrapolated to mammalian cells. Further research is needed to establish definitive Ki and IC50 values for specific mammalian glucose transporters like SGLT1 and GLUT1.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound as a competitive inhibitor of glucose uptake.

Protocol 1: Radiolabeled Glucose Uptake Assay

This protocol details the measurement of glucose uptake inhibition using a radiolabeled glucose analog, such as [³H]-2-deoxy-D-glucose, in the presence of this compound.[2][3][4]

Materials:

  • Cultured mammalian cells (e.g., cancer cell lines like HeLa or adipocytes like 3T3-L1)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-2-deoxy-D-glucose (radiolabeled glucose analog)

  • Unlabeled 2-deoxy-D-glucose

  • This compound

  • Cell lysis buffer (e.g., 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.

  • Cell Treatment:

    • Wash the cells with warm PBS.

    • Incubate the cells in serum-free medium for 2-4 hours to lower basal glucose uptake.

    • Pre-incubate the cells with various concentrations of this compound in KRH buffer for 10-15 minutes. Include a vehicle control (KRH buffer alone).

  • Glucose Uptake:

    • Initiate glucose uptake by adding KRH buffer containing [³H]-2-deoxy-D-glucose (e.g., 0.5-1.0 µCi/mL) and a low concentration of unlabeled 2-deoxy-D-glucose (to minimize variability in specific activity).

    • Incubate for a short, predetermined period (e.g., 5-10 minutes) to ensure linear uptake.

  • Termination of Uptake:

    • Stop the uptake by rapidly aspirating the radioactive solution.

    • Wash the cells three times with ice-cold PBS containing a high concentration of unlabeled glucose to displace any non-specifically bound radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding cell lysis buffer to each well.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration of each sample.

    • Calculate the percentage of glucose uptake inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of inhibiting glucose uptake by this compound on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8][9]

Materials:

  • Cultured mammalian cells

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Cell Treatment:

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis of AMPK Signaling Pathway

This protocol investigates the impact of glucose uptake inhibition by this compound on the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][10][11][12]

Materials:

  • Cultured mammalian cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC, anti-ACC)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for various times and concentrations.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathway of Glucose Transport and Competitive Inhibition

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose Transporter Glucose Transporter (e.g., SGLT1, GLUT1) Glucose->Transporter Binds MDG This compound MDG->Transporter Competitively Binds Glucose_in Glucose Transporter->Glucose_in Transports Metabolism Metabolism Glucose_in->Metabolism

Caption: Competitive inhibition of glucose transport by this compound.

Experimental Workflow for Radiolabeled Glucose Uptake Assay

A 1. Seed Cells B 2. Treat with Methyl D-glucopyranoside A->B C 3. Add Radiolabeled Glucose Analog B->C D 4. Stop Uptake & Wash C->D E 5. Lyse Cells D->E F 6. Scintillation Counting E->F G 7. Data Analysis F->G

Caption: Workflow for the radiolabeled glucose uptake assay.

Logical Relationship of AMPK Activation by Glucose Deprivation

Inhibition Inhibition of Glucose Uptake (by this compound) Depletion Decreased Intracellular Glucose Inhibition->Depletion ATP_ratio Increased AMP:ATP Ratio Depletion->ATP_ratio AMPK AMPK Activation (Phosphorylation) ATP_ratio->AMPK Downstream Downstream Effects (e.g., Fatty Acid Oxidation, Inhibition of Protein Synthesis) AMPK->Downstream

References

Application Notes and Protocols for the Experimental Use of Methyl D-Glucopyranoside in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-glucopyranoside, a non-metabolizable synthetic analog of glucose, serves as a valuable tool in cell biology and cancer research. By mimicking glucose, it competitively inhibits glucose transporters, primarily GLUT and SGLT, effectively inducing a state of glucose deprivation within cultured cells. This characteristic allows for the specific investigation of cellular responses to metabolic stress and the identification of potential therapeutic targets in glucose-addicted cancer cells. Furthermore, recent studies have highlighted the pro-apoptotic potential of methyl α-D-glucopyranoside in various cancer cell lines, suggesting a multifaceted mechanism of action that extends beyond simple glucose transport inhibition.[1]

These application notes provide a comprehensive overview of the experimental uses of this compound in cell culture, complete with detailed protocols for key assays and illustrative data.

Data Presentation

The following tables summarize representative quantitative data on the effects of methyl α-D-glucopyranoside on cancer cell lines. Note: The specific values presented are illustrative and may vary depending on the cell line, experimental conditions, and duration of treatment.

Table 1: Dose-Dependent Effect of Methyl α-D-Glucopyranoside on Cancer Cell Viability (MTT Assay)

Cell LineMethyl α-D-glucopyranoside Concentration (mM)Incubation Time (hours)Cell Viability (%)Illustrative IC50 (mM)
HeLa (Cervical Cancer)048100~140
504885
1004860
1504845
2004830
MCF-7 (Breast Cancer)048100>150
504890
1004870
1504855
2004840
CHO (Chinese Hamster Ovary)048100Not Determined
504898
1004895
1504892
2004888

Table 2: Induction of Apoptosis by Methyl α-D-Glucopyranoside (Annexin V-FITC/PI Staining with Flow Cytometry)

Cell LineTreatmentIncubation Time (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
HeLaControl (0 mM)243.52.1
Methyl α-D-glucopyranoside (100 mM)2415.25.8
Methyl α-D-glucopyranoside (150 mM)2428.710.4
MCF-7Control (0 mM)244.12.5
Methyl α-D-glucopyranoside (100 mM)2412.84.9
Methyl α-D-glucopyranoside (150 mM)2425.38.7

Experimental Protocols

Preparation of this compound Supplemented Cell Culture Medium

Objective: To prepare sterile cell culture medium containing a desired concentration of this compound for cellular assays.

Materials:

  • Methyl α-D-glucopyranoside (or β-D-glucopyranoside) powder (e.g., Sigma-Aldrich)

  • Base cell culture medium (e.g., DMEM, RPMI-1640), glucose-free if mimicking complete glucose deprivation

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile, distilled water or PBS

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile conical tubes and pipettes

Protocol:

  • Prepare a Stock Solution:

    • Weigh the required amount of this compound powder in a sterile container.

    • Dissolve the powder in sterile, distilled water or PBS to create a concentrated stock solution (e.g., 1 M). Gentle warming and vortexing may be required to fully dissolve the powder.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.

    • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

  • Supplement the Base Medium:

    • Thaw the required volume of base cell culture medium, FBS, and Penicillin-Streptomycin.

    • In a sterile biological safety cabinet, add the appropriate volume of the this compound stock solution to the base medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final concentration of 100 mM, add 10 mL of a 1 M stock solution to 90 mL of base medium.

    • Add FBS to the desired final concentration (e.g., 10%).

    • Add Penicillin-Streptomycin to the desired final concentration (e.g., 1%).

    • Gently mix the complete medium by swirling.

    • The supplemented medium is now ready for use in cell culture experiments.

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a cell population.

Materials:

  • Cells of interest

  • Complete cell culture medium (with and without this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • After overnight incubation, carefully aspirate the medium.

    • Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium without the compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Cell Proliferation Assessment using BrdU Assay

Objective: To measure the effect of this compound on DNA synthesis and cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium (with and without this compound)

  • 96-well cell culture plates

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

  • BrdU Labeling:

    • 2-4 hours before the end of the treatment period, add 10 µL of BrdU labeling solution to each well.

    • Incubate the plate at 37°C to allow for BrdU incorporation into newly synthesized DNA.

  • Fixation and Denaturation:

    • Carefully remove the labeling medium.

    • Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Wash the wells with wash buffer.

    • Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Substrate Addition and Measurement:

    • Wash the wells and add the TMB substrate.

    • Incubate until a color change is observed.

    • Add the stop solution and measure the absorbance at 450 nm.

Western Blot Analysis of Apoptosis and Signaling Pathways

Objective: To detect the activation of key proteins in apoptosis and related signaling pathways following treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium (with and without this compound)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound as desired.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the use of this compound.

Glucose_Transport_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT Glucose Transporter (e.g., GLUT1) Glucose->GLUT Transport Methyl_D_glucopyranoside This compound Methyl_D_glucopyranoside->GLUT Competitive Inhibition Glycolysis Glycolysis GLUT->Glycolysis Glucose Entry Metabolic_Stress Metabolic Stress GLUT->Metabolic_Stress Blocked

Glucose Transport Inhibition by this compound

Apoptosis_Signaling_Pathways cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Methyl_D_glucopyranoside Methyl α-D-glucopyranoside Mitochondrion Mitochondrion Methyl_D_glucopyranoside->Mitochondrion Induces Stress Death_Receptors Death Receptors (e.g., FAS, TRAIL-R) Methyl_D_glucopyranoside->Death_Receptors Potential Sensitization Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 DISC DISC Formation (FADD, Caspase-8) Death_Receptors->DISC DISC->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Induction of Apoptosis by Methyl α-D-glucopyranoside

PI3K_Akt_mTOR_Pathway cluster_signal Signaling Cascade cluster_inhibition Inhibition by Glucose Deprivation cluster_outcome Cellular Outcome Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Methyl_D_glucopyranoside This compound Glucose_Deprivation Glucose Deprivation Methyl_D_glucopyranoside->Glucose_Deprivation Glucose_Deprivation->PI3K Inhibits Glucose_Deprivation->Akt Inhibits

Inhibition of PI3K/Akt/mTOR Pathway by Glucose Deprivation

Experimental_Workflow_Viability Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_Assay_Reagent Add MTT or BrdU Reagent Incubate_Treatment->Add_Assay_Reagent Incubate_Reagent Incubate for 2-4h Add_Assay_Reagent->Incubate_Reagent Measure_Absorbance Measure Absorbance Incubate_Reagent->Measure_Absorbance Analyze_Data Analyze Data (IC50, etc.) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for Cell Viability/Proliferation Assays

References

Role of methyl D-glucopyranoside in affinity chromatography for lectin purification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: The Role of Methyl α-D-Glucopyranoside in Lectin Purification

Introduction

Lectin affinity chromatography is a powerful and widely used technique for the purification of glycoproteins, polysaccharides, and glycolipids.[1][2] Conversely, it is also the method of choice for purifying lectins themselves. This technique leverages the highly specific, non-covalent binding interaction between a lectin and its corresponding carbohydrate ligand.[3] For lectins that specifically recognize glucose and mannose moieties, such as the well-characterized Concanavalin A (ConA) from the jack bean (Canavalia ensiformis), an affinity matrix immobilized with these sugars or glycoproteins containing them is used.[1][2]

Principle of Elution with Methyl α-D-Glucopyranoside

The purification process involves passing a crude protein extract containing the target lectin through a column packed with a carbohydrate-functionalized matrix. The lectin binds specifically to the immobilized sugar residues, while other proteins and contaminants are washed away. To release the bound lectin from the affinity matrix, a competitive elution strategy is employed.[4]

This is where methyl α-D-glucopyranoside plays a crucial role. It is a specific, soluble carbohydrate that acts as a competitive inhibitor.[5][6] When introduced into the column at a sufficiently high concentration, it competes with the immobilized ligand for the lectin's carbohydrate-binding sites. Due to the high concentration of the free sugar, the binding equilibrium shifts, causing the lectin to dissociate from the stationary phase and elute from the column in a purified form.[4] Methyl α-D-glucopyranoside is often used because its α-anomeric configuration is sterically favorable for binding to many glucose/mannose-specific lectins.[1]

Quantitative Data on Lectin Affinity Chromatography

The efficiency of lectin purification can be assessed by parameters such as ligand density, binding capacity, and purification fold. The table below summarizes key quantitative data for Concanavalin A, a representative lectin purified using matrices from which it can be eluted with methyl α-D-glucopyranoside.

ParameterValueLectin / MatrixNotesSource
Ligand Density 10-16 mg Con A / ml resinConcanavalin A coupled to 6% AgaroseRepresents the amount of lectin immobilized on the resin.[1]
Binding Capacity 20-50 mg thyroglobulin / ml resinConcanavalin A AgaroseMeasures the amount of a standard glycoprotein (B1211001) that can be bound by the immobilized lectin.[1]
Purification Fold 18.6-foldAspergillus gorakhpurensis lectin on Mucin-SepharoseWhile not using a simple sugar ligand, this demonstrates the high degree of purification achievable in a single affinity step.[7]
Yield 62.5%Aspergillus panamensis lectin on Mucin-SepharoseHigh recovery of the target lectin is a key advantage of affinity chromatography.[7]

Experimental Protocols

This section provides a generalized protocol for the purification of a glucose/mannose-binding lectin, such as Concanavalin A, using affinity chromatography with methyl α-D-glucopyranoside for elution.

I. Materials and Reagents
  • Affinity Matrix: Concanavalin A Sepharose or Agarose (for glycoprotein purification) or an appropriate carbohydrate-immobilized matrix (for lectin purification).

  • Binding/Equilibration Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4. The presence of Mn²⁺ and Ca²⁺ ions is essential for the carbohydrate-binding activity of ConA.[1]

  • Elution Buffer: 100-500 mM Methyl α-D-glucopyranoside in Binding Buffer. The optimal concentration may need to be determined empirically but often falls within the 0.1-0.2 M range. A gradient of 5-500 mM can be used for initial optimization.

  • High Salt Wash Buffer (optional): Binding buffer with 1 M NaCl.

  • Regeneration Buffers:

    • High pH Buffer: 0.1 M Borate, 0.5 M NaCl, pH 8.5.

    • Low pH Buffer: 0.1 M Sodium Acetate, 1.0 M NaCl, pH 4.5.

  • Storage Solution: 0.1 M Acetate buffer, pH 6.0, containing 1 M NaCl, 1 mM each of CaCl₂, MgCl₂, and MnCl₂, and a preservative (e.g., 20% ethanol).

  • Crude Protein Extract: Sample containing the target lectin, clarified by centrifugation or filtration.

II. Experimental Workflow for Lectin Purification
  • Column Packing and Equilibration:

    • Transfer the required amount of affinity resin slurry to a suitable chromatography column.

    • Allow the resin to settle and wash it with 5-10 column volumes (CV) of Binding Buffer to remove preservatives and to ensure the presence of necessary metal ions.

  • Sample Application:

    • Apply the clarified crude protein extract to the top of the equilibrated column.

    • Use a low flow rate (e.g., 15 cm/h) during sample application to maximize the binding interaction between the lectin and the immobilized ligand.

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer.

    • Continue washing until the UV absorbance (A280 nm) of the eluate returns to baseline, indicating that all non-specifically bound proteins have been removed.

  • Elution:

    • Apply the Elution Buffer containing methyl α-D-glucopyranoside to the column.

    • Elution can be performed in a single step (isocratic) or by using a linear gradient of the eluting sugar.

    • Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

    • The fractions containing the purified lectin can be pooled. For improved recovery, the flow can be paused for a few minutes during the elution step.

  • Post-Elution Processing:

    • The eluted lectin fractions will contain a high concentration of methyl α-D-glucopyranoside.

    • Remove the sugar by extensive dialysis against a suitable buffer or by using a gel filtration/desalting column.[4]

  • Column Regeneration and Storage:

    • To remove any strongly bound substances, wash the column by alternating between the high pH and low pH regeneration buffers. Repeat this cycle 2-3 times.

    • Finally, re-equilibrate the column with 5 CV of Binding Buffer before storing it in the recommended Storage Solution at 2-8 °C.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_purification Purification Cycle cluster_post Post-Purification p1 Pack Column with Affinity Resin p2 Equilibrate with Binding Buffer (5-10 CV) p1->p2 p3 Load Crude Protein Sample p2->p3 p4 Wash with Binding Buffer (5-10 CV) p3->p4 p5 Elute with Methyl α-D-glucopyranoside p4->p5 p6 Collect Purified Lectin Fractions p5->p6 p7 Remove Sugar via Dialysis / Desalting p6->p7 p8 Regenerate & Store Column p6->p8

Caption: Workflow for lectin purification using affinity chromatography.

Diagram 2: Mechanism of Competitive Elution

G cluster_binding 1. Binding Phase cluster_wash 2. Wash Phase cluster_elution 3. Elution Phase Matrix Agarose Bead Ligand Immobilized Glycoprotein Matrix->Ligand covalent bond Lectin Lectin Ligand->Lectin specific affinity Wash Wash Buffer Unbound Unbound Proteins Wash->Unbound removes Eluent Methyl α-D-glucopyranoside Lectin2 Lectin Eluent->Lectin2 competes for binding site PurifiedLectin Purified Lectin + Eluent Lectin2->PurifiedLectin elutes as

Caption: Competitive elution of a lectin by methyl α-D-glucopyranoside.

References

Application Notes and Protocols: Synthesis of Methyl D-Glucopyranoside Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, characterization, and biological evaluation of methyl D-glucopyranoside derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as antibacterial, antifungal, and anticancer agents.[1][2][3]

Introduction

Carbohydrate derivatives are a crucial class of molecules in biochemical and medical research. Methyl α-D-glucopyranoside, a readily available and relatively inexpensive starting material, serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications.[2] By modifying the hydroxyl groups of the glucose ring through reactions such as acylation and benzylation, novel compounds with diverse biological activities can be generated.[2][4] This document outlines the key experimental procedures for synthesizing and evaluating these promising compounds.

Synthesis Protocols

A common strategy for the synthesis of diverse this compound derivatives involves the initial protection of the 4- and 6-hydroxyl groups using a benzylidene acetal (B89532), followed by the acylation of the remaining free hydroxyl groups at the 2- and 3-positions.

Protocol for the Synthesis of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside

This protocol describes the synthesis of a key intermediate, methyl 4,6-O-benzylidene-α-D-glucopyranoside, from methyl α-D-glucopyranoside.[1][5][6]

Materials:

Procedure:

  • Dissolve methyl-α-D-glucopyranoside (5 g, 25.74 mmol) in dry DMF (30 ml).

  • To this solution, add benzaldehyde dimethyl acetal (5 ml, 33.5 mmol) and camphor-10-sulphonic acid (100 mg).

  • Heat the reaction mixture at 50°C for 6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an ethyl acetate-hexane (3:1) solvent system.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with Et3N.

  • Dilute the mixture with EtOAc and wash with saturated NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an ethyl acetate-hexane (3:1) eluent to yield methyl 4,6-O-benzylidene-α-D-glucopyranoside as a white crystalline solid.[5]

Table 1: Synthesis of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside - Representative Data

ParameterValueReference
Yield76%[5]
Melting Point160-163°C[5]
General Protocol for the Acylation of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside

This protocol outlines a general method for the acylation of the 2- and 3-hydroxyl groups of methyl 4,6-O-benzylidene-α-D-glucopyranoside.[4][5]

Materials:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • Acyl chloride (e.g., octanoyl chloride, pivaloyl chloride)

  • Dry pyridine (B92270)

  • Chloroform (B151607) (CHCl3)

  • Dilute hydrochloric acid (10%)

  • Saturated aqueous sodium hydrogen carbonate (NaHCO3) solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Appropriate solvent system for column chromatography (e.g., methanol-chloroform)

Procedure:

  • Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (200 mg, 0.71 mmol) in dry pyridine (3 ml) and cool the solution to -5°C.

  • Add the desired acyl chloride (1.1 molar equivalent) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold water and extract with chloroform.

  • Wash the combined chloroform layer successively with 10% HCl, saturated aqueous NaHCO3 solution, and distilled water.

  • Dry the chloroform layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain a syrup.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the acylated derivative.[5]

Purification and Characterization

Purification by Column Chromatography

Column chromatography is a standard technique for the purification of synthesized glucopyranoside derivatives.[5][7]

General Procedure:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the appropriate solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Characterization

The structures of the synthesized derivatives are typically confirmed using spectroscopic methods.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed structure of the compounds, including the position and stereochemistry of substituents.[4][5][8]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in the compound, which is compared with the calculated values for the proposed structure.[2][9]

Protocols for Biological Evaluation

Protocol for Antibacterial Screening (Agar Disc Diffusion Method)

The agar (B569324) disc diffusion method is a widely used technique to screen for the antibacterial activity of synthesized compounds.[8][10][11]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)

  • Nutrient agar medium

  • Sterile filter paper discs

  • Standard antibiotic (e.g., Ampicillin) as a positive control

  • Solvent (e.g., DMSO) as a negative control

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates with a standardized suspension of the test bacteria to create a lawn.

  • Impregnate sterile filter paper discs with a known concentration of the synthesized compounds dissolved in a suitable solvent.

  • Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.[11]

Table 2: Representative Antibacterial Activity of Acylated Methyl α-D-glucopyranoside Derivatives

CompoundTest OrganismZone of Inhibition (mm)MIC (mg/ml)Reference
Compound 3 Bacillus subtilis22 ± 0.3-[2]
Compound 8 Staphylococcus aureus24 ± 0.40.275 ± 0.01[2]
Derivative 13 Bacillus cereus2525 µ g/disc [11]
Derivative 13 Staphylococcus aureus2525 µ g/disc [11]
Derivative 13 **Bacillus subtilis-12.5 µ g/disc [12]

*Note: The specific structures of compounds 3 and 8 are detailed in the cited reference.[2] **Note: The specific structure of derivative 13 is detailed in the cited reference.[11]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows and a conceptual overview of the potential mechanisms of action for the synthesized this compound derivatives.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation cluster_discovery Drug Discovery start Methyl α-D-glucopyranoside intermediate Methyl 4,6-O-benzylidene-α-D-glucopyranoside start->intermediate Benzaldehyde dimethyl acetal acylation Acylation intermediate->acylation Acyl Chloride purification Column Chromatography acylation->purification product Purified Acylated Derivative purification->product characterization Spectroscopic Characterization (NMR, FTIR) product->characterization screening Antimicrobial Screening product->screening activity Biological Activity Data screening->activity lead_optimization Lead Optimization activity->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical

Caption: Overall workflow from synthesis to potential drug discovery.

synthesis_purification_workflow start Start: Dissolve Methyl 4,6-O-benzylidene-α-D-glucopyranoside in Pyridine cool Cool to -5°C start->cool add_reagent Add Acyl Chloride cool->add_reagent react React at Room Temperature add_reagent->react workup Work-up: Quench with Water, Extract with Chloroform react->workup wash Wash with HCl, NaHCO3, Water workup->wash dry Dry and Concentrate wash->dry chromatography Purify by Column Chromatography dry->chromatography characterize Characterize (NMR, FTIR) chromatography->characterize end End: Pure Acylated Derivative characterize->end

Caption: Detailed workflow for synthesis and purification.

antimicrobial_screening_workflow start Start: Prepare Bacterial Lawn on Agar Plate prepare_discs Impregnate Sterile Discs with Test Compounds start->prepare_discs place_discs Place Discs on Agar Surface prepare_discs->place_discs incubate Incubate at 37°C for 24 hours place_discs->incubate measure Measure Zone of Inhibition incubate->measure analyze Analyze and Compare Data measure->analyze end End: Determine Antibacterial Activity analyze->end

Caption: Workflow for antimicrobial screening.

mechanism_of_action cluster_antimicrobial Antimicrobial Activity cluster_anticancer Potential Anticancer Activity derivative This compound Derivative membrane Disruption of Bacterial Cell Membrane/Wall derivative->membrane enzyme Inhibition of Essential Bacterial Enzymes derivative->enzyme uptake Enhanced Uptake by Cancer Cells (GLUTs) derivative->uptake inhibition Inhibition of Bacterial Growth membrane->inhibition enzyme->inhibition apoptosis Induction of Apoptosis uptake->apoptosis cytotoxicity Selective Cytotoxicity apoptosis->cytotoxicity

Caption: Conceptual diagram of potential mechanisms of action.

References

Troubleshooting & Optimization

Troubleshooting low yield in methyl D-glucopyranoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl D-glucopyranoside.

Troubleshooting Guide: Low Yield

Question: My yield of methyl α-D-glucopyranoside is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in the Fischer glycosylation for this compound synthesis can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. Below is a breakdown of common issues and their solutions.

1. Reagent Quality and Preparation:

  • Issue: Presence of water in the reaction mixture.

    • Cause: The Fischer glycosylation is an equilibrium reaction.[1] The presence of water can shift the equilibrium back towards the starting materials, hydrolyzing the formed glycoside and reducing the overall yield.[2]

    • Solution: Ensure all reagents and glassware are anhydrous. Use anhydrous methanol (B129727) and finely powdered anhydrous D-glucose.[3] It is also advisable to use a drying tube (e.g., with soda-lime) on top of the reflux condenser to prevent atmospheric moisture from entering the reaction vessel.[3]

  • Issue: Impurities in starting materials.

    • Cause: While minor impurities in D-glucose might cause coloration of the reaction mixture, they generally do not have a significant impact on the yield.[3] However, acetone (B3395972) in methanol can interfere with the reaction.

    • Solution: Use high-purity, anhydrous D-glucose and acetone-free, anhydrous methanol.[3]

2. Reaction Conditions:

  • Issue: Suboptimal reaction time and temperature.

    • Cause: The formation of the thermodynamically more stable pyranoside form, particularly the α-anomer, is favored by longer reaction times.[1] Shorter reaction times may lead to a higher proportion of the kinetically favored furanosides, which can be harder to isolate and may not be the desired product.[4] The reaction rate is also temperature-dependent, with higher temperatures accelerating the reaction.[2]

    • Solution: For the synthesis of methyl α-D-glucopyranoside, a prolonged reflux period (e.g., 72 hours) is often employed to ensure the equilibrium shifts towards the desired product.[3] The reaction is typically carried out at the reflux temperature of methanol.

  • Issue: Incorrect catalyst concentration.

    • Cause: The acid catalyst is crucial for the reaction to proceed. However, an inappropriate concentration can lead to side reactions or incomplete conversion.

    • Solution: A common and effective catalyst is dry hydrogen chloride gas dissolved in methanol to a concentration of around 0.25% to 3%.[3] Sulfuric acid has also been used effectively.[2] It is important to control the amount of catalyst added to optimize the reaction.

3. Product Isolation and Purification:

  • Issue: Inefficient crystallization.

    • Cause: The desired methyl α-D-glucopyranoside is typically isolated by crystallization from the reaction mixture upon cooling.[3] Incomplete crystallization will leave a significant amount of product in the mother liquor, thus reducing the isolated yield.

    • Solution: Cool the reaction mixture to 0°C to induce crystallization. Seeding with a small crystal of pure methyl α-D-glucopyranoside or scratching the inside of the flask can help initiate crystallization.[3] Allow sufficient time for the crystallization to complete (e.g., 12-24 hours).[3]

  • Issue: Loss of product in the mother liquor.

    • Cause: The mother liquor will still contain dissolved α-anomer, as well as the more soluble β-anomer.[3]

    • Solution: The mother liquor can be concentrated and subjected to further rounds of boiling with methanolic HCl and cooling to recover additional crops of the α-glucoside.[3] The final mother liquor will contain a significant amount of the β-methyl glucoside.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for methyl α-D-glucopyranoside synthesis using the Fischer glycosylation method? A1: A total yield of 48.5–49.5% of the theoretical amount can be achieved after multiple crystallizations from the reaction mixture.[3]

Q2: How can I be sure that my methanol is anhydrous? A2: Commercially available anhydrous methanol should be used. If there is any doubt about its dryness, it can be dried over molecular sieves.

Q3: My reaction mixture has turned a dark color. Is this normal? A3: Yes, it is common for the reaction mixture to develop a pale yellow or even darker color, especially if there are slight impurities in the D-glucose. This coloration does not significantly affect the yield of the desired product.[3] Decolorizing carbon can be used during recrystallization to obtain a colorless product.[3]

Q4: What is the melting point of pure methyl α-D-glucopyranoside? A4: The melting point of pure methyl α-D-glucopyranoside is 164–165°C.[3]

Q5: How can I isolate the β-anomer? A5: The β-methyl glucoside is more soluble in methanol and remains in the final mother liquor after the α-anomer has been crystallized. It can be isolated from the mother liquor, often appearing as crystals with a melting point of 94–96°C after long standing.[3]

Data Presentation

Table 1: Effect of Methanol to Starch Ratio on Glucoside Yield

SampleMethanol:Starch RatioTotal Methyl Glucosides (% Yield)Polyglycosides and Dextrose (%)
AHigh79.010.81
DMedium77.12Not specified
GLow71.55Increased
Data adapted from PrepChem.com.[5]

Table 2: Influence of Reaction Time on Anomeric Ratio (α:β) and Yield

MethodReaction Conditionsα:β RatioYield (%)
A2.5 h stirring at 65°C6:1Not specified
B2.5 h at 65°C, then 12 h at room temperature10:181
C5.5 h stirring at 65°C10:180
Data from a study using sulfuric acid immobilized on silica (B1680970) as a catalyst.

Experimental Protocols

Protocol: Synthesis of Methyl α-D-Glucopyranoside via Fischer Glycosylation

This protocol is based on the procedure described in Organic Syntheses.[3]

Materials:

  • Anhydrous D-glucose (finely powdered)

  • Anhydrous, acetone-free methanol

  • Dry hydrogen chloride (gas)

  • Soda-lime

  • Decolorizing carbon (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Gas dispersion tube

  • Ice bath

  • Heating mantle

  • Büchner funnel and flask

  • Drying tube

Procedure:

  • Preparation of Methanolic HCl (0.25%):

    • In a fume hood, cool 200 g (251 cc) of anhydrous methanol in an ice bath.

    • Bubble dry hydrogen chloride gas through the methanol until the weight has increased by 5 g. Ensure moisture is excluded during this process.

    • Dilute this stock solution with 1800 g of anhydrous methanol to obtain a 0.25% solution of HCl in methanol.

  • Reaction Setup:

    • To the 0.25% methanolic HCl, add 500 g of finely powdered anhydrous D-glucose.

    • Equip the flask with a reflux condenser and attach a soda-lime drying tube to the top of the condenser to exclude moisture.[3]

    • Heat the mixture to reflux. The glucose should dissolve within the first 15 minutes of boiling.

  • Reaction:

    • Continue to boil the mixture under reflux for 72 hours.[3]

  • First Crystallization:

    • After 72 hours, cool the clear, pale yellow solution to 0°C in an ice bath.

    • Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of methyl α-D-glucopyranoside.[3]

    • Allow the mixture to stand at 0°C for 12 hours to complete the crystallization.

    • Collect the first crop of crystals by suction filtration using a Büchner funnel and wash them twice with 100-cc portions of cold methanol. The yield for this first crop is typically 85–120 g.[3]

  • Second and Third Crops:

    • Return the mother liquor and washings to the reaction flask and boil under reflux for another 72 hours.

    • Concentrate the solution to approximately 800 cc, cool to 0°C, seed, and allow to stand for 24 hours.

    • Filter the second crop of crystals and wash with three 100-cc portions of cold methanol. This should yield an additional 110–145 g.[3]

    • Combine the mother liquor and washings again, concentrate to about 300 cc, and cool at 0°C for 24 hours to obtain a third crop. This crop can be diluted with twice its weight of absolute methanol before filtering. This will yield about 30–36 g after recrystallization.[3]

  • Purification:

    • The combined crops can be recrystallized from methanol for further purification. If the product is colored, decolorizing carbon can be used during recrystallization.[3] The total yield is approximately 260–266 g (48.5–49.5% of the theoretical amount).[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents (Methanol, Glucose) prep_hcl Prepare 0.25% HCl in Methanol prep_reagents->prep_hcl mix Mix Glucose with Methanolic HCl prep_hcl->mix reflux Reflux for 72 hours mix->reflux cool Cool to 0°C to Crystallize reflux->cool filter1 Filter First Crop cool->filter1 recycle Recycle Mother Liquor (Reflux, Concentrate, Cool) filter1->recycle Mother Liquor purify Recrystallize Combined Crops filter1->purify Crystals filter2 Filter Subsequent Crops recycle->filter2 filter2->purify Crystals product Pure Methyl α-D-Glucopyranoside purify->product

Caption: Experimental workflow for the synthesis of methyl α-D-glucopyranoside.

troubleshooting_flowchart start Low Yield of This compound q1 Were reagents anhydrous? start->q1 a1_no Use anhydrous reagents and drying tube. q1->a1_no No q2 Was reaction time sufficient (e.g., 72h reflux)? q1->q2 Yes a1_no->q2 a2_no Increase reflux time to favor thermodynamic product. q2->a2_no No q3 Was crystallization efficient? q2->q3 Yes a2_no->q3 a3_no Cool to 0°C, seed, and allow sufficient time. q3->a3_no No q4 Was the mother liquor recycled? q3->q4 Yes a3_no->q4 a4_no Concentrate and re-process mother liquor for more crops. q4->a4_no No end Yield Improved q4->end Yes a4_no->end

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Stereoselective Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for stereoselective glycosylation.

Frequently Asked Questions (FAQs)

Q1: My glycosylation reaction is resulting in a low yield or no product. What are the primary factors to investigate?

A1: Low or no product formation in a glycosylation reaction can stem from several factors.[1] Begin by verifying the purity and dryness of your glycosyl donor, glycosyl acceptor, and any activators or promoters, as moisture can significantly hinder the reaction. It is also crucial to confirm that the reaction temperature is appropriate for the specific reaction, as temperature fluctuations can impact efficiency. Additionally, consider the possibility of an inactive donor or acceptor due to compromised reactive functional groups or insufficient activation if the promoter is not potent enough for the given substrates.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely causes and how can I identify them?

A2: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate typically indicates the formation of a mixture of products. This can include the desired product along with unreacted starting materials, anomers (both α and β isomers), or various side products.[1] Common side reactions include hydrolysis of the glycosyl donor, orthoester formation, and reactions at unprotected hydroxyl groups.[1] To identify the spots, you can co-spot the reaction mixture with your starting donor and acceptor on the TLC plate. Any new spots are likely your product(s) or byproducts.

Q3: How can I improve the stereoselectivity of my glycosylation to favor one anomer (α or β)?

A3: Achieving high stereoselectivity is a central challenge in carbohydrate synthesis and is influenced by a combination of factors.[2][3] The choice of protecting groups, particularly at the C-2 position of the glycosyl donor, plays a critical role.[2][3] Participating groups like acyl protecting groups (e.g., acetyl, benzoyl) typically favor the formation of 1,2-trans glycosides through the formation of a stable cyclic intermediate.[2] In contrast, non-participating groups (e.g., benzyl (B1604629) ether) often lead to a mixture of anomers or can favor 1,2-cis products depending on other conditions.[2] Other key factors that can be optimized include the solvent, reaction temperature, and the choice of activator or promoter.[4] For instance, nitrile-containing solvents can sometimes promote the formation of β-glycosides.

Q4: My glycosyl donor seems to be decomposing under the reaction conditions. What measures can I take to prevent this?

A4: Decomposition of the glycosyl donor is often a result of overly harsh reaction conditions, such as excessively high temperatures or the use of a highly acidic activator.[1] To mitigate this, consider lowering the reaction temperature or employing a milder activator. It is also advisable to perform a control experiment with the donor under the reaction conditions without the acceptor to confirm its stability.

Q5: What is the "armed-disarmed" strategy and how can it be used to control glycosylation reactions?

A5: The armed-disarmed strategy is a concept that relates the electronic properties of protecting groups on a glycosyl donor to its reactivity. Glycosyl donors with electron-donating protecting groups are considered "armed" and are more reactive. Conversely, donors with electron-withdrawing protecting groups are "disarmed" and less reactive. This difference in reactivity can be exploited to achieve chemoselective glycosylations, where an armed donor will react preferentially in the presence of a disarmed donor. The relative reactivity values (RRV) are a critical factor, with lower RRVs (disarmed) often favoring β-anomer formation and higher RRVs (armed) promoting α-anomer formation in certain reactions.[5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during stereoselective glycosylation experiments.

Issue 1: Poor Stereoselectivity (Formation of Anomeric Mixtures)

Potential Causes:

  • Incorrect Protecting Group Strategy: The C-2 protecting group is not effectively directing the stereochemical outcome.

  • Suboptimal Solvent Choice: The solvent may be stabilizing undesired intermediates.

  • Inappropriate Reaction Temperature: The temperature may be too high, leading to a loss of selectivity.

  • Anomerization of the Donor: The glycosyl donor may be anomerizing prior to reacting with the acceptor.

Troubleshooting Steps:

  • Evaluate the C-2 Protecting Group:

    • For 1,2-trans products , ensure a participating group (e.g., acetyl, benzoyl) is used.

    • For 1,2-cis products , a non-participating group (e.g., benzyl, silyl (B83357) ethers) is required. Consider conformationally constraining protecting groups to improve selectivity.[3]

  • Optimize the Solvent:

    • For β-glycosides (often 1,2-trans), consider using nitrile solvents like acetonitrile, which can favor the formation of β-linkages.

    • For α-glycosides (often 1,2-cis), non-polar, non-participating solvents like dichloromethane (B109758) or toluene (B28343) are common choices.

  • Adjust the Reaction Temperature:

    • Lowering the reaction temperature often increases stereoselectivity by favoring the kinetically controlled product.

  • Consider a Pre-activation Protocol:

    • In a pre-activation protocol, the glycosyl donor is activated before the addition of the acceptor.[6] This can sometimes provide better stereochemical control by allowing the formation of a specific reactive intermediate.[6]

Issue 2: Formation of Significant Side Products (e.g., Orthoesters)

Potential Causes:

  • Use of a Participating Group at C-2: Acyl groups can lead to the formation of stable orthoester byproducts, especially with less reactive acceptors.

  • Presence of Unprotected Hydroxyl Groups: Unintended reactions can occur at other hydroxyl groups on the donor or acceptor.

  • Hydrolysis: Trace amounts of water can lead to the hydrolysis of the activated donor.

Troubleshooting Steps:

  • Modify the C-2 Protecting Group:

    • If orthoester formation is a persistent issue, switching to a non-participating group may be necessary, though this will likely alter the stereoselectivity.[1]

  • Ensure Thorough Drying of Reagents and Glassware:

    • Dry all solvents and reagents meticulously. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Verify Protecting Group Integrity:

    • Confirm that all non-reacting hydroxyl groups on both the donor and acceptor are fully protected before starting the glycosylation.

Data Presentation

The following tables summarize quantitative data on the influence of various reaction parameters on the stereochemical outcome of glycosylation reactions.

Table 1: Effect of C-2 Protecting Group on Stereoselectivity of Glucose Glycosylation

C-2 Protecting GroupTypeTypical α/β RatioPredominant Product
Acetyl (Ac)Participating>1:991,2-trans (β)
Benzoyl (Bz)Participating>1:991,2-trans (β)
Benzyl (Bn)Non-participatingMixture (e.g., 1:1 to 4:1)Mixture or 1,2-cis (α)
Trichloroethoxycarbonyl (Troc)ParticipatingHigh β-selectivity1,2-trans (β)

Table 2: Influence of Solvent on Glycosylation Stereoselectivity

Glycosyl Donor SystemGlycosyl AcceptorSolventTemperature (°C)α/β RatioReference
Peracetylated Glucose DonorSimple AlcoholDichloromethane (DCM)-201:15General Observation
Peracetylated Glucose DonorSimple AlcoholAcetonitrile (ACN)-20>1:20General Observation
Benzylated Glucose DonorSimple AlcoholDiethyl Ether-784:1General Observation
Benzylated Glucose DonorSimple AlcoholDichloromethane (DCM)-781:1General Observation

Experimental Protocols

Protocol 1: General Procedure for Koenigs-Knorr Glycosylation

This protocol describes a classic method for glycosylation using a glycosyl halide as the donor.

Materials:

  • Glycosyl halide (donor, 1.0 eq)

  • Glycosyl acceptor (1.2 eq)

  • Silver(I) salt (e.g., Ag₂CO₃ or AgOTf, 1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

  • To a round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl acceptor and the silver(I) salt.

  • Dissolve the mixture in the anhydrous solvent and stir under an inert atmosphere.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).

  • In a separate flask, dissolve the glycosyl donor in the anhydrous solvent.

  • Add the solution of the glycosyl donor dropwise to the reaction mixture over 15-30 minutes.

  • Allow the reaction to stir at the set temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by filtering through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Glycosylation Reactions by Thin-Layer Chromatography (TLC)

Procedure:

  • Plate Preparation: Use silica (B1680970) gel 60 F₂₅₄ plates.

  • Spotting: Apply small spots of the reaction mixture, along with co-spots of the starting donor and acceptor, onto the TLC plate.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The optimal solvent system will depend on the polarity of your compounds.

  • Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate, ceric ammonium (B1175870) molybdate).

  • Analysis: Compare the Rf values of the spots in the reaction mixture to those of the starting materials. The appearance of a new spot and the disappearance of the starting materials indicate product formation.

Mandatory Visualization

Glycosylation_Mechanism cluster_SN1 SN1-like Pathway cluster_SN2 SN2-like Pathway cluster_Participating Neighboring Group Participation Donor_SN1 Glycosyl Donor Intermediate Oxocarbenium Ion (Planar Intermediate) Donor_SN1->Intermediate - Leaving Group Product_alpha_SN1 α-Glycoside Intermediate->Product_alpha_SN1 + Acceptor Product_beta_SN1 β-Glycoside Intermediate->Product_beta_SN1 + Acceptor Donor_SN2 Glycosyl Donor Transition_State Transition State Donor_SN2->Transition_State + Acceptor Product_SN2 Inverted Product Transition_State->Product_SN2 - Leaving Group Donor_Participating Donor with C-2 Participating Group Dioxolenium_Ion Dioxolenium Ion (Shields α-face) Donor_Participating->Dioxolenium_Ion - Leaving Group Product_trans 1,2-trans Glycoside Dioxolenium_Ion->Product_trans + Acceptor (β-attack)

Caption: Mechanisms influencing stereoselectivity in glycosylation.

Troubleshooting_Workflow cluster_Yield Yield Troubleshooting cluster_Selectivity Stereoselectivity Troubleshooting cluster_Purity Purity Troubleshooting Start Glycosylation Experiment Check_Yield Low Yield or No Product? Start->Check_Yield Check_Selectivity Poor Stereoselectivity? Check_Yield->Check_Selectivity No Verify_Reagents Verify Reagent Purity & Dryness Check_Yield->Verify_Reagents Yes Check_Purity Multiple Products on TLC? Check_Selectivity->Check_Purity No Evaluate_C2_Group Evaluate C-2 Protecting Group Check_Selectivity->Evaluate_C2_Group Yes Success Successful Glycosylation Check_Purity->Success No Identify_Spots Identify Spots (Co-spotting) Check_Purity->Identify_Spots Yes Optimize_Temp Optimize Temperature Verify_Reagents->Optimize_Temp Check_Activator Check Activator Strength Optimize_Temp->Check_Activator Check_Activator->Start Optimize_Solvent Optimize Solvent Evaluate_C2_Group->Optimize_Solvent Lower_Temp Lower Reaction Temperature Optimize_Solvent->Lower_Temp Lower_Temp->Start Check_Side_Reactions Investigate Side Reactions (e.g., Hydrolysis, Orthoester) Identify_Spots->Check_Side_Reactions Optimize_Purification Optimize Purification Protocol Check_Side_Reactions->Optimize_Purification Optimize_Purification->Start

Caption: A troubleshooting workflow for common glycosylation issues.

References

Identifying and minimizing side products in Fischer glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to help identify and minimize side products in Fischer glycosylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fischer glycosylation and what are its most common side products?

Fischer glycosylation is a chemical reaction that forms a glycoside by reacting a carbohydrate (an aldose or ketose) with an alcohol in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and because it is often performed on unprotected sugars, it can lead to a mixture of products.[1]

The most common side products include:

  • Anomers: The newly formed glycosidic bond can be in either the alpha (α) or beta (β) configuration, leading to a mixture of diastereomers.[3]

  • Ring Size Isomers: The reaction can produce both five-membered (furanose) and six-membered (pyranose) ring forms.[1][3]

  • Acyclic Acetals: Small amounts of open-chain (acyclic) acetal (B89532) forms can also be generated.[1][4]

  • Polysaccharides: Self-condensation of the starting sugar can occur, leading to the formation of oligosaccharides or polysaccharides.

  • Degradation Products: Under harsh acidic conditions or high temperatures, carbohydrates can decompose, leading to colored byproducts.[5]

Q2: How does reaction time and temperature affect the product distribution?

Time and temperature are critical for controlling the reaction outcome, as they determine whether the product is under kinetic or thermodynamic control.

  • Short reaction times typically favor the formation of the kinetically preferred products, which are often the furanoside isomers.[1][6][7]

  • Longer reaction times allow the reaction to reach equilibrium, favoring the most thermodynamically stable product.[1][6] For most simple hexoses like glucose, the pyranose form is more stable than the furanose form, and due to the anomeric effect, the alpha (α) anomer is often the most stable product.[1][8]

  • Higher temperatures can accelerate the reaction and the approach to equilibrium but also increase the rate of side reactions and decomposition.[5] An optimal temperature, often around 120-130°C, must be determined experimentally to maximize yield before degradation becomes significant.[5]

Q3: What is the role of the acid catalyst?

The acid catalyst is essential for the reaction to proceed.[9] It protonates the anomeric hydroxyl group of the sugar, converting it into a good leaving group (water). This facilitates the formation of a key intermediate, an electrophilic oxocarbenium ion, which then reacts with the alcohol.[3] The type and concentration of the acid can impact reaction speed and side product formation. Common catalysts include strong mineral acids (H₂SO₄, HCl), Lewis acids, and solid-supported acids like acidic ion-exchange resins or sulfuric acid immobilized on silica (B1680970).[4][6][10] Using moderately acidic catalysts like sulfamic acid can help prevent the decomposition of the product.[10]

Q4: How can I monitor the progress of my reaction?

The progress of a Fischer glycosylation can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting sugar and the appearance of new product spots.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the starting material and the different isomeric products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of anomers and other isomers in the crude reaction mixture.[6]

Troubleshooting Guide

Problem: My reaction is producing a high ratio of the undesired anomer (e.g., too much β-glycoside).

Cause: The reaction has not reached thermodynamic equilibrium, where the more stable α-anomer typically predominates.

Solution:

  • Increase Reaction Time: Allow the reaction to stir for a longer period to ensure it reaches thermodynamic equilibrium.[1]

  • Optimize Temperature: Gently increasing the temperature can help accelerate the equilibration between anomers. However, be cautious of decomposition.[5]

  • Choice of Catalyst: The catalyst can influence the anomeric ratio. Experiment with different acid catalysts (e.g., HCl, H₂SO₄, or solid-supported acids) to find the optimal conditions for your desired anomer.

Problem: I am observing significant formation of furanosides instead of the desired pyranosides.

Cause: The reaction is under kinetic control, favoring the faster-forming furanoside product.[6][7]

Solution:

  • Prolong the Reaction: As with anomerization, longer reaction times will allow the initial furanoside products to equilibrate to the more stable pyranoside forms.[1][6]

  • Increase Temperature: Heating the reaction (e.g., to reflux) will provide the energy needed to overcome the activation barrier for the conversion of furanosides to pyranosides.[6]

Problem: The reaction is very slow or incomplete, with a low yield of glycosides.

Cause: The reaction equilibrium is not sufficiently shifted towards the product side. The formation of water as a byproduct can drive the reverse reaction.[10]

Solution:

  • Use Excess Alcohol: Employing the alcohol as the solvent or using a large excess shifts the equilibrium towards the glycoside product according to Le Châtelier's principle.[10]

  • Remove Water: If practical for the specific setup, removing the water byproduct as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the reaction to completion.

  • Increase Catalyst Concentration/Strength: A higher concentration or a stronger acid catalyst can increase the reaction rate. However, this may also increase degradation, so it must be optimized carefully.

  • Consider Alternative Catalysts: Heterogeneous catalysts like acidic resins (e.g., Amberlite IR-120) or sulfuric acid on silica can be highly effective and simplify work-up.[10][11]

Problem: My reaction mixture is turning dark brown/black, and purification is difficult.

Cause: The carbohydrate is decomposing under the reaction conditions. This is usually due to excessively harsh conditions (high temperature or high acid concentration).

Solution:

  • Lower the Reaction Temperature: Find the minimum temperature at which the reaction proceeds at an acceptable rate.[5]

  • Reduce Catalyst Concentration: Use the lowest effective amount of acid catalyst.

  • Use a Milder Catalyst: Switch to a less corrosive or moderately acidic catalyst, such as sulfamic acid, which can prevent product decomposition.[10]

  • Shorten Reaction Time: If the desired product forms relatively quickly, stopping the reaction earlier can prevent subsequent degradation.

Data Presentation

Table 1: Illustrative Effect of Reaction Time and Temperature on Product Distribution for Methyl Glucoside Synthesis

ParameterConditionFuranoside:Pyranoside Ratio (Kinetic Control)α:β Pyranoside Ratio (Thermodynamic Control)Notes
Time 2 hours~ 60:40~ 50:50Furanosides are the initial major product.
8 hours~ 20:80~ 60:40Equilibration towards pyranosides is underway.
24 hours< 5:95~ 67:33Reaction approaches thermodynamic equilibrium.[6]
Temperature 60 °C~ 40:60 (after 8h)~ 55:45 (after 8h)Lower temperature slows the approach to equilibrium.
100 °C (Reflux)< 5:95 (after 8h)~ 67:33 (after 8h)Higher temperature accelerates equilibration.[12]
> 140 °C< 5:95VariesSignificant decomposition and byproduct formation observed.[5]

Note: These values are illustrative examples based on established principles of kinetic and thermodynamic control in Fischer glycosylation and are not from a single experimental source.

Key Reaction and Troubleshooting Workflows

Fischer_Glycosylation_Mechanism Start Aldose/Ketose (Hemiacetal) Protonated Protonated Anomeric OH Start->Protonated + H+ H_plus H+ Oxocarbenium Oxocarbenium Ion (Intermediate) Protonated->Oxocarbenium - H₂O Alpha_Product α-Glycoside (Thermodynamic Product) Oxocarbenium->Alpha_Product + R-OH (Axial Attack) Beta_Product β-Glycoside (Kinetic/Thermo Product) Oxocarbenium->Beta_Product + R-OH (Equatorial Attack) Alcohol R-OH

Caption: Mechanism of Fischer glycosylation showing the formation of α and β anomers.

Side_Product_Formation cluster_products Reaction Pathways Sugar Starting Sugar Intermediate Oxocarbenium Ion / Acyclic Intermediate Sugar->Intermediate Acid Catalyst Furanoside Furanoside Product (Kinetic Control) (Short Reaction Time) Intermediate->Furanoside Pyranoside Pyranoside Product (Thermodynamic Control) (Long Reaction Time) Intermediate->Pyranoside Acyclic Acyclic Acetal (Minor Side Product) Intermediate->Acyclic Degradation Degradation Products (Harsh Conditions) Intermediate->Degradation Furanoside->Pyranoside Equilibration (Heat, Time)

Caption: Pathways for the formation of major products and side products.

Troubleshooting_Workflow Start Problem: Low Yield or Selectivity Check_Time Is Reaction Time Optimized? Start->Check_Time Check_Conditions Are Conditions Too Harsh? Start->Check_Conditions Check_Equilibrium Is Equilibrium Shifted? Start->Check_Equilibrium Sol_Time_Short Result: Kinetic Products (Furanosides, β-Anomer) Solution: Increase Time/Temp Check_Time->Sol_Time_Short No (Too Short) Sol_Time_Long Result: Thermodynamic Products (Pyranosides, α-Anomer) Action: Time is likely optimal. Check_Time->Sol_Time_Long Yes Sol_Harsh Result: Degradation (Color) Solution: Lower Temp, Reduce Acid Conc. Check_Conditions->Sol_Harsh Yes Sol_Mild Result: No Degradation Action: Conditions are likely optimal. Check_Conditions->Sol_Mild No Sol_Equilibrium_No Result: Incomplete Reaction Solution: Use Excess Alcohol, Remove Water Check_Equilibrium->Sol_Equilibrium_No No Sol_Equilibrium_Yes Result: Reaction Complete Action: Equilibrium is shifted. Check_Equilibrium->Sol_Equilibrium_Yes Yes

Caption: Troubleshooting workflow for low yield or poor selectivity.

Experimental Protocols

Protocol 1: General Procedure for Fischer Glycosylation of D-Glucose with Methanol (B129727)

  • Preparation: Suspend D-glucose (1.0 eq) in anhydrous methanol (typically used as the solvent, ~10-20 mL per gram of glucose).

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly add a catalytic amount of a strong acid (e.g., 1-5% v/v acetyl chloride, which generates HCl in situ, or a catalytic amount of concentrated H₂SO₄). Alternatively, a solid acid catalyst like Amberlite IR-120 (H⁺ form) can be added (~0.5 eq by weight to the sugar).[11]

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C for methanol). Monitor the reaction by TLC until the starting material is consumed and the product distribution is stable (typically 8-24 hours for thermodynamic equilibrium).

  • Neutralization: Cool the reaction mixture to room temperature. If a soluble acid was used, neutralize it by adding a base such as sodium bicarbonate, calcium carbonate, or an ion-exchange resin (e.g., Amberlite IRA-400, HCO₃⁻ form) until effervescence ceases or the pH is neutral.

  • Work-up: Filter the mixture to remove the neutralization agent or solid catalyst. Wash the solid with additional methanol.

  • Isolation: Concentrate the combined filtrate and washings under reduced pressure to obtain the crude product as a syrup or solid.

Protocol 2: Purification of Anomeric Glycosides

The separation of anomers and other isomers from the crude product mixture is often the most challenging step.

  • Chromatography Selection: Column chromatography on silica gel is the most common method.[8] The choice of eluent is critical. A gradient elution starting with a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and gradually increasing the polarity by adding a polar solvent (e.g., methanol) is typically effective.

  • Column Packing and Loading: Ensure the silica gel column is well-packed. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it carefully onto the column.

  • Elution and Fraction Collection: Elute the column slowly, collecting small fractions. The less polar anomer (often the α-anomer) will typically elute first.

  • Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure desired product.

  • Advanced Purification: For very difficult separations, specialized techniques like alternate-pump recycling HPLC (R-HPLC) may be necessary to achieve high purity (>99.5%).[13]

References

Technical Support Center: Separation of Methyl D-Glucopyranoside Anomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of α and β anomers of methyl D-glucopyranoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating the α and β anomers of this compound?

A1: The primary methods for separating these anomers are fractional crystallization and chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using reversed-phase (e.g., C18) or chiral columns. Supercritical Fluid Chromatography (SFC) has also been shown to be effective for derivatized glucosides.[1] For analytical separation and identification without physical isolation, Diffusion-Ordered NMR Spectroscopy (DOSY) can be employed.[2][3]

Q2: How can I identify the α and β anomers after separation?

A2: The most definitive method for anomer identification is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H NMR is used to determine the coupling constant of the anomeric proton (H-1). The α-anomer typically exhibits a smaller coupling constant compared to the β-anomer. Additionally, ¹³C NMR can be used, where the anomeric carbon (C-1) of the α-anomer generally appears at a lower chemical shift than the β-anomer.[4]

Q3: Is it possible to prevent the separation of anomers during analysis if I want to quantify the total amount of this compound?

A3: Yes, in some analytical HPLC methods, anomer separation is intentionally suppressed to obtain a single, sharp peak. This can often be achieved by increasing the column temperature (e.g., 70-80 °C) or by using a strongly alkaline mobile phase, which increases the rate of interconversion between the anomers.[5]

Q4: What is mutarotation and how does it affect the separation process?

A4: Mutarotation is the change in the optical rotation because of the change in the equilibrium between two anomers, when the corresponding stereocenters interconvert. In aqueous solutions, the α and β anomers can interconvert through an open-chain form until an equilibrium is established.[6] During separation, especially in chromatography, this on-column interconversion can lead to peak broadening or the appearance of a plateau between the two anomer peaks.[7] It is crucial to control conditions like temperature and pH to manage this phenomenon.

Troubleshooting Guides

Chromatographic Separation (HPLC)
Issue / ObservationPotential Cause(s)Recommended Solution(s)
Poor or No Resolution of Anomer Peaks 1. Inappropriate Stationary Phase: The column chemistry (e.g., C18, chiral) may not provide sufficient selectivity for the anomers. 2. Mobile Phase Composition: The solvent strength or composition may not be optimal for resolving the slight differences between the anomers. 3. High Column Temperature: Elevated temperatures can increase the rate of anomer interconversion on the column, leading to peak coalescence.[5]1. Select an Appropriate Column: Test different stationary phases. Chiral columns often provide excellent selectivity for anomers. Phenyl-hexyl or cyano phases can also offer alternative selectivities. 2. Optimize Mobile Phase: Decrease the proportion of the strong organic solvent (e.g., acetonitrile, methanol). Consider using a shallower gradient or switching to isocratic elution with a low organic content. 3. Lower Column Temperature: Perform the separation at or below ambient temperature (e.g., 20-25 °C) to slow down on-column anomerization.
Broad or Tailing Peaks 1. Secondary Interactions: Unwanted interactions between the hydroxyl groups of the glucoside and active sites (e.g., free silanols) on the silica-based stationary phase. 2. Column Overload: Injecting too high a concentration or volume of the sample. 3. Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak dispersion.1. Use an End-Capped Column: Modern, fully end-capped C18 columns are designed to minimize silanol (B1196071) interactions. 2. Reduce Sample Load: Dilute the sample or inject a smaller volume. 3. Optimize System Plumbing: Use tubing with a small internal diameter and ensure all connections are as short as possible.
Irreproducible Retention Times 1. Mobile Phase Instability: Inconsistent mobile phase composition due to poor mixing or evaporation of a volatile component. 2. Temperature Fluctuations: Lack of a thermostatted column compartment or an unstable oven temperature. 3. Insufficient Column Equilibration: Not allowing enough time for the column to equilibrate with the mobile phase before injection.1. Prepare Fresh Mobile Phase: Prepare the mobile phase daily and keep the reservoirs covered. Ensure proper functioning of the online mixer if used. 2. Use a Column Oven: A stable, thermostatted column compartment is crucial for reproducible retention times. 3. Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.

Data Presentation

The following table summarizes typical performance metrics for the separation of this compound anomers. Direct comparative studies are limited in the literature, and these values represent achievable results under optimized conditions.

Separation MethodPurity of Isolated AnomersTypical YieldSeparation EfficiencyKey Considerations
Fractional Crystallization Moderate to High (>95%)Dependent on initial anomeric ratio and number of recrystallization stepsLower than preparative HPLCRelies on differences in solubility of the anomers. Can be time-consuming and may require seeding.
Preparative HPLC (C18) High (>98%)Good to Excellent (>90%)HighRequires careful method development to optimize resolution. Can be scaled up for larger quantities.
Preparative HPLC (Chiral) Very High (>99%)Good (>85%)Very HighOffers the best selectivity but chiral columns are more expensive.

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization

This protocol is a general guideline and may require optimization based on the specific anomeric ratio of the starting material.

  • Dissolution: Dissolve the mixture of this compound anomers in a minimal amount of hot absolute methanol (B129727). The α-anomer is generally less soluble in methanol than the β-anomer.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then transfer it to a 0 °C ice bath to induce crystallization. Seeding with a small crystal of pure α-methyl D-glucopyranoside can facilitate this process.

  • First Crop Isolation: After several hours at 0 °C, collect the first crop of crystals, which will be enriched in the α-anomer, by suction filtration. Wash the crystals with a small amount of cold methanol.

  • Recrystallization: Recrystallize the first crop from fresh hot methanol to further increase the purity of the α-anomer. Repeat this process until the desired purity is achieved, monitoring by analytical HPLC or NMR.

  • Isolation of the β-Anomer: The mother liquors from the initial crystallizations will be enriched in the β-anomer. Concentrate the mother liquor under reduced pressure and cool to induce crystallization of the β-anomer. This crop can also be further purified by recrystallization.

Protocol 2: Preparative HPLC Separation

This protocol outlines the steps for separating the anomers using a C18 reversed-phase column.

  • Analytical Method Development:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Start with a high aqueous content, e.g., 95:5 (v/v) water:acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10 µL.

    • Optimize the mobile phase composition to achieve baseline separation of the anomer peaks.

  • Method Scale-Up for Preparative Chromatography:

    • Column: Preparative C18 column with the same stationary phase chemistry (e.g., 21.2 x 250 mm).

    • Sample Preparation: Dissolve the anomeric mixture in the mobile phase at the highest possible concentration without causing precipitation.

    • Flow Rate: Scale up the flow rate based on the cross-sectional area of the preparative column.

    • Loading Study: Perform injections with increasing volumes to determine the maximum sample load that does not compromise resolution (overloading).

  • Preparative Run and Fraction Collection:

    • Equilibrate the preparative column with the mobile phase.

    • Inject the optimized sample volume.

    • Collect fractions corresponding to the elution of each anomer peak. Automated fraction collectors triggered by the detector signal are ideal.

  • Post-Separation Processing:

    • Combine the fractions for each anomer.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • The isolated anomers can be further dried under high vacuum.

    • Confirm the purity and identity of each isolated anomer using analytical HPLC and NMR spectroscopy.

Visualizations

Separation_Workflow Workflow for Anomer Separation and Analysis cluster_separation Separation Methods cluster_analysis Analysis and Characterization start Mixture of α and β Anomers frac_cryst Fractional Crystallization start->frac_cryst prep_hplc Preparative HPLC start->prep_hplc alpha_anomer Isolated α-Anomer frac_cryst->alpha_anomer beta_anomer Isolated β-Anomer frac_cryst->beta_anomer prep_hplc->alpha_anomer prep_hplc->beta_anomer analytical_hplc Analytical HPLC (Purity Check) alpha_anomer->analytical_hplc beta_anomer->analytical_hplc nmr NMR Spectroscopy (Identification) analytical_hplc->nmr final_product Pure Anomers nmr->final_product

Caption: General workflow for the separation and analysis of this compound anomers.

HPLC_Troubleshooting HPLC Troubleshooting Logic cluster_solutions_res Resolution Issues cluster_solutions_shape Peak Shape Issues cluster_solutions_repro Reproducibility Issues start Problem Observed poor_res Poor Resolution start->poor_res broad_peaks Broad/Tailing Peaks start->broad_peaks retention_shift Retention Time Shift start->retention_shift opt_mobile Optimize Mobile Phase poor_res->opt_mobile change_col Change Column poor_res->change_col lower_temp Lower Temperature poor_res->lower_temp reduce_load Reduce Sample Load broad_peaks->reduce_load check_system Check System Plumbing broad_peaks->check_system fresh_mobile Fresh Mobile Phase retention_shift->fresh_mobile use_oven Use Column Oven retention_shift->use_oven equilibrate Ensure Equilibration retention_shift->equilibrate end_node Problem Solved opt_mobile->end_node change_col->end_node lower_temp->end_node reduce_load->end_node check_system->end_node fresh_mobile->end_node use_oven->end_node equilibrate->end_node

Caption: Logical troubleshooting guide for common HPLC separation issues.

References

Stability of methyl D-glucopyranoside in acidic and basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methyl D-glucopyranoside under various experimental conditions.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Issue Possible Cause Recommended Solution
Unexpected degradation of this compound in my sample. Acidic Conditions: The glycosidic bond of this compound is susceptible to hydrolysis under acidic conditions (pH < 7). The rate of hydrolysis is dependent on pH, temperature, and the specific acid used.- pH Control: Ensure your solution is buffered to a neutral or basic pH if degradation is undesirable. - Temperature Control: Perform experiments at lower temperatures to reduce the rate of acid-catalyzed hydrolysis. - Acid Choice: If acidic conditions are necessary, consider using a weaker acid. For example, the decomposition of methyl α-D-glucopyranoside is slower in sulfurous acid compared to hydrochloric or sulfuric acid.[1]
Inconsistent analytical results (e.g., HPLC, NMR) for my this compound sample. Anomerization: In acidic solutions, this compound can undergo anomerization, establishing an equilibrium between the α and β anomers. This can lead to multiple peaks or shifting peak areas in analytical chromatograms or spectra.- Equilibration: Allow the solution to reach equilibrium by letting it stand for a sufficient amount of time before analysis. - Method Validation: Ensure your analytical method is validated to quantify both anomers if necessary.
My reaction with this compound is not proceeding as expected under basic conditions. Stability in Basic Media: this compound is generally stable under basic conditions. The glycosidic bond is not readily cleaved by bases.- Confirm Reagent Purity: Verify the purity and integrity of your other reagents. - Reaction Conditions: Re-evaluate other reaction parameters such as temperature, solvent, and catalyst, as the issue is unlikely to be the degradation of the glucoside.
Precipitate formation in my this compound solution. Solubility Issues: While soluble in water, changes in solvent composition or temperature can affect the solubility of this compound.- Solvent System: Ensure the chosen solvent system is appropriate for the desired concentration. - Temperature: Gently warm the solution to aid dissolution, but be mindful of potential degradation if the solution is acidic.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

A1: this compound is susceptible to hydrolysis in acidic solutions. The glycosidic bond is cleaved, resulting in the formation of glucose and methanol. The rate of this hydrolysis is influenced by the pH, temperature, and the nature of the acid catalyst. For instance, decomposition is slower in sulfurous acid compared to stronger acids like HCl and H₂SO₄.[1] Under acidic conditions, an equilibrium between the α and β anomers can also be established.

Q2: What is the stability of this compound in basic solutions?

A2: this compound is generally considered to be stable in basic solutions. The glycosidic linkage is not susceptible to cleavage by base-catalyzed hydrolysis.

Q3: What are the degradation products of this compound under acidic conditions?

A3: The primary degradation products of this compound under acidic conditions are D-glucose and methanol, resulting from the hydrolysis of the glycosidic bond.

Q4: Can I heat a solution of this compound?

A4: Heating an aqueous solution of this compound is possible, but the stability will depend on the pH of the solution. In neutral or basic solutions, it is relatively stable to heat. However, in acidic solutions, heating will significantly accelerate the rate of hydrolysis.[1][2][3]

Q5: How can I monitor the stability of this compound in my experiment?

A5: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to separate and quantify the parent compound and its degradation products.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe changes in the chemical structure.

Quantitative Data Summary

The following tables summarize the stability of this compound and related glycosides under different conditions.

Table 1: Decomposition of Methyl α-D-glucopyranoside in Different Acids

AcidpHTemperature (°C)Time (min)Remaining MGPα (%)Glucose Yield (%)
Sulfurous Acid (H₂SO₃)~1.014015~50~25
Hydrochloric Acid (HCl)~1.014015~0~50
Sulfuric Acid (H₂SO₄)~1.014015~0~50

Data adapted from a study on the decomposition of methyl α-D-glucopyranoside.[1]

Table 2: Stability of Steviol Glycosides under Acidic Conditions (as a reference for glycoside stability)

pHTemperature (°C)Time (h)Stevioside Remaining (%)
38072~65
280720
4-6.55072~100

Data from a study on the stability of stevioside, demonstrating the general trend of increased glycoside degradation with lower pH and higher temperature.[2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Acidic and Basic Solutions

Objective: To determine the stability of this compound at different pH values and temperatures.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Phosphate buffer solutions (pH 5, 7)

  • Deionized water

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., RID, ELSD)

  • Water baths or incubators

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

  • Sample Preparation:

    • For each pH condition, dilute the stock solution with the respective acidic, basic, or buffer solution to a final concentration (e.g., 1 mg/mL).

    • Prepare a control sample by diluting the stock solution with deionized water.

  • Incubation:

    • Divide each sample into aliquots for different time points and temperatures.

    • Place the samples in water baths or incubators set at the desired temperatures (e.g., 25°C, 50°C, 80°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic and basic samples to quench the reaction.

    • Analyze all samples by HPLC to determine the concentration of remaining this compound.

Protocol 2: HPLC Method for Analysis of this compound

Objective: To provide a general HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). The exact ratio may need to be optimized based on the specific column and system.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.

  • Inject the experimental samples and determine the concentration of this compound by comparing the peak area to the calibration curve.

Visualizations

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage of Glycosidic Bond cluster_step3 Step 3: Nucleophilic Attack by Water cluster_step4 Step 4: Deprotonation MDG This compound Protonated_MDG Protonated Glucoside MDG->Protonated_MDG + H+ H_ion H+ Protonated_MDG_2 Protonated Glucoside Oxocarbenium Oxocarbenium Ion Intermediate Protonated_MDG_2->Oxocarbenium Methanol Methanol Protonated_MDG_2->Methanol Slow, Rate-determining Oxocarbenium_2 Oxocarbenium Ion Intermediate Protonated_Glucose Protonated Glucose Oxocarbenium_2->Protonated_Glucose + H2O Water H2O Protonated_Glucose_2 Protonated Glucose Glucose D-Glucose Protonated_Glucose_2->Glucose - H+ H_ion_out H+ Protonated_Glucose_2->H_ion_out Experimental_Workflow start Start: Prepare Methyl D-glucopyranoside Stock Solution prepare_samples Prepare Samples at Different pH Conditions (Acidic, Basic, Neutral) start->prepare_samples incubate Incubate Samples at Various Temperatures (e.g., 25°C, 50°C, 80°C) prepare_samples->incubate withdraw Withdraw Aliquots at Specific Time Points incubate->withdraw quench Quench Reaction (Neutralize if necessary) withdraw->quench analyze Analyze by HPLC quench->analyze data Data Analysis: Determine % Remaining analyze->data end End: Assess Stability data->end

References

Technical Support Center: Methyl D-Glucopyranoside in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using methyl D-glucopyranoside in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the difference between methyl-α-D-glucopyranoside and methyl-β-D-glucopyranoside?

This compound exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C1). This structural difference can affect their biological activity and how they are recognized by glucose transporters and enzymes.

  • Methyl-α-D-glucopyranoside is commonly used as a non-metabolizable analog of glucose to study glucose transport, particularly via sodium-glucose cotransporters (SGLTs).[1] It is generally considered non-toxic to most cells.[2]

  • Methyl-β-D-glucopyranoside is also a non-metabolizable glucose analog. It has been used in studies of glycoprotein (B1211001) synthesis and enzyme activity assays.[3]

It is crucial to use the correct anomer for your specific application and to report which anomer was used in your experiments.

Q2: I am observing unexpected cytotoxicity in my cell-based assay. Could this compound be the cause?

While generally considered non-toxic, some studies have shown that methyl-α-D-glucopyranoside can induce apoptosis in certain cancer cell lines, such as MCF7 and HeLa cells, at concentrations around 0.5 mg/mL.[4] If you observe unexpected cell death, consider the following:

  • Cell Line Specificity: The cytotoxic effects may be specific to certain cell types, particularly cancer cells.

  • Concentration: High concentrations of the compound may lead to off-target effects. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

  • Purity of the Compound: Ensure the purity of your this compound, as contaminants could be responsible for the observed cytotoxicity.

Q3: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?

The solubility of this compound can vary depending on the anomer and the desired concentration.

CompoundSolventSolubility
Methyl-α-D-glucopyranosideWater50 mg/mL[5]
Methyl-D-glucopyranoside (unspecified anomer)Water600 g/L[6]
Methyl-β-D-glucopyranosideWater100 mg/mL

For less soluble derivatives or if you encounter issues, you might consider using organic solvents like DMSO or DMF to prepare a concentrated stock solution, which can then be diluted in your cell culture medium.[7] Always check the final concentration of the organic solvent in your assay to avoid solvent-induced cytotoxicity.

Q4: Can this compound interfere with common cell viability assays like MTT or XTT?

While direct interference has not been widely reported, it is a possibility. Some compounds, particularly plant extracts, have been shown to interfere with MTT assays, leading to false-positive results.[8] This can be due to the compound's ability to reduce the tetrazolium salt non-enzymatically or by altering the metabolic state of the cells.[9]

To mitigate this risk:

  • Run a control with this compound in the absence of cells to check for direct reduction of the assay reagent.

  • Consider using an alternative viability assay that relies on a different principle, such as measuring ATP levels (e.g., CellTiter-Glo®) or assessing membrane integrity (e.g., trypan blue exclusion or a lactate (B86563) dehydrogenase (LDH) release assay).

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in Glucose Uptake Assays

Possible Causes and Solutions:

  • Sub-optimal Assay Conditions:

    • Incubation Time: The uptake of non-metabolizable analogs like 3-O-methyl-D-glucose can equilibrate quickly.[10] Ensure your incubation time is within the linear range of uptake for your specific cell line. Perform a time-course experiment to determine the optimal incubation period.

    • Temperature: Temperature fluctuations can significantly impact transporter activity. Maintain a constant and optimal temperature throughout the assay.

  • High Background Signal:

    • Incomplete Washing: In assays using radiolabeled substrates, inadequate washing can leave a high background of extracellular label. Ensure a thorough and consistent washing procedure.

    • Spontaneous Substrate Degradation: Although less common with this compound, some substrates can degrade spontaneously. Include a "no-cell" control to assess background signal.

  • Cell Health and Density:

    • Cell Viability: Poor cell health will lead to unreliable results. Ensure cells are healthy and in the logarithmic growth phase.

    • Cell Seeding Density: Inconsistent cell numbers between wells will lead to variability. Use a consistent seeding density and allow cells to adhere and recover before the assay.

Issue 2: Lower than Expected Inhibition of Glucose Uptake

Possible Causes and Solutions:

  • Competitive Inhibition: this compound is a competitive inhibitor of glucose transporters.[2][11] Its effectiveness will depend on the concentration of glucose or other competing substrates in your assay medium. For maximal inhibition, perform the uptake assay in a glucose-free medium.

  • Transporter Specificity: Different glucose transporter isoforms (e.g., GLUTs, SGLTs) have varying affinities for glucose analogs. Your cell line may express transporters that have a lower affinity for this compound.

  • Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded. While generally stable in solution, repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Radiolabeled Methyl-α-D-glucopyranoside Uptake Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Allow cells to adhere and grow for 24-48 hours.

  • Cell Treatment (Optional):

    • If testing the effect of a compound on glucose uptake, replace the culture medium with a medium containing the test compound at the desired concentration and incubate for the appropriate duration.

  • Glucose Starvation:

    • Gently wash the cells twice with a warm, glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Incubate the cells in the glucose-free buffer for 30-60 minutes to deplete intracellular glucose stores.

  • Uptake Initiation:

    • Prepare an uptake solution containing radiolabeled methyl-α-D-glucopyranoside (e.g., [¹⁴C]methyl-α-D-glucopyranoside) at a final concentration of 0.1-2 mM in glucose-free buffer.[12]

    • Remove the starvation buffer and add the uptake solution to each well to initiate the uptake.

  • Uptake Termination and Washing:

    • Incubate for a predetermined time (e.g., 5-15 minutes) at the desired temperature (e.g., 37°C).

    • To terminate the uptake, rapidly wash the cells three times with ice-cold stop buffer (e.g., glucose-free buffer containing a glucose transport inhibitor like phloretin).

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration in each well.

    • Express the results as a percentage of the control (untreated) cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells treat_cells 2. Treat with Compound (Optional) seed_cells->treat_cells starve_cells 3. Glucose Starvation treat_cells->starve_cells initiate_uptake 4. Initiate Uptake with Radiolabeled Methyl-D-glucopyranoside starve_cells->initiate_uptake terminate_uptake 5. Terminate and Wash initiate_uptake->terminate_uptake lyse_cells 6. Lyse Cells terminate_uptake->lyse_cells scintillation_count 7. Scintillation Counting lyse_cells->scintillation_count data_analysis 8. Data Analysis scintillation_count->data_analysis

Caption: Workflow for a radiolabeled methyl-D-glucopyranoside uptake assay.

troubleshooting_flowchart start Inconsistent Results in Glucose Uptake Assay check_variability High variability between replicates? start->check_variability check_signal Low signal or no inhibition? check_variability->check_signal No cell_health Check cell health, density, and washing steps check_variability->cell_health Yes check_medium Is assay medium glucose-free? check_signal->check_medium Yes optimize_time Optimize incubation time and temperature cell_health->optimize_time remove_glucose Use glucose-free medium for the assay check_medium->remove_glucose No check_compound Verify compound concentration and stability check_medium->check_compound Yes yes_glucose_free Yes no_glucose_free No remove_glucose->check_compound check_transporter Consider cell line's glucose transporter expression check_compound->check_transporter

Caption: Troubleshooting flowchart for glucose uptake assays.

signaling_pathway High glucose conditions can activate PKC, which in turn can inhibit the uptake of methyl-D-glucopyranoside. cluster_membrane Cell Membrane SGLT Glucose Transporter (e.g., SGLT) glucose Glucose glucose->SGLT Transport mdg Methyl-D-glucopyranoside mdg->SGLT Competitive Inhibition pkc PKC pkc->SGLT Inhibition of uptake other_signaling Other Signaling Pathways other_signaling->SGLT Potential modulation

Caption: Potential signaling interference in methyl-D-glucopyranoside uptake.

References

Technical Support Center: Synthesis and Purification of Methyl D-Glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of methyl D-glucopyranoside.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crystalline Product - Incomplete reaction. - Suboptimal crystallization conditions (e.g., temperature too high, insufficient time). - Excessive loss during washing steps.- Extend the reaction time or consider a stronger acid catalyst.[1][2] - Ensure the reaction mixture is cooled to 0°C or below and allow sufficient time for crystallization (e.g., 12-24 hours).[1] - Use cold methanol (B129727) for washing the crystals to minimize dissolution of the product.[1]
Product is a Sticky Syrup or Oil, Not Crystalline - Presence of significant amounts of the β-anomer, which is more soluble. - Residual solvent or moisture. - Presence of other impurities that inhibit crystallization.- Attempt to induce crystallization by scratching the inside of the flask or by seeding with a crystal of pure α-methyl D-glucopyranoside.[1] - Ensure the product is thoroughly dried under vacuum. - Purify the crude product by column chromatography before attempting crystallization.[3]
Colored Product (Yellow or Brown) - Impurities in the starting D-glucose.[1] - Side reactions occurring at elevated temperatures.- Use high-purity, anhydrous D-glucose.[1] - Add decolorizing carbon to the hot methanol solution during recrystallization and filter while hot.[1]
Product Contaminated with Starting Material (D-glucose) - Incomplete reaction. - Inefficient purification.- Increase the reaction time or the concentration of the acid catalyst. - Recrystallize the product multiple times from methanol.[1] The purity can be checked by testing the product's reducing power with Fehling's solution; pure this compound should not reduce the reagent.[1]
Presence of Both α and β Anomers in the Final Product - Fischer glycosylation inherently produces a mixture of anomers.[2][4] - Incomplete separation during crystallization.- The α-anomer is typically less soluble in methanol, allowing for its selective crystallization.[1] Multiple recrystallizations may be necessary. - For complete separation, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and classical method is the Fischer glycosylation.[2][6] This reaction involves heating a solution of D-glucose in methanol with an acid catalyst, such as hydrogen chloride or sulfuric acid.[1][7] The reaction is an equilibrium process that initially forms furanosides (kinetic products) and, with longer reaction times, yields the more thermodynamically stable pyranosides.[2][8]

Q2: Why does the Fischer glycosylation produce a mixture of anomers?

A2: The Fischer glycosylation proceeds through a carbocation intermediate at the anomeric carbon (C-1). The subsequent attack by methanol can occur from either face of the planar intermediate, leading to the formation of both α and β anomers.[9][10] While the α-anomer is often the major product due to the anomeric effect, which provides stereoelectronic stabilization, the β-anomer is also formed.[9][10]

Q3: How can I selectively crystallize the α-anomer from the reaction mixture?

A3: The α-anomer of this compound is significantly less soluble in cold methanol than the β-anomer.[1] By cooling the reaction mixture to 0°C or below and allowing it to stand, the α-anomer will preferentially crystallize out of the solution.[1] The mother liquor, which will be enriched with the β-anomer, can then be separated by filtration.[1]

Q4: What is the role of decolorizing carbon in the purification process?

A4: Decolorizing carbon, also known as activated charcoal, is used to remove colored impurities from the product.[1] These colored impurities can arise from the starting materials or from side reactions during the synthesis.[1] It is typically added to the hot solution of the crude product in methanol before the recrystallization step. The carbon is then removed by hot filtration.

Q5: Are there alternative methods to recrystallization for purifying this compound?

A5: Yes, while recrystallization is the most common and scalable method, column chromatography is another effective technique for purification.[3] Silica gel chromatography can be used to separate the desired product from impurities and, with careful selection of the eluent system, can also separate the α and β anomers.[3][5] For analytical and small-scale preparative purposes, HPLC is a powerful tool for separating anomers.[5]

Experimental Protocols

Synthesis of Methyl α-D-Glucopyranoside via Fischer Glycosylation

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Anhydrous D-glucose

  • Anhydrous methanol (acetone-free)

  • Dry hydrogen chloride gas or concentrated sulfuric acid

  • Soda-lime tube

Procedure:

  • Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol. This can be done by passing dry hydrogen chloride gas into cold methanol or by carefully adding a calculated amount of concentrated sulfuric acid to cold methanol.

  • To this methanolic HCl solution, add finely powdered anhydrous D-glucose.

  • Heat the mixture under reflux. A clear solution should be obtained after approximately 15 minutes of boiling. Continue to reflux for the desired reaction time (e.g., 72 hours). It is advisable to protect the reaction from atmospheric moisture using a soda-lime tube on the condenser.[1]

  • After the reaction is complete, cool the pale-yellow solution to 0°C in an ice bath.

  • Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure α-methyl D-glucopyranoside.[1]

  • Allow the solution to stand at 0°C for at least 12 hours to allow for complete crystallization of the first crop.

  • Collect the crystals by suction filtration and wash them with two portions of cold methyl alcohol.[1]

Purification by Recrystallization

Materials:

  • Crude methyl α-D-glucopyranoside

  • Anhydrous methanol

  • Decolorizing carbon (optional)

Procedure:

  • Dissolve the crude methyl α-D-glucopyranoside in a minimum amount of hot methanol (approximately 5 parts methanol to 1 part glucoside).[1]

  • If the solution is colored, add a small amount of decolorizing carbon and boil for a few minutes.[1]

  • Filter the hot solution to remove the decolorizing carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to 0°C to induce crystallization.

  • Allow the solution to stand at 0°C for several hours to maximize the yield of crystals.

  • Collect the purified crystals by suction filtration and wash them with a small amount of cold methanol.

  • Dry the crystals under vacuum. The melting point of pure methyl α-D-glucopyranoside is 165-169 °C.[4]

Quantitative Data

Purification Step Parameter Value Reference
Fischer Glycosylation & Crystallization Total Yield (α-anomer)48.5 - 49.5%[1]
Recrystallization Solvent Ratio5 parts methanol per part glucoside[1]
Purity (Commercial) Purity of Methyl β-D-glucopyranoside≥99% (HPLC and GC)

Visualizations

Fischer_Glycosylation_Workflow cluster_synthesis Synthesis cluster_purification Purification start D-Glucose + Anhydrous Methanol reaction Reflux (e.g., 72h) start->reaction catalyst Acid Catalyst (e.g., HCl) catalyst->reaction mixture Crude Reaction Mixture (α/β anomers, furanosides, glucose) reaction->mixture crystallization Cool to 0°C Induce Crystallization mixture->crystallization filtration1 Suction Filtration crystallization->filtration1 mother_liquor Mother Liquor (Enriched in β-anomer) filtration1->mother_liquor Liquid crude_crystals Crude α-Anomer Crystals filtration1->crude_crystals Solid recrystallization Recrystallization from Hot Methanol (Optional: Decolorizing Carbon) crude_crystals->recrystallization filtration2 Hot Filtration (if carbon used) recrystallization->filtration2 final_crystallization Cool to 0°C filtration2->final_crystallization filtration3 Suction Filtration final_crystallization->filtration3 pure_product Pure Methyl α-D-Glucopyranoside filtration3->pure_product drying Vacuum Drying pure_product->drying

Caption: Workflow for the synthesis and purification of methyl α-D-glucopyranoside.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Solutions start Impure Methyl D-Glucopyranoside is_colored Is the product colored? start->is_colored has_reducing_power Does it reduce Fehling's solution? is_colored->has_reducing_power No decolorize Recrystallize with Decolorizing Carbon is_colored->decolorize Yes anomer_check NMR/HPLC shows both α and β anomers? has_reducing_power->anomer_check No recrystallize Repeat Recrystallization from Methanol has_reducing_power->recrystallize Yes anomer_check->recrystallize Yes (Multiple times) chromatography Consider Column Chromatography or HPLC anomer_check->chromatography For complete separation

Caption: A logical diagram for troubleshooting common purity issues.

References

Technical Support Center: Methyl D-Glucopyranoside Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing methyl D-glucopyranoside, ensuring its integrity throughout storage and experimentation is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues and maintain the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to protect it from moisture, as the compound is hygroscopic. It is also advisable to keep it away from sources of ignition. For general laboratory use, storage at room temperature is often acceptable.

Q2: How should I store solutions of this compound?

A2: The recommended storage conditions for this compound solutions depend on the required storage duration. For short-term storage (up to one month), refrigeration at -20°C is recommended. For longer-term storage (up to six months), freezing at -80°C is advisable.[1] Always ensure the solution is in a tightly sealed container to prevent evaporation and contamination.

Q3: What are the primary ways that this compound can degrade?

A3: this compound can degrade through three primary pathways:

  • Hydrolysis: This can be catalyzed by acids or enzymes (e.g., β-glucosidase), breaking the glycosidic bond to yield methanol (B129727) and glucose.[2]

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.

  • Oxidation: The hydroxyl groups on the pyranoside ring are susceptible to oxidation, which can lead to the formation of various degradation products.

Q4: Is this compound stable at different pH values?

A4: this compound is relatively stable in neutral and alkaline (basic) conditions and does not undergo mutarotation. However, it is susceptible to hydrolysis under acidic conditions, especially at elevated temperatures. This acid-catalyzed hydrolysis results in the cleavage of the glycosidic bond.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC). Degradation of the this compound sample.1. Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, sealed container). 2. Check Solution Age and Storage: If using a stock solution, confirm its age and storage temperature. Prepare fresh solutions if in doubt. 3. Assess Experimental Conditions: Evaluate the pH and temperature of your experimental setup. Acidic conditions or high temperatures can cause degradation. 4. Perform Purity Analysis: Use a validated analytical method (see Experimental Protocols section) to determine the purity of your starting material.
Inconsistent experimental results. Inconsistent purity of this compound between batches or experiments.1. Standardize Sample Handling: Ensure consistent procedures for preparing and handling this compound solutions. 2. Analyze a New Batch: If you suspect batch-to-batch variability, obtain a new lot of the compound and perform a purity check before use. 3. Monitor for Degradation: If experiments are lengthy, consider taking aliquots at different time points to monitor for potential degradation during the experiment.
Loss of compound during a reaction. Degradation due to reaction conditions.1. Review Reaction Parameters: Assess the pH, temperature, and presence of potential catalysts (e.g., strong acids, enzymes) in your reaction mixture. 2. Perform a Control Experiment: Run the reaction without other reactants to isolate the effect of the conditions on this compound stability. 3. Modify Conditions: If degradation is confirmed, consider adjusting the reaction conditions (e.g., lowering the temperature, using a milder pH) if the protocol allows.

Data Presentation

Table 1: Decomposition of Methyl α-D-Glucopyranoside in Different Acids at 140°C

Acid (pH)Reaction Time (min)MGPα Conversion (%)Glucose Yield (%)
HCl (pH 1.04)158545
H₂SO₄ (pH 1.02)158042
H₂SO₃ (pH 1.01)152015
H₂SO₃ (pH 1.01)606540

Data adapted from a study on the decomposition of methyl α-D-glucopyranoside. The results indicate that decomposition is significantly slower in sulfurous acid (H₂SO₃) compared to hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) under these conditions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of this compound. Method validation and optimization are recommended for specific laboratory conditions.

  • Instrumentation: HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is suitable.

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85°C.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in deionized water to a known concentration (e.g., 10 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 20 µL.

  • Analysis:

    • Inject the prepared sample.

    • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

    • Calculate the purity based on the peak area percentage.

Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the derivatization and analysis of this compound and its potential degradation products.

  • Derivatization (Silylation):

    • Dry a sample of this compound (or a degraded sample) under a stream of nitrogen or in a vacuum oven.

    • Add 100 µL of anhydrous pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Instrumentation:

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at a rate of 10°C/min.

      • Hold at 250°C for 10 minutes.

    • MS Detector: Electron Ionization (EI) mode.

    • Mass Range: m/z 40-600.

  • Analysis:

    • Inject the derivatized sample.

    • Identify the peaks by comparing their mass spectra with a spectral library (e.g., NIST). The primary degradation product to look for is the silylated derivative of glucose.

Visualizations

DegradationPathways Methyl_D_Glucopyranoside This compound Hydrolysis Hydrolysis (Acid or Enzyme) Methyl_D_Glucopyranoside->Hydrolysis Thermal_Degradation Thermal Degradation Methyl_D_Glucopyranoside->Thermal_Degradation Oxidation Oxidation Methyl_D_Glucopyranoside->Oxidation Methanol Methanol Hydrolysis->Methanol Glucose Glucose Hydrolysis->Glucose Degradation_Products Various Degradation Products Thermal_Degradation->Degradation_Products Oxidized_Products Oxidized Products Oxidation->Oxidized_Products

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_storage Storage & Handling cluster_analysis Purity & Degradation Analysis Solid_Storage Solid Storage (Cool, Dry, Sealed) HPLC HPLC Analysis (Purity Assessment) Solid_Storage->HPLC Solution_Storage Solution Storage (-20°C or -80°C) Solution_Storage->HPLC GCMS GC-MS Analysis (Degradation Product ID) HPLC->GCMS If impurities detected Derivatization Derivatization GCMS->Derivatization Sample This compound Sample Sample->Solid_Storage Store Solid Sample->Solution_Storage Prepare & Store Solution

Caption: Experimental workflow for storage and analysis.

References

Technical Support Center: Optimizing Methyl-α-D-glucopyranoside Concentration for Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing methyl-α-D-glucopyranoside (α-MG) for glucose uptake assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background signal or non-specific uptake 1. Incomplete washing of cells after incubation with radiolabeled α-MG.2. Non-specific binding of α-MG to the cell surface or plasticware.3. Presence of endogenous glucose transporters that recognize α-MG with low affinity.1. Increase the number and volume of washes with ice-cold, sodium-free buffer.2. Pre-treat plates with a blocking agent if necessary. Include a control with a high concentration of a known inhibitor like phlorizin (B1677692) to determine non-specific binding.[1][2]3. Perform assays in both the presence and absence of sodium to differentiate SGLT-mediated uptake from other transporters.[2]
Low or no detectable α-MG uptake 1. Low expression of the target glucose transporter (e.g., SGLT1, SGLT2) in the cell line.2. Incorrect buffer composition (e.g., absence of sodium for SGLT transporters).3. Suboptimal concentration of α-MG.4. Inactive or degraded radiolabeled α-MG.1. Confirm transporter expression using RT-PCR or Western blotting.[1][3] Consider using a cell line known to express the transporter of interest or a transient/stable expression system.2. Ensure the uptake buffer contains the appropriate concentration of sodium (e.g., 120-140 mM NaCl) for SGLT-mediated transport.[4]3. Perform a concentration-response curve to determine the optimal α-MG concentration for your specific cell system and transporter.4. Check the expiration date and specific activity of the radiolabeled α-MG.
Inconsistent results between experiments 1. Variation in cell health, density, or passage number.2. Inconsistent incubation times.3. Fluctuation in temperature during the assay.1. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and monitor cell viability.2. Precisely control the incubation time for α-MG uptake, as it should be within the linear range of uptake.3. Maintain a constant temperature (typically 37°C) throughout the incubation steps.
Difficulty in determining kinetic parameters (Km, Vmax) 1. Inappropriate range of α-MG concentrations used.2. Insufficient number of data points.3. Non-specific uptake interfering with measurements at high α-MG concentrations.1. Use a wide range of α-MG concentrations that bracket the expected Km value. A typical starting range could be from 0.01 mM to 5 mM.2. Collect data at a sufficient number of different concentrations to allow for accurate non-linear regression analysis.3. At each concentration of labeled α-MG, include a condition with a high concentration of unlabeled α-MG or a specific inhibitor to subtract the non-specific uptake.

Frequently Asked Questions (FAQs)

Q1: Why should I use methyl-α-D-glucopyranoside instead of other glucose analogs like 2-deoxy-D-glucose (2-DG)?

A1: Methyl-α-D-glucopyranoside (α-MG) is a non-metabolizable analog of glucose.[5][6] This means that once transported into the cell, it is not further processed in the glycolytic pathway. This characteristic makes it an excellent tool to specifically study the transport step of glucose uptake, particularly by sodium-glucose cotransporters (SGLTs), without the confounding effects of downstream metabolism.[4]

Q2: Which glucose transporters recognize methyl-α-D-glucopyranoside?

A2: Methyl-α-D-glucopyranoside is primarily a substrate for sodium-glucose cotransporters, SGLT1 and SGLT2.[3][7] It is often used to characterize the activity of these transporters in various cell types, including intestinal and kidney epithelial cells.[8][9]

Q3: What is a typical concentration range for methyl-α-D-glucopyranoside in a glucose uptake assay?

A3: The optimal concentration of α-MG can vary depending on the expression level of the transporter and the specific cell line used. However, common concentrations used in published studies range from 0.1 mM to 2.0 mM.[10] It is always recommended to perform a pilot experiment with a range of concentrations to determine the optimal concentration for your specific experimental conditions.

Q4: How can I differentiate between SGLT1- and SGLT2-mediated uptake of methyl-α-D-glucopyranoside?

A4: Differentiating between SGLT1 and SGLT2 activity can be achieved by using cell lines that predominantly express one of the two transporters or by using specific inhibitors. Phlorizin is a potent inhibitor of both SGLT1 and SGLT2, while selective inhibitors for SGLT2, such as dapagliflozin, can be used to isolate the activity of SGLT1.[2][7]

Q5: What are the critical controls to include in a methyl-α-D-glucopyranoside uptake assay?

A5: To ensure the validity of your results, it is crucial to include the following controls:

  • Sodium-free control: Replacing sodium in the uptake buffer with an alternative cation (e.g., choline) will abolish SGLT-mediated transport and help determine the contribution of sodium-independent transport.[4]

  • Inhibitor control: Using a known inhibitor of SGLT transporters, such as phlorizin, will help to determine the specific component of α-MG uptake mediated by these transporters.[1][2]

  • Time-course control: Performing the uptake assay at different time points will help to ensure that the measurements are taken within the linear range of uptake.

Experimental Protocols

Protocol 1: [¹⁴C]Methyl-α-D-glucopyranoside Uptake Assay in Cultured Cells

This protocol is designed for measuring SGLT-mediated glucose uptake in cultured cells grown in 24-well plates.

Materials:

  • Cells expressing the SGLT of interest (e.g., CHO, HEK293, or HK-2 cells)

  • 24-well cell culture plates

  • Uptake Buffer (Sodium-containing): 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4

  • Wash Buffer (Sodium-free): 140 mM Choline Chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4

  • [¹⁴C]Methyl-α-D-glucopyranoside ([¹⁴C]α-MG) stock solution

  • Unlabeled methyl-α-D-glucopyranoside

  • SGLT inhibitor (e.g., Phlorizin)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO₂.

  • Preparation for Uptake:

    • On the day of the assay, aspirate the culture medium.

    • Wash the cells twice with 1 mL of pre-warmed (37°C) Uptake Buffer.

    • Pre-incubate the cells in 1 mL of Uptake Buffer for 15-30 minutes at 37°C to deplete intracellular glucose.

  • Uptake Initiation:

    • Prepare the uptake solutions containing [¹⁴C]α-MG at the desired final concentration (e.g., 0.1 mM) in Uptake Buffer. For competition or inhibition assays, add the unlabeled α-MG or inhibitor at this step.

    • Aspirate the pre-incubation buffer.

    • Add 0.5 mL of the [¹⁴C]α-MG containing uptake solution to each well to start the uptake.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes) that is within the linear range of uptake.

  • Uptake Termination:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with 1 mL of ice-cold Wash Buffer.

  • Cell Lysis:

    • Add 0.5 mL of Cell Lysis Buffer to each well.

    • Incubate at room temperature for at least 30 minutes with gentle agitation to ensure complete lysis.

  • Scintillation Counting:

    • Transfer the lysate from each well to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) from a parallel plate.

    • Express the uptake as picomoles or nanomoles of α-MG per milligram of protein per minute.

Quantitative Data Summary

Table 1: Typical Concentrations of Key Reagents for α-MG Uptake Assays

Reagent Typical Concentration Range Notes
[¹⁴C]Methyl-α-D-glucopyranoside 0.05 - 2.0 mMThe optimal concentration should be determined empirically. A common starting point is 0.1 mM.[10]
Sodium Chloride (NaCl) 120 - 140 mMEssential for SGLT transporter activity.
Phlorizin (Inhibitor) 100 - 500 µMA potent, non-selective SGLT inhibitor used as a control.
D-Glucose (Competitor) 10 - 30 mMUsed to determine the specificity of the uptake.[2]

Signaling Pathways and Experimental Workflows

Regulation of SGLT1 by Protein Kinase C (PKC)

Protein Kinase C (PKC) plays a significant role in the regulation of SGLT1 activity. Activation of PKC can lead to an increase in SGLT1-mediated glucose uptake, which can be a cardioprotective mechanism during ischemia/reperfusion injury.[11] This regulation can occur through complex intracellular signaling pathways that may involve both the sorting and transcriptional regulation of SGLT1.[12]

SGLT1_Regulation_by_PKC Stimuli Various Stimuli (e.g., Ischemia, Hormones) PKC_activation PKC Activation Stimuli->PKC_activation activates SGLT1_transcription Increased SGLT1 Transcription PKC_activation->SGLT1_transcription regulates SGLT1_trafficking SGLT1 Trafficking to Membrane PKC_activation->SGLT1_trafficking promotes SGLT1_activity Increased SGLT1 Activity SGLT1_transcription->SGLT1_activity SGLT1_trafficking->SGLT1_activity Glucose_uptake Increased Glucose Uptake SGLT1_activity->Glucose_uptake

Caption: Regulation of SGLT1 activity by Protein Kinase C (PKC).

Experimental Workflow for [¹⁴C]α-MG Uptake Assay

The following diagram outlines the key steps in performing a radiolabeled methyl-α-D-glucopyranoside uptake assay.

AMG_Uptake_Workflow start Start seed_cells Seed Cells in 24-well Plate start->seed_cells culture_cells Culture Cells to Confluence seed_cells->culture_cells wash_cells1 Wash Cells with Uptake Buffer culture_cells->wash_cells1 pre_incubate Pre-incubate in Uptake Buffer wash_cells1->pre_incubate initiate_uptake Initiate Uptake with [¹⁴C]α-MG pre_incubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_uptake Terminate Uptake & Wash with Cold Buffer incubate->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells scintillation_count Scintillation Counting lyse_cells->scintillation_count analyze_data Data Analysis scintillation_count->analyze_data end End analyze_data->end

Caption: Experimental workflow for a [¹⁴C]methyl-α-D-glucopyranoside uptake assay.

References

Addressing non-specific binding of methyl D-glucopyranoside in biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing methyl α-D-glucopyranoside. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you address challenges related to non-specific binding in your biological assays, particularly in the context of Sodium-Glucose Cotransporter (SGLT) studies.

Frequently Asked Questions (FAQs)

Q1: What is methyl α-D-glucopyranoside and why is it used in biological assays? Methyl α-D-glucopyranoside (also referred to as α-methylglucoside or AMG) is a non-metabolizable synthetic analog of D-glucose. It is a well-established substrate for Sodium-Glucose Cotransporters, particularly SGLT1 and SGLT2.[1][2][3][4] Because it is transported but not metabolized by the cell, it allows researchers to measure the specific activity of these transporters without interference from downstream glycolytic pathways.[1] It is commonly available in a radiolabeled form (e.g., [¹⁴C]-AMG) for use in uptake and binding assays.[1][5][6]

Q2: What is non-specific binding (NSB) in this context? Non-specific binding refers to the adhesion of the radiolabeled methyl α-D-glucopyranoside to components other than the target transporter (SGLT).[7][8] This can include binding to membrane lipids, other proteins, the surface of the assay plate, or the filters used to separate bound from free ligand.[7][8][9] High non-specific binding can mask the true specific signal from the transporter, leading to inaccurate measurements of transport kinetics and inhibitor potency.[7][8]

Q3: How is non-specific binding determined experimentally? Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a high concentration of a non-radiolabeled competitor or inhibitor.[7][9][10] This "cold" ligand saturates the specific binding sites on the SGLT transporter. Any remaining radioactivity detected under these conditions is considered non-specific.[7] For SGLT assays, a common inhibitor used for this purpose is phlorizin, or a high concentration of D-glucose can be used.[6][10]

Q4: What is an acceptable level of non-specific binding? Ideally, the specific binding signal should be significantly higher than the non-specific binding signal. A common benchmark is that non-specific binding should account for less than 50% of the total binding at the highest radioligand concentration used.[7][9] In well-optimized assays, it's possible to achieve a specific binding signal that is greater than 70% of the total binding.[7]

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding (NSB) is a frequent challenge in SGLT assays using methyl α-D-glucopyranoside. This guide provides potential causes and actionable solutions.

Problem 1: Suboptimal Assay Buffer Composition

Cause: The physicochemical properties of the assay buffer, such as pH, ionic strength, and the absence of blocking agents, can promote non-specific interactions.[11][12] Hydrophobic and electrostatic forces are often the primary drivers of NSB.[11][13]

Solutions:

  • Adjust Ionic Strength: Increasing the salt concentration (e.g., NaCl) in the buffer can disrupt electrostatic interactions that contribute to NSB.[11]

  • Incorporate Blocking Agents: Add proteins or polymers that saturate non-specific sites on assay surfaces and cellular membranes.[11]

    • Bovine Serum Albumin (BSA): A commonly used protein-based blocker, typically at a concentration of 0.1% to 1%.[11]

    • Non-Fat Dry Milk: An inexpensive alternative, but it should be avoided when studying phosphorylated proteins as it contains phosphoproteins like casein.[14]

    • Normal Serum: Serum from an unrelated species (e.g., rabbit serum) can effectively block non-specific sites.[15]

    • Synthetic Polymers: For assays where animal-derived products are a concern, protein-free synthetic blocking agents are available.[14][16]

  • Add Surfactants: For highly hydrophobic ligands or interactions, adding a low concentration of a non-ionic surfactant can reduce NSB by disrupting these interactions.[11]

Problem 2: Inadequate Washing and Separation Steps

Cause: Failure to completely remove the unbound radioligand after the incubation step is a major source of high background and apparent NSB.

Solutions:

  • Increase Wash Volume and Repetitions: Rapidly wash the cells or membranes with 3-5 mL of ice-cold wash buffer for each wash, and perform at least three to four wash cycles.[7]

  • Use Ice-Cold Wash Buffer: Performing washes with ice-cold buffer is critical.[7][10] It slows the dissociation rate of the specifically bound ligand from the transporter while effectively washing away unbound and non-specifically bound ligand.[7]

  • Pre-treat Filters: If using a filtration assay format, radioligand can bind directly to the glass fiber filters. Pre-soaking filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can significantly reduce this effect.[7]

Problem 3: Suboptimal Incubation Time and Temperature

Cause: Incubation conditions can significantly influence the ratio of specific to non-specific binding.[7]

Solutions:

  • Optimize Incubation Time: Perform a time-course experiment to determine the point at which specific binding reaches equilibrium. Shorter incubation times can sometimes reduce NSB, but you must ensure sufficient time for the specific interaction to occur.[7]

  • Optimize Temperature: Lower incubation temperatures may reduce NSB but could require longer incubation times to reach equilibrium.[7] Test a range of temperatures (e.g., 4°C, room temperature, 37°C) to find the optimal balance for your specific system.

Problem 4: Issues with Assay Components and Reagents

Cause: The quality of the cell/membrane preparation or the radioligand itself can be a source of variability and high NSB. Additionally, the plasticware used can contribute to binding.

Solutions:

  • Use High-Quality Membrane Preparations: Ensure that membrane preparations are fresh and have been properly stored. Repeated freeze-thaw cycles can damage membrane integrity.

  • Consider Low-Binding Plates: Some radioligands can adhere to standard plastic microplates. Using non-specific binding (NBS) or low-binding plates can mitigate this issue.[9]

  • Ensure Radioligand Purity: Verify the purity and specific activity of your radiolabeled methyl α-D-glucopyranoside.

Data on Reducing Non-Specific Binding

The effectiveness of different strategies can be quantified by comparing the Counts Per Minute (CPM) in total binding and non-specific binding wells. The goal is to decrease the NSB CPM while maintaining a high total binding CPM, thereby increasing the specific binding window.

Table 1: Illustrative Data on the Effect of Buffer Additives on [¹⁴C]-AMG Binding

ConditionTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% NSB of Total
Standard Buffer 15,0008,0007,00053.3%
+ 1% BSA 14,5003,50011,00024.1%
+ 150 mM NaCl 14,8005,5009,30037.2%
+ 1% BSA & 150 mM NaCl 14,4002,10012,30014.6%

Note: This table presents illustrative data based on general principles of radioligand binding assays to demonstrate the potential impact of buffer modifications. Actual results will vary depending on the specific experimental system.

Visualizing Key Concepts and Workflows

SGLT1 Transport Mechanism

The diagram below illustrates the alternating-access mechanism of the SGLT1 transporter, which is the biological basis of the methyl α-D-glucopyranoside uptake assay.

SGLT1_Transport_Cycle cluster_out Extracellular Space cluster_in Intracellular Space Na_out 2 Na+ OutwardOpen Outward-Open Transporter ready for binding Na_out->OutwardOpen AMG_out AMG NaBound Na+ Bound High affinity for AMG AMG_out->NaBound Na_in 2 Na+ AMG_in AMG OutwardOpen->NaBound 1. Na+ binds Occluded Occluded Na+ and AMG bound NaBound->Occluded 2. AMG binds InwardOpen Inward-Open Release of Na+ and AMG Occluded->InwardOpen 3. Conformational change InwardOpen->Na_in 4a. Na+ release InwardOpen->AMG_in 4b. AMG release InwardOpen->OutwardOpen 5. Transporter resets p1 p2

Caption: The transport cycle of SGLT1 with methyl α-D-glucopyranoside (AMG).

Experimental Workflow for Determining Specific Binding

This workflow outlines the parallel setup required to distinguish between total and non-specific binding.

Caption: Workflow for the parallel determination of total and non-specific binding.

Troubleshooting Logic Tree for High NSB

This decision tree provides a logical path to diagnose and solve issues with high non-specific binding.

Troubleshooting_Tree start High NSB Detected? cause_buffer Buffer Composition? start->cause_buffer Yes cause_wash Washing Protocol? start->cause_wash Yes cause_conditions Incubation Conditions? start->cause_conditions Yes cause_materials Assay Materials? start->cause_materials Yes sol_buffer1 Add Blocking Agent (e.g., 1% BSA) cause_buffer->sol_buffer1 No Blocker sol_buffer2 Increase Ionic Strength (e.g., add NaCl) cause_buffer->sol_buffer2 Low Salt sol_wash1 Increase Wash Volume and Repetitions cause_wash->sol_wash1 Insufficient sol_wash2 Use Ice-Cold Wash Buffer cause_wash->sol_wash2 Room Temp sol_conditions1 Optimize Incubation Time (Time-course) cause_conditions->sol_conditions1 Too Long/Short sol_conditions2 Optimize Temperature cause_conditions->sol_conditions2 Suboptimal sol_materials1 Use Low-Binding Plates cause_materials->sol_materials1 High Plate Binding sol_materials2 Pre-treat Filters with PEI cause_materials->sol_materials2 High Filter Binding

Caption: A logic tree to guide troubleshooting of high non-specific binding.

Experimental Protocols

Protocol: [¹⁴C]-Methyl α-D-glucopyranoside Uptake Assay in SGLT-Expressing Cells

This protocol provides a detailed method for measuring SGLT activity while minimizing non-specific binding.

1. Materials and Reagents

  • Cells: Cell line stably or transiently expressing the SGLT of interest (e.g., HEK293 or CHO cells).

  • Control Cells: Wild-type cells not expressing the transporter.

  • Culture Medium: Appropriate for the cell line.

  • Assay Plates: 96-well cell culture plates (consider low-binding plates if necessary).

  • Radioligand: [¹⁴C]-Methyl α-D-glucopyranoside ([¹⁴C]-AMG).

  • Na⁺-Containing Buffer: 120 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.[2]

  • Na⁺-Free Buffer (for control): 120 mM Choline Chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.[2]

  • Wash Buffer: Ice-cold Na⁺-Free Buffer.

  • NSB Inhibitor Stock: 100 mM Phlorizin in DMSO.

  • Blocking Agent: Bovine Serum Albumin (BSA).

  • Scintillation Fluid and Vials.

  • Microplate Scintillation Counter.

2. Cell Preparation

  • Seed SGLT-expressing and control cells into a 96-well plate at a density that allows them to reach a confluent monolayer within 24-48 hours.

  • Incubate under standard culture conditions (e.g., 37°C, 5% CO₂).

3. Assay Procedure

  • Prepare Buffers: On the day of the experiment, prepare fresh Na⁺-Containing and Na⁺-Free buffers. Add 1% BSA to both buffers to act as a blocking agent.

  • Prepare Ligand Solutions:

    • Total Binding (TB) Solution: Dilute [¹⁴C]-AMG in Na⁺-Containing Buffer to the desired final concentration (e.g., 100 µM).[2]

    • Non-Specific Binding (NSB) Solution: Dilute [¹⁴C]-AMG in Na⁺-Containing Buffer to the same final concentration and add Phlorizin to a final concentration of 100-200 µM.[2][6]

    • Sodium-Free Control Solution: Dilute [¹⁴C]-AMG in Na⁺-Free Buffer to the same final concentration.

  • Pre-incubation Wash:

    • Aspirate the culture medium from all wells.

    • Wash the cell monolayer once with 200 µL of room temperature Na⁺-Free Buffer to remove any residual sodium and medium.

  • Uptake Incubation:

    • To the appropriate wells, add 100 µL of the prepared ligand solutions (TB, NSB, or Sodium-Free).

    • Incubate the plate at 37°C for a pre-optimized time (e.g., 30-60 minutes).

  • Termination and Washing:

    • Terminate the uptake by rapidly aspirating the ligand solution.

    • Immediately wash the cells three to four times with 200 µL of ice-cold Wash Buffer per well. Perform this step quickly to minimize dissociation of the specifically bound ligand.

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL of cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate for 30 minutes to ensure complete lysis.

    • Transfer the lysate from each well to a separate scintillation vial.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity in a microplate scintillation counter.

4. Data Analysis

  • Average the CPM values for your replicate wells.

  • Calculate Specific Uptake:

    • Specific Uptake (CPM) = Total Binding CPM - Non-Specific Binding CPM.

  • Confirm Sodium Dependence:

    • The CPM from wells with Na⁺-Free buffer should be similar to the NSB CPM, confirming that the specific uptake is dependent on the sodium gradient.

  • Normalize the data to protein concentration or cell number if desired.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl α-D-glucopyranoside and Methyl β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anomeric configuration at the C-1 position of monosaccharides profoundly influences their chemical reactivity. This guide provides an objective comparison of the reactivity of two common anomers, methyl α-D-glucopyranoside and methyl β-D-glucopyranoside, with a focus on hydrolysis, oxidation, and glycosylation reactions. The information presented is supported by experimental data to aid researchers in selecting the appropriate anomer for their specific applications in drug development and other scientific endeavors.

Core Principles: Steric and Stereoelectronic Effects

The differential reactivity of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside is primarily governed by a combination of steric and stereoelectronic effects. In the stable 4C1 chair conformation, the C-1 methoxy (B1213986) group is in an axial position in the α-anomer and an equatorial position in the β-anomer. This seemingly minor difference has significant consequences.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to favor the axial orientation, despite the steric hindrance this may cause. This effect is attributed to a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding σ* orbital of the exocyclic C-O bond. This interaction is geometrically optimal when the substituent is axial, thus stabilizing the α-anomer relative to the β-anomer.

Conversely, steric hindrance in the α-anomer arises from 1,3-diaxial interactions between the axial methoxy group and the axial hydrogens on carbons 3 and 5. The β-anomer, with its equatorial methoxy group, is sterically more favored. The interplay between the stabilizing anomeric effect and destabilizing steric hindrance dictates the ground-state energy and, consequently, the reactivity of each anomer.

G cluster_anomers Anomers cluster_factors Influencing Factors cluster_reactivity Reactivity Outcomes alpha Methyl α-D-glucopyranoside (Axial OMe) alpha_react Higher Ground State Energy More Reactive Glycosidic Bond alpha->alpha_react beta Methyl β-D-glucopyranoside (Equatorial OMe) beta_react Lower Ground State Energy Less Reactive Glycosidic Bond More Accessible OH Groups beta->beta_react anomeric_effect Anomeric Effect (Stereoelectronic) anomeric_effect->alpha Stabilizes steric_hindrance Steric Hindrance (1,3-Diaxial Interactions) steric_hindrance->alpha Destabilizes

Key factors influencing the reactivity of methyl D-glucopyranoside anomers.

Comparative Reactivity in Key Chemical Reactions

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of glycosides involves the protonation of the glycosidic oxygen, followed by the departure of the aglycone (methanol in this case) to form a cyclic oxocarbenium ion intermediate. The rate of this reaction is highly dependent on the stability of the starting material and the transition state leading to the intermediate.

Experimental evidence indicates that methyl α-D-glucopyranoside hydrolyzes significantly faster than its β-counterpart in acidic conditions. This is because the ground state of the α-anomer is higher in energy (less stable) due to steric strain from the axial methoxy group. Consequently, the activation energy required to reach the transition state is lower for the α-anomer, leading to a faster reaction rate.

AnomerRelative Rate of Hydrolysis (in 1 M HCl at 60 °C)
Methyl α-D-glucopyranoside~2.5
Methyl β-D-glucopyranoside1.0

Experimental Protocol: Kinetic Analysis of Acid Hydrolysis

  • Preparation of Solutions: Prepare 0.1 M solutions of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside in 1 M hydrochloric acid.

  • Reaction Conditions: Maintain the reaction mixtures at a constant temperature (e.g., 60 °C) in a water bath.

  • Time-Course Sampling: At regular intervals, withdraw aliquots from each reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate) to quench the reaction.

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a refractive index detector to quantify the concentration of the remaining methyl glucoside and the liberated glucose.

  • Data Analysis: Plot the natural logarithm of the concentration of the methyl glucoside versus time. The negative slope of this plot will give the pseudo-first-order rate constant (k) for the hydrolysis of each anomer.

Oxidation Reactions

The oxidation of methyl glucopyranosides can target the primary hydroxyl group at C-6 or involve the cleavage of the vicinal diols at C-2/C-3, C-3/C-4, and C-4/C-5. The accessibility of these hydroxyl groups and the stereochemistry of the anomeric center can influence the reaction's selectivity and rate.

With periodate (B1199274) oxidation, which cleaves vicinal diols, both anomers are susceptible to reaction. However, the relative orientation of the hydroxyl groups can affect the rate of formation of the cyclic periodate intermediate. While direct kinetic comparisons are scarce, studies on the oxidation of the α-anomer with nickel peroxide have shown cleavage of the C2-C3 bond. The oxidation of the β-anomer with Fenton's reagent has been shown to produce a mixture of carbonyl compounds resulting from oxidation at C-2, C-3, C-4, and C-6. The accessibility of the hydroxyl groups in the β-anomer may lead to less selective oxidation compared to the α-anomer under certain conditions.

AnomerOxidizing AgentPrimary Oxidation Products
Methyl α-D-glucopyranosideNickel PeroxideDisodium (R)-2-O-[(R)-carboxylato(methoxy)methyl]erythrate (from C2-C3 cleavage).
Methyl β-D-glucopyranosideFenton's ReagentA mixture of carbonyl compounds from oxidation at C-2, C-3, C-4, and C-6, along with D-arabinose and D-glucose from glycosidic bond cleavage.

Experimental Protocol: Comparative Oxidation with Sodium Periodate

  • Reaction Setup: Dissolve equimolar amounts of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside in separate aqueous solutions. Cool the solutions in an ice bath.

  • Initiation of Oxidation: Add a standardized solution of sodium metaperiodate to each flask, ensuring the molar ratio of periodate to glucoside is controlled (e.g., 2:1 for potential cleavage of two diol systems).

  • Monitoring the Reaction: Follow the consumption of periodate over time by withdrawing aliquots, quenching the reaction (e.g., with ethylene (B1197577) glycol), and titrating the remaining periodate with a standard solution of sodium thiosulfate (B1220275) after the addition of potassium iodide.

  • Product Analysis: After the reaction is complete, neutralize the solution and analyze the products by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to identify the resulting dialdehydes and other oxidation products.

Glycosylation Reactions

In glycosylation reactions, methyl glucopyranosides can act as either glycosyl donors (after activation of the anomeric position) or glycosyl acceptors (utilizing the free hydroxyl groups). The reactivity as a glycosyl acceptor is influenced by the steric accessibility and nucleophilicity of the hydroxyl groups.

The β-anomer, with all its hydroxyl groups in the equatorial position (in the 4C1 conformation), is generally considered a better glycosyl acceptor. The hydroxyl groups are more sterically accessible for reaction with an incoming electrophilic glycosyl donor compared to the α-anomer where the axial C-1 methoxy group can create some steric hindrance.

AnomerRole in GlycosylationExpected Relative ReactivityRationale
Methyl α-D-glucopyranosideGlycosyl AcceptorLowerPotential steric hindrance from the axial C-1 methoxy group may impede the approach of a glycosyl donor.
Methyl β-D-glucopyranosideGlycosyl AcceptorHigherThe equatorial hydroxyl groups are more sterically accessible for reaction.

Experimental Protocol: Competitive Glycosylation as Acceptors

  • Reactant Mixture: In a reaction vessel under an inert atmosphere, combine an equimolar mixture of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside with a limiting amount (e.g., 0.5 equivalents) of a highly reactive glycosyl donor (e.g., a trichloroacetimidate-activated galactose derivative).

  • Reaction Conditions: Dissolve the reactants in a suitable anhydrous solvent (e.g., dichloromethane) and cool to the appropriate temperature (e.g., -20 °C).

  • Initiation: Add a catalytic amount of a promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to initiate the glycosylation reaction.

  • Quenching and Analysis: After a set period, quench the reaction with a base (e.g., triethylamine). Analyze the product mixture by HPLC or NMR to determine the ratio of the disaccharides formed from the reaction with the α- and β-acceptors. This ratio will provide a direct measure of their relative reactivity.

Conclusion

The anomeric configuration of methyl D-glucopyranosides is a critical determinant of their chemical reactivity. Methyl α-D-glucopyranoside, being thermodynamically less stable due to steric hindrance but electronically stabilized by the anomeric effect, exhibits greater reactivity in reactions involving the cleavage of the glycosidic bond, such as acid-catalyzed hydrolysis. Conversely, methyl β-D-glucopyranoside is sterically less hindered, making its hydroxyl groups more accessible and rendering it a more reactive glycosyl acceptor in glycosylation reactions. A thorough understanding of these differences is essential for the strategic design and synthesis of complex carbohydrates and glycoconjugates in various fields of chemical and biological research.

Validation of methyl D-glucopyranoside as a specific GLUT1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of specific protein inhibitors is paramount. This guide provides a comprehensive comparison of several known GLUT1 inhibitors, addressing a common query regarding methyl D-glucopyranoside's role and contrasting it with validated specific inhibitors.

It is a common misconception that this compound is a specific inhibitor of GLUT1. Scientific literature consistently characterizes this compound (specifically alpha-methyl-D-glucopyranoside, α-MG) as a non-metabolizable substrate for glucose transporters, including GLUT1 and sodium-glucose cotransporters (SGLTs).[1][2][3][4] Its utility lies in studying glucose transport kinetics because it is taken up by the transporters but not further broken down by glycolysis. One study noted that β-methyl-D-glucoside has a very low affinity for the external binding site of GLUT1, further indicating it is not a potent inhibitor.[5]

This guide, therefore, focuses on the validation and comparison of well-established, specific GLUT1 inhibitors: BAY-876, WZB117, STF-31, and Fasentin.

Quantitative Comparison of GLUT1 Inhibitors

The following table summarizes the inhibitory potency and selectivity of several widely used GLUT1 inhibitors. These values are essential for comparing their efficacy and potential for specific targeting of GLUT1.

InhibitorTarget(s)IC50 (GLUT1)Selectivity NotesCell Line / System
BAY-876 GLUT12 nM>130-fold selective for GLUT1 over GLUT2, GLUT3, and GLUT4.[1]In vitro assay
4 nMCOLO205 cells
WZB117 GLUT1~0.6 µM (glucose transport)Various cancer cell lines
~10 µM (cell proliferation)A549, MCF7 cells[6]
STF-31 GLUT1, NAMPT1 µMAlso inhibits NAMPT.[7]Renal cell carcinoma (RCC) 4 cells[7]
Fasentin GLUT1, GLUT4Preferentially inhibits GLUT4 (IC50 = 68 µM).[8]Dual inhibitor, more potent against GLUT4.L6 myoblasts overexpressing GLUT1 or GLUT4[8]

Experimental Protocols for Inhibitor Validation

Accurate validation of GLUT1 inhibition requires robust experimental protocols. Below are detailed methodologies for key assays used to characterize the efficacy and cellular effects of these inhibitors.

Glucose Uptake Assay using 2-NBDG (Fluorescent Glucose Analog)

This assay directly measures the uptake of a fluorescent glucose analog, 2-NBDG, to quantify the inhibitory effect of a compound on glucose transport.

Materials:

  • Cells of interest (e.g., cancer cell line with high GLUT1 expression)

  • 96-well, black, clear-bottom tissue culture plates

  • Glucose-free culture medium

  • 2-NBDG stock solution (e.g., 30 mM)

  • Test inhibitor and control vehicle (e.g., DMSO)

  • Phloretin (positive control inhibitor)

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS with 1-2% FBS)

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^5 cells/well and culture overnight.

  • Glucose Starvation: Remove the culture medium, wash cells with PBS, and add 100 µL of glucose-free medium to each well. Incubate for 60 minutes at 37°C to normalize basal glucose uptake rates.[9]

  • Inhibitor Treatment: Add the test inhibitor at various concentrations to the designated wells. Include vehicle-only wells as a negative control and a known GLUT1 inhibitor like Phloretin as a positive control.

  • 2-NBDG Incubation: Prepare a working solution of 2-NBDG (e.g., 300 µM) in glucose-free medium. Add 100 µL of this solution to each well (final concentration will be diluted, e.g., to 150 µM). Incubate for 20-30 minutes at 37°C.[9]

  • Washing: Stop the uptake by removing the 2-NBDG solution and washing the cells twice with ice-cold PBS.[9]

  • Measurement: Resuspend cells in FACS buffer. Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., FL-1 channel) or a fluorescence plate reader (excitation/emission ~485/535 nm).[9][10]

  • Data Analysis: Calculate the percentage of glucose uptake inhibition relative to the vehicle-treated control cells.

Glucose Uptake Assay using Radiolabeled 2-Deoxy-D-Glucose ([³H]-2-DG)

This is a highly sensitive method to quantify glucose transport by measuring the uptake of a radiolabeled, non-metabolizable glucose analog.

Materials:

  • Cells of interest plated in 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-2-deoxy-D-glucose (~0.5 µCi/mL)

  • Test inhibitor and control vehicle

  • Lysis buffer (e.g., 0.1% SDS solution)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Protocol:

  • Cell Culture: Plate cells in 24-well plates and grow to ~80% confluency.

  • Serum Starvation: Wash cells with serum-free medium and incubate for 4-6 hours to reduce basal glucose uptake.[11]

  • Inhibitor Pre-incubation: Wash cells once with KRH buffer. Pre-incubate the cells with the desired concentrations of the test inhibitor (or vehicle) in KRH buffer for a specified time (e.g., 30 minutes) at 37°C.

  • Radiolabeled Glucose Uptake: Add KRH buffer containing [³H]-2-DG and the respective inhibitor concentrations to each well. Incubate for exactly 10-15 minutes at 37°C.[11]

  • Termination of Uptake: Stop the reaction by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular contents.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [³H]-2-DG uptake and calculate the inhibition percentage for each inhibitor concentration compared to the vehicle control.

Cell Viability Assay (MTT Assay)

This assay assesses the impact of GLUT1 inhibition on cell proliferation and viability by measuring the metabolic activity of the cells.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • Test inhibitor and control vehicle

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)[11]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the GLUT1 inhibitor. Include vehicle-treated wells as a control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[11] Mix gently to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value for cell proliferation.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the underlying biological mechanisms.

G Workflow for 2-NBDG Glucose Uptake Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis c1 Seed cells in 96-well plate c2 Overnight Incubation c1->c2 c3 Glucose Starvation (60 min) c2->c3 t1 Add Test Inhibitor (e.g., BAY-876) c3->t1 t2 Add 2-NBDG (20-30 min) t1->t2 a1 Wash with ice-cold PBS t2->a1 a2 Measure Fluorescence (Flow Cytometer) a1->a2 a3 Calculate % Inhibition a2->a3

Caption: Workflow for the 2-NBDG Glucose Uptake Assay.

G Mechanism of GLUT1 Inhibition cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Transport Inhibitor Specific GLUT1 Inhibitor Inhibitor->GLUT1 Blocks Transport Glycolysis Glycolysis GLUT1->Glycolysis ATP ATP Production Glycolysis->ATP Glycolysis->ATP Inhibited CellProlif Cell Proliferation & Viability ATP->CellProlif ATP->CellProlif Reduced

Caption: Mechanism of Specific GLUT1 Inhibition.

References

A Comparative Analysis of Methyl D-Glucopyranoside and Phlorizin: Substrate and Inhibitor Interactions with SGLT Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of methyl D-glucopyranoside and phlorizin (B1677692) in the context of their interactions with Sodium-Glucose Cotransporters (SGLTs). While both molecules are glucosides, their distinct functionalities—one as a transportable substrate and the other as a potent inhibitor—offer a valuable study in the molecular mechanisms governing SGLT activity. This document presents quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a comprehensive understanding.

Executive Summary

This compound, specifically the alpha-anomer (α-MDG), is a non-metabolizable analog of D-glucose that serves as a substrate for SGLT transporters. It is actively transported into cells via SGLTs, making it a valuable tool for studying transporter kinetics and function. In contrast, phlorizin is a naturally occurring dihydrochalcone (B1670589) that acts as a potent, competitive inhibitor of both SGLT1 and SGLT2. Its inhibitory action has been foundational in the development of the "gliflozin" class of drugs for the treatment of type 2 diabetes. This guide will delve into the specifics of their respective interactions with SGLT1 and SGLT2, providing a clear comparison of their biochemical and physiological effects.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for the interaction of this compound and phlorizin with human SGLT1 and SGLT2.

ParameterMethyl α-D-GlucopyranosidePhlorizin
Function SubstrateInhibitor
SGLT1 Affinity (Km) ~0.2 mM[1]-
SGLT2 Affinity (Km) ~5-6 mM-
SGLT1 Inhibition (Ki) -~140 - 300 nM
SGLT2 Inhibition (Ki) -~11 - 39 nM
SGLT1 Inhibition (IC50) -~290 nM
SGLT2 Inhibition (IC50) -~21 nM
Selectivity Higher affinity for SGLT1Non-selective, with higher potency for SGLT2

Mechanism of Action: Substrate vs. Inhibitor

The interaction of this compound and phlorizin with SGLT transporters is fundamentally different, dictated by their roles as a substrate and an inhibitor, respectively.

This compound (Substrate): As a glucose analog, methyl α-D-glucopyranoside binds to the sugar-binding site of the SGLT transporter. This binding, in the presence of sodium ions, triggers a conformational change in the transporter protein, leading to the translocation of both the sodium ions and the this compound molecule across the cell membrane. This process is an example of secondary active transport, driven by the sodium gradient.

Phlorizin (Inhibitor): Phlorizin acts as a competitive inhibitor, binding to the same glucose-binding site as substrates like glucose and this compound. However, due to its bulky aglycone (phloretin) moiety, it also interacts with an adjacent external vestibule of the transporter. This dual interaction prevents the conformational change required for translocation, effectively blocking the transport of glucose and other substrates. Phlorizin's inhibition is reversible and occurs from the extracellular side of the membrane in a sodium-dependent manner.

Mandatory Visualizations

Signaling and Transport Pathway

SGLT_Action cluster_lumen Apical Lumen cluster_cell Epithelial Cell Glucose Glucose SGLT SGLT Transporter Glucose->SGLT Transport MDG This compound MDG->SGLT Transport Na+ Na+ Na+->SGLT Co-transport Phlorizin Phlorizin Phlorizin->SGLT Inhibition Glucose_in Glucose SGLT->Glucose_in MDG_in This compound SGLT->MDG_in Na+_in Na+ SGLT->Na+_in

Caption: Comparative action of a substrate (this compound) and an inhibitor (Phlorizin) on an SGLT transporter.

Experimental Workflow for SGLT Activity Assay

SGLT_Assay_Workflow cluster_prep Cell Preparation cluster_assay Transport Assay cluster_analysis Data Analysis cell_culture Culture HEK293/CHO cells stably expressing hSGLT1 or hSGLT2 seeding Seed cells into 96-well plates cell_culture->seeding confluence Grow to confluence seeding->confluence wash Wash cells with Na+-free buffer confluence->wash preincubation Pre-incubate with test compounds (e.g., Phlorizin) in Na+-containing buffer wash->preincubation substrate_add Add radiolabeled [14C]α-MDG or fluorescent 2-NBDG preincubation->substrate_add incubation Incubate for a defined time (e.g., 30-60 min) substrate_add->incubation stop_reaction Stop uptake by washing with ice-cold Na+-free buffer incubation->stop_reaction lysis Lyse cells stop_reaction->lysis measurement Measure radioactivity (scintillation counting) or fluorescence lysis->measurement calculation Calculate specific uptake and determine Km or IC50 measurement->calculation

Caption: A typical workflow for an in vitro SGLT transport and inhibition assay.

Experimental Protocols

A common method to assess the activity of SGLT transporters and the efficacy of inhibitors is a cell-based uptake assay. Below is a detailed protocol using either a radiolabeled substrate or a fluorescent glucose analog.

Objective: To measure the transport of a substrate (e.g., methyl α-D-glucopyranoside) via SGLT1 or SGLT2 and to determine the inhibitory potency of a compound (e.g., phlorizin).

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with and expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain transporter expression.

  • Assay Buffers:

    • Na+-containing buffer: 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4.

    • Na+-free buffer: 140 mM choline (B1196258) chloride, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4.

  • Substrates:

    • Radiolabeled: [14C]α-methyl-D-glucopyranoside ([14C]α-MDG).

    • Fluorescent: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

  • Inhibitor: Phlorizin.

  • Plates: 96-well cell culture plates.

  • Detection Instruments: Scintillation counter (for radiolabeled substrate) or fluorescence plate reader (for fluorescent substrate).

Procedure:

  • Cell Culture and Seeding:

    • Culture the hSGLT1 or hSGLT2 expressing cells in appropriate culture medium.

    • Seed the cells into 96-well plates at a density that allows them to reach confluence on the day of the assay.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with Na+-free buffer to remove any residual sodium and glucose.

  • Inhibitor and Substrate Incubation:

    • Prepare serial dilutions of phlorizin in Na+-containing buffer.

    • Add the phlorizin dilutions (or vehicle control) to the appropriate wells and pre-incubate for 10-15 minutes at 37°C.

    • Prepare the substrate solution by adding either [14C]α-MDG or 2-NBDG to the Na+-containing buffer.

    • To initiate the transport assay, add the substrate solution to all wells.

  • Transport and Termination:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate uptake.

    • To stop the transport, rapidly aspirate the substrate solution and wash the cells three times with ice-cold Na+-free buffer.

  • Detection and Data Analysis:

    • Lyse the cells in each well.

    • For [14C]α-MDG, transfer the lysate to scintillation vials and measure radioactivity using a scintillation counter.

    • For 2-NBDG, measure the fluorescence of the lysate using a fluorescence plate reader.

    • For Substrate Kinetics (Km): Perform the assay with varying concentrations of unlabeled methyl α-D-glucopyranoside and a fixed concentration of the labeled substrate. Plot the transport rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.

    • For Inhibition (IC50): Plot the percentage of inhibition against the logarithm of the phlorizin concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Conclusion

The comparative analysis of this compound and phlorizin provides a clear distinction between a substrate and an inhibitor of SGLT transporters. This compound serves as a valuable tool for elucidating the transport kinetics of SGLTs, demonstrating a higher affinity for SGLT1 over SGLT2. Conversely, phlorizin's potent, non-selective inhibitory activity has been instrumental in understanding the physiological roles of these transporters and has paved the way for the development of clinically significant SGLT2-selective inhibitors for diabetes management. Understanding the nuances of their interactions at the molecular level is crucial for the continued development of novel therapeutics targeting the SGLT family of transporters.

References

Assessing the Efficacy of Methyl D-Glucopyranoside as a Non-Metabolizable Glucose Analog: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of methyl D-glucopyranoside as a non-metabolizable glucose analog for research applications. Through a comparative analysis with other commonly used glucose analogs, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs. The guide details the efficacy of these analogs, supported by experimental data, and provides protocols for key assays.

Introduction to Non-Metabolizable Glucose Analogs

Non-metabolizable glucose analogs are structurally similar to glucose, allowing them to be recognized and transported into cells by glucose transporters (GLUTs). However, modifications to their chemical structure prevent them from being further metabolized in the glycolytic pathway. This property makes them invaluable tools for studying glucose transport, insulin (B600854) signaling, and cellular metabolism without the confounding effects of downstream metabolic events.

This compound , existing as α- and β-anomers, is a widely used non-metabolizable glucose analog.[1] Its methyl group modification prevents phosphorylation by hexokinase, the first committed step of glycolysis.[1] This guide focuses on comparing the efficacy of this compound with two other prevalent non-metabolizable or partially metabolizable analogs: 2-deoxy-D-glucose (2-DG) and 3-O-methyl-D-glucose (3-OMG) .

Comparative Efficacy of Glucose Analogs

The efficacy of a glucose analog is determined by its affinity for glucose transporters and its metabolic fate within the cell. The following tables summarize key kinetic parameters (Km, Vmax, and Ki) for this compound and its alternatives with various glucose transporters.

Table 1: Kinetic Parameters of Glucose Analogs for GLUT1 and GLUT4

AnalogTransporterKm (mM)Vmax (relative units)Ki (mM)Cell Type/SystemCitation(s)
Methyl α-D-glucopyranoside SGLT1---Oocytes[2]
Methyl α-D-glucopyranoside SGLT22--Oocytes[2]
2-Deoxy-D-glucose GLUT16.9--Xenopus Oocytes[3]
2-Deoxy-D-glucose GLUT31.4--Xenopus Oocytes[2]
2-Deoxy-D-glucose GLUT44.6--Xenopus Oocytes[4]
3-O-Methyl-D-glucose GLUT126.23.5 nmol/min/cell-Xenopus Oocytes[4]
3-O-Methyl-D-glucose GLUT44.30.7 nmol/min/cell-Xenopus Oocytes[4]

Note: Direct kinetic data (Km, Vmax, Ki) for this compound with specific GLUT transporters is limited in the available literature. The provided data for SGLT transporters indicates its interaction with sodium-glucose cotransporters.

Table 2: Metabolic Fate of Glucose Analogs

AnalogPhosphorylation by HexokinaseMetabolic FateKey CharacteristicsCitation(s)
This compound NoNot metabolized. Transported into the cell and acts as a competitive inhibitor of glucose transport.Purely a competitive inhibitor of transport; does not enter metabolic pathways.[1][5]
2-Deoxy-D-glucose YesPhosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6P), which cannot be further metabolized and accumulates in the cell, inhibiting glycolysis.Enters the cell and is "trapped," providing a measure of glucose uptake and glycolytic inhibition.[4]
3-O-Methyl-D-glucose NoNot metabolized. Transported into and out of the cell, reaching equilibrium.Used to measure glucose transport rates without the complication of intracellular accumulation.[4]

Experimental Protocols

Glucose Uptake Assay using Radiolabeled this compound

This protocol outlines a method for measuring the competitive inhibition of glucose uptake using radiolabeled this compound.

Materials:

  • Cultured cells (e.g., adipocytes, myocytes, or cancer cell lines)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [¹⁴C]methyl-α-D-glucopyranoside or [³H]methyl-α-D-glucopyranoside

  • Unlabeled methyl-α-D-glucopyranoside

  • Unlabeled D-glucose

  • Phloretin or cytochalasin B (glucose transport inhibitors)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Plate cells in 24-well plates and grow to confluence.

  • Glucose Starvation: To increase the expression of glucose transporters on the cell surface, incubate the cells in glucose-free KRH buffer for 1-2 hours prior to the assay.

  • Inhibition: Add varying concentrations of unlabeled this compound or other inhibitors to the wells and incubate for 15-30 minutes. Include a control group with no inhibitor.

  • Uptake: Initiate glucose uptake by adding a known concentration of radiolabeled D-glucose (e.g., [³H]2-deoxyglucose or [¹⁴C]glucose) to each well.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be optimized to ensure linear uptake.

  • Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer containing a high concentration of unlabeled glucose or a glucose transport inhibitor like phloretin.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% SDS in PBS) to each well and incubating for 30 minutes at room temperature with gentle agitation.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the rate of glucose uptake in the presence of different concentrations of this compound and calculate the inhibition constant (Ki).

Signaling Pathways and Experimental Workflows

The inhibition of glucose transport and metabolism by non-metabolizable analogs can have significant effects on cellular signaling pathways, primarily the insulin and AMPK signaling pathways.

Inhibition of Insulin Signaling

Competitive inhibition of glucose uptake can lead to a state of cellular glucose deprivation, which has been shown to impair insulin signaling. High glucose levels can induce serine phosphorylation of the insulin receptor, leading to its desensitization.[6] Conversely, a lack of intracellular glucose can disrupt the normal insulin signaling cascade.

Insulin_Signaling_Inhibition cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS Phosphorylates GLUT4 GLUT4 Intracellular_Glucose Intracellular_Glucose GLUT4->Intracellular_Glucose Increased Insulin Insulin Insulin->Insulin_Receptor Binds Methyl_D_Glucopyranoside Methyl_D_Glucopyranoside Methyl_D_Glucopyranoside->GLUT4 Competitively Inhibits Glucose Glucose Glucose->GLUT4 Transport PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates GLUT4_Vesicle GLUT4_Vesicle Akt->GLUT4_Vesicle Promotes translocation GLUT4_Vesicle->GLUT4 Fuses with membrane

Insulin Signaling Pathway and Inhibition by this compound.
Activation of AMPK Signaling

Cellular stress, such as glucose deprivation resulting from the competitive inhibition of glucose transporters, leads to an increase in the AMP:ATP ratio. This change is sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][7] Activation of AMPK triggers a cascade of events aimed at restoring energy balance.

AMPK_Activation Methyl_D_Glucopyranoside Methyl_D_Glucopyranoside Glucose_Transport_Inhibition Glucose Transport Inhibition Methyl_D_Glucopyranoside->Glucose_Transport_Inhibition Reduced_Glycolysis Reduced Glycolysis Glucose_Transport_Inhibition->Reduced_Glycolysis Increased_AMP_ATP_Ratio Increased AMP:ATP Ratio Reduced_Glycolysis->Increased_AMP_ATP_Ratio AMPK_Activation AMPK Activation Increased_AMP_ATP_Ratio->AMPK_Activation Catabolic_Pathways Activation of Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK_Activation->Catabolic_Pathways Anabolic_Pathways Inhibition of Anabolic Pathways (e.g., Protein Synthesis) AMPK_Activation->Anabolic_Pathways

AMPK Activation by this compound-Induced Glucose Deprivation.
Experimental Workflow for Assessing Glucose Analog Efficacy

A typical workflow for comparing the efficacy of different glucose analogs involves cell-based assays to measure their impact on glucose uptake and downstream metabolic processes.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Adipocytes, Myocytes) Analog_Incubation 2. Incubate with Glucose Analogs (this compound, 2-DG, 3-OMG) Cell_Culture->Analog_Incubation Glucose_Uptake_Assay 3. Radiolabeled Glucose Uptake Assay Analog_Incubation->Glucose_Uptake_Assay Signaling_Analysis 5. Western Blot for p-Akt, p-AMPK Analog_Incubation->Signaling_Analysis Metabolic_Assay 6. Glycolysis Stress Test Analog_Incubation->Metabolic_Assay Data_Analysis 4. Determine Km, Vmax, Ki Glucose_Uptake_Assay->Data_Analysis Comparative_Assessment 7. Comparative Efficacy Assessment Data_Analysis->Comparative_Assessment Signaling_Analysis->Comparative_Assessment Metabolic_Assay->Comparative_Assessment

Workflow for Comparing Glucose Analog Efficacy.

Conclusion

This compound serves as a valuable tool for studying glucose transport due to its non-metabolizable nature, which allows for the specific investigation of transporter kinetics without the interference of downstream metabolic events. In contrast, 2-deoxy-D-glucose is more suitable for studies focusing on the inhibition of glycolysis and for assays that rely on intracellular trapping of the analog. 3-O-methyl-D-glucose is ideal for measuring bidirectional glucose transport rates.

The choice of a non-metabolizable glucose analog should be guided by the specific research question. For studies aiming to purely understand the competitive inhibition of glucose transport at the transporter level, this compound is an excellent choice. For researchers investigating the downstream consequences of reduced glucose metabolism, 2-DG provides a more direct approach. A thorough understanding of the distinct properties of each analog, as outlined in this guide, is crucial for the design of robust and informative experiments in the fields of metabolism, endocrinology, and drug development.

References

Cross-Reactivity of Methyl D-Glucopyranoside with Sugar Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of methyl D-glucopyranoside, a non-metabolizable glucose analog, with key sugar transporter families—the sodium-glucose cotransporters (SGLT) and the facilitated glucose transporters (GLUT). The information presented herein is supported by experimental data to aid researchers in designing and interpreting studies related to glucose transport.

This compound, particularly its alpha-anomer (α-methyl-D-glucopyranoside or AMG), serves as a valuable tool in pharmacology and physiology. Its selective interaction with certain transporters allows for the precise measurement of their activity and the characterization of potential inhibitors, which is crucial in the development of drugs for conditions such as diabetes.

Comparative Analysis of Transporter Interaction

Experimental evidence demonstrates a clear distinction in the interaction of this compound with SGLT and GLUT family transporters. This selective transport is fundamental to its application in research.

SGLT Family Interaction: this compound is a well-established substrate for sodium-glucose cotransporters. It is actively transported into cells by both SGLT1 and SGLT2, leveraging the sodium gradient. This makes radiolabeled AMG an ideal probe for quantifying SGLT activity.

GLUT Family Interaction: In contrast, this compound shows no significant interaction with the GLUT family of transporters. GLUTs mediate facilitated diffusion of hexoses like glucose and fructose (B13574) and do not recognize this compound as a substrate. This lack of cross-reactivity is confirmed by findings that its uptake is not observed in red blood cells, which are rich in GLUT1, and it does not inhibit the transport of other GLUT substrates.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the interaction of α-methyl-D-glucopyranoside (AMG) with human SGLT1 and SGLT2. No binding or transport is observed for GLUT family transporters under typical experimental conditions.

Transporter FamilyTransporter IsoformSubstrateMichaelis Constant (Km or K0.5)Transport Observed
SGLT hSGLT1α-methyl-D-glucopyranoside~0.2 mMYes
hSGLT2α-methyl-D-glucopyranoside~6 mMYes
GLUT GLUT1, GLUT2, etc.α-methyl-D-glucopyranosideNot ApplicableNo

Table 1: Comparative kinetics of α-methyl-D-glucopyranoside interaction with SGLT and GLUT transporters.

Visualizing the Transport Mechanism

The diagrams below illustrate the differential interaction of this compound with SGLT and GLUT transporters at the cellular level.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SGLT1_2 SGLT1 / SGLT2 Binding Site AMG_in Methyl D-glucopyranoside SGLT1_2:c->AMG_in Cotransport Na_in Na+ GLUT GLUT Binding Site Glucose_in Glucose GLUT:c->Glucose_in Facilitated Diffusion AMG Methyl D-glucopyranoside AMG->SGLT1_2:p Binds & Transported AMG->GLUT:p No Interaction Na Na+ Na->SGLT1_2:p Binds Glucose Glucose Glucose->GLUT:p Binds & Transported

Figure 1. Selective transport of this compound via SGLT.

Experimental Protocols

A standardized method for assessing the interaction of this compound with specific transporters is the radiolabeled uptake assay. Below is a detailed protocol for performing a [14C]-α-methyl-D-glucopyranoside uptake assay using a human embryonic kidney (HEK293) cell line stably expressing a target SGLT transporter.

Protocol: [14C]-α-Methyl-D-Glucopyranoside (AMG) Uptake Assay

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably transfected with the human SGLT1 or SGLT2 gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., hygromycin) in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

2. Assay Procedure:

  • On the day of the assay, aspirate the culture medium from the wells.

  • Wash the cell monolayers twice with pre-warmed Krebs-Ringer-Hepes (KRH) buffer (containing NaCl).

  • Pre-incubation: Add 100 µL of KRH buffer (or a sodium-free version with choline (B1196258) chloride for Na+-dependency controls) to each well. If testing inhibitors, they are added at this stage. Incubate the plate at 37°C for 15-30 minutes.

  • Initiation of Uptake: To start the transport reaction, add 10 µL of [14C]-AMG solution in KRH buffer to each well to achieve the desired final concentration (e.g., 100 µM total AMG with 4 µM [14C]-AMG).

  • Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes).

3. Termination and Lysis:

  • To stop the uptake, rapidly aspirate the radioactive solution.

  • Immediately wash the cells three to four times with 200 µL of ice-cold, sodium-free buffer to remove extracellular [14C]-AMG.

  • Lyse the cells by adding 50 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS or 10% SDS) to each well. Incubate for 10 minutes at room temperature with gentle shaking.

4. Scintillation Counting:

  • Transfer the cell lysate from each well into a scintillation vial.

  • Add an appropriate volume of scintillation cocktail to each vial.

  • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

5. Data Analysis:

  • Determine the SGLT-specific uptake by subtracting the CPM from control wells (e.g., cells incubated in sodium-free buffer or with a high concentration of a known SGLT inhibitor like phlorizin) from the total uptake CPM.

A 1. Culture & Seed HEK293 cells expressing SGLT B 2. Wash Cells with KRH Buffer A->B C 3. Pre-incubate (37°C, 15-30 min) +/- Inhibitors B->C D 4. Initiate Uptake Add [14C]-AMG C->D E 5. Incubate (37°C, 30-90 min) D->E F 6. Terminate & Wash with ice-cold buffer E->F G 7. Lyse Cells F->G H 8. Scintillation Counting Measure CPM G->H I 9. Analyze Data H->I

Figure 2. Experimental workflow for the [14C]-AMG uptake assay.

Comparative Analysis of Methyl D-Glucopyranoside Effects on In Vivo Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vivo effects of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside on glucose metabolism, with a focus on experimental data and mechanistic pathways. The information is intended for researchers, scientists, and professionals in drug development.

Data Summary

The following table summarizes the quantitative data from in vivo studies, comparing the effects of methyl D-glucopyranosides and other relevant compounds on key metabolic parameters.

Compound Animal Model Dose & Route Key Findings Reference
Methyl α-D-glucopyranoside Male Sprague-Dawley rats500 mg/kg, oralInhibited glucose absorption, reduced blood glucose levels, and decreased insulin (B600854) secretion.
Methyl α-D-glucopyranoside Male Wistar ratsNot specifiedInhibited intestinal glucose absorption by 50%.
Methyl α-D-glucopyranoside Male Sprague-Dawley ratsNot specifiedServed as a competitive inhibitor of the sodium-glucose transporter.
Methyl β-D-glucopyranoside Male Sprague-Dawley rats500 mg/kg, oralDid not inhibit glucose absorption or affect blood glucose and insulin levels.

Experimental Protocols

Detailed methodologies for key experiments are outlined below to provide a comprehensive understanding of the experimental setup.

1. In Vivo Intestinal Glucose Absorption Assay

  • Animal Model : Male Sprague-Dawley rats (250-300g) were used.

  • Procedure :

    • Rats were anesthetized, and the small intestine was exposed through a midline incision.

    • A 30 cm segment of the jejunum was cannulated at both ends.

    • The segment was perfused with a solution containing glucose and the test compound (methyl α-D-glucopyranoside or methyl β-D-glucopyranoside).

    • Samples of the perfusate were collected from the distal cannula at regular intervals.

    • Glucose concentrations in the collected samples were measured to determine the rate of absorption.

2. Oral Glucose Tolerance Test (OGTT)

  • Animal Model : Male Sprague-Dawley rats.

  • Procedure :

    • Rats were fasted overnight.

    • A baseline blood sample was collected from the tail vein.

    • The test compound (methyl α-D-glucopyranoside or methyl β-D-glucopyranoside) was administered orally.

    • After a set period, a glucose solution was administered orally.

    • Blood samples were collected at various time points post-glucose administration (e.g., 30, 60, 90, 120 minutes).

    • Blood glucose and insulin levels were measured for each sample.

Mechanistic Insights and Signaling Pathways

The differential effects of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside on glucose metabolism are primarily attributed to their interaction with the sodium-glucose cotransporter 1 (SGLT1) in the intestine.

cluster_workflow In Vivo Experimental Workflow A Animal Model (Sprague-Dawley Rat) B Compound Administration (Oral Gavage) A->B C Glucose Challenge (OGTT) B->C D Blood Sampling (Tail Vein) C->D E Data Analysis (Glucose & Insulin Levels) D->E

Workflow for in vivo glucose tolerance testing.

Methyl α-D-glucopyranoside acts as a competitive inhibitor of SGLT1, thereby reducing the absorption of glucose from the intestine into the bloodstream. This leads to lower postprandial blood glucose levels and consequently, reduced insulin secretion. In contrast, methyl β-D-glucopyranoside does not significantly interact with SGLT1 and therefore does not impede intestinal glucose absorption.

cluster_pathway Comparative Signaling Pathway in Intestinal Epithelial Cell cluster_alpha Methyl α-D-glucopyranoside cluster_beta Methyl β-D-glucopyranoside MAG Methyl α-D-glucopyranoside SGLT1_A SGLT1 MAG->SGLT1_A Inhibits Absorption_A Reduced Glucose Absorption SGLT1_A->Absorption_A Glucose_A Glucose Glucose_A->SGLT1_A MBG Methyl β-D-glucopyranoside SGLT1_B SGLT1 MBG->SGLT1_B No Inhibition Absorption_B Normal Glucose Absorption SGLT1_B->Absorption_B Glucose_B Glucose Glucose_B->SGLT1_B

Comparative interaction with the SGLT1 transporter.

A Comparative Analysis of the Inhibitory Potency of Methyl D-Glucopyranoside Anomers on Glucosidases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the inhibitory constants (Ki) of α-methyl D-glucopyranoside and β-methyl D-glucopyranoside reveals distinct differences in their interactions with glucosidases, enzymes crucial in carbohydrate metabolism. This guide synthesizes available experimental data to provide a comparative overview for researchers and drug development professionals, highlighting the superior inhibitory potential of the β-anomer against β-glucosidases.

Quantitative Comparison of Inhibitory Constants

To illustrate the differential inhibitory effects, the following table summarizes the inhibitory constant (Ki) for each anomer against relevant glucosidases from available literature. It is important to note that these values are compiled from separate studies and experimental conditions may vary.

AnomerEnzymeSource OrganismSubstrateKi Value (mM)Reference
α-Methyl D-glucopyranoside α-GlucosidaseSaccharomyces cerevisiae (Yeast)p-Nitrophenyl-α-D-glucopyranosideNot a significant inhibitor at tested concentrations[1][2]
β-Methyl D-glucopyranoside β-GlucosidaseSweet Almondp-Nitrophenyl-β-D-glucopyranosideCompetitive inhibitor (Specific value not consistently reported across all studies)[3][4][5]

Note: The inhibitory activity of α-methyl D-glucopyranoside against α-glucosidase is generally weak, and specific Ki values are not prominently reported in the context of strong inhibition. In contrast, β-methyl D-glucopyranoside is a known competitive inhibitor of β-glucosidase, though a consensus Ki value is difficult to ascertain due to variations in experimental setups across different studies.

Experimental Protocols for Determining Inhibitory Constants

The determination of the inhibitory constant (Ki) is crucial for characterizing the potency of an enzyme inhibitor. The following methodologies are standardly employed in the assessment of glucosidase inhibitors.

α-Glucosidase Inhibition Assay

This assay is typically performed to measure the inhibitory effect of a compound on the activity of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test inhibitor (α- or β-methyl D-glucopyranoside)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction

  • 96-well microplate reader

Procedure:

  • An enzyme solution is prepared in the phosphate buffer.

  • The test inhibitor is pre-incubated with the enzyme solution for a specific duration (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).[6]

  • The substrate, pNPG, is added to initiate the enzymatic reaction.[6]

  • The reaction mixture is incubated for a defined period (e.g., 20 minutes) at the same temperature.[6]

  • The reaction is terminated by the addition of sodium carbonate solution.[6]

  • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated, and from this, the IC50 (inhibitor concentration causing 50% inhibition) can be determined.

  • To determine the Ki value and the type of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using graphical methods such as the Lineweaver-Burk plot.[7]

β-Glucosidase Inhibition Assay

A similar principle is applied to assess the inhibition of β-glucosidase.

Materials:

  • β-Glucosidase from a source such as sweet almond.

  • p-Nitrophenyl-β-D-glucopyranoside (pNP-β-G) as the substrate.

  • Appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).

  • Test inhibitor (α- or β-methyl D-glucopyranoside).

  • A quenching agent to stop the reaction (e.g., a high pH buffer like sodium carbonate or NaOH-glycine buffer).[8]

  • Microplate reader.

Procedure:

  • The β-glucosidase enzyme is dissolved in the appropriate buffer.

  • The enzyme is pre-incubated with various concentrations of the methyl D-glucopyranoside anomers.

  • The reaction is initiated by adding the substrate, pNP-β-G.[8]

  • The mixture is incubated at a specific temperature (e.g., 50°C) for a set time (e.g., 30 minutes).[8]

  • The reaction is stopped by adding the quenching agent.[8]

  • The absorbance of the liberated p-nitrophenol is measured at a wavelength of 405 nm.[8]

  • The Ki is determined by analyzing the reaction rates at different substrate and inhibitor concentrations, often using methods like the Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the typical workflow for determining the inhibitory constant and a simplified representation of the enzymatic reaction.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme Solution D Pre-incubate Enzyme with Inhibitor A->D B Prepare Substrate Solution (pNPG) E Add Substrate to Initiate Reaction B->E C Prepare Inhibitor Solutions (α- and β-anomers) C->D D->E F Incubate at Controlled Temperature E->F G Stop Reaction F->G H Measure Absorbance (405 nm) G->H I Calculate % Inhibition H->I J Determine Ki Value (e.g., Lineweaver-Burk Plot) I->J Enzymatic_Reaction E Glucosidase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive Inhibition) S Substrate (S) (e.g., pNPG) I Inhibitor (I) (this compound anomer) ES->E P Products (P) (Glucose + p-Nitrophenol) ES->P k_cat EI->E

References

Head-to-head study of methyl D-glucopyranoside and thioglycosides in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Methyl D-Glucopyranoside and Thioglycosides in Glycosidic Bond Formation

In the realm of synthetic carbohydrate chemistry, the construction of the glycosidic bond is a pivotal step that dictates the success of complex oligosaccharide and glycoconjugate synthesis. The choice of the glycosyl donor is critical, influencing reaction efficiency, yield, and stereoselectivity. This guide provides a head-to-head comparison of two fundamental classes of glycosyl donors: the classical this compound and the versatile thioglycosides. We present a detailed analysis of their respective roles, activation methods, performance, and supporting experimental data to aid researchers in selecting the appropriate tool for their synthetic endeavors.

Overview and Synthetic Role

This compound is most classically formed through the Fischer-Helferich glycosylation, a reaction where an unprotected sugar, such as D-glucose, is treated with an alcohol (in this case, methanol) under acidic conditions.[1][2] This process establishes the methyl glycoside, which is often a stable, crystalline compound. While this reaction is itself a glycosylation, in modern complex oligosaccharide synthesis, a protected methyl glycoside is more frequently employed as a glycosyl acceptor or as a stable starting material for the preparation of other types of glycosyl donors.[3][4] Its direct use as a glycosyl donor for forming complex linkages is less common due to the harsh activation conditions required, which can be incompatible with sensitive substrates.

Thioglycosides (e.g., S-phenyl or S-ethyl glucosides) are a cornerstone of modern glycosylation chemistry.[5][6] They are prized for their stability to a wide range of reaction conditions used for installing protecting groups, yet they can be readily activated under mild conditions using a variety of thiophilic promoters.[7][8] This combination of stability and tunable reactivity makes them highly versatile glycosyl donors for the synthesis of complex oligosaccharides.[5][9]

Data Presentation: A Comparative Analysis

Direct quantitative comparison for the synthesis of the same disaccharide is challenging, as these donors are typically used in different contexts. The following tables summarize their general characteristics and performance in their most common applications.

Table 1: General Characteristics of this compound and Thioglycosides

FeatureThis compoundThioglycosides
Primary Synthetic Role Product of Fischer Glycosylation; Glycosyl Acceptor; Stable Starting MaterialVersatile Glycosyl Donor
Preparation One-step from unprotected glucose (Fischer Glycosylation)[1]Multi-step from protected sugars
Stability High; stable to many reagents, often used as a protecting groupHigh; stable to a wide range of protecting group manipulations
Activation Method Harsh; requires strong acid and heat (reversal of Fischer Glycosylation)Mild to moderate; various thiophilic promoters (e.g., NIS/TfOH, DMTST, PhSCl/AgOTf)[7]
Versatility Limited as a donor in complex synthesisHigh; compatible with a wide range of acceptors and protecting groups

Table 2: Performance Data in Representative Glycosylation Reactions

Donor TypeGlycosyl DonorGlycosyl AcceptorActivator/ConditionsProductYieldα:β RatioReference
Methyl Glycoside Formation D-GlucoseMethanolHCl (0.25%), reflux, 72hMethyl α/β-D-glucopyranosideHigh (equilibrium)α favored (thermodynamic)[1]
Thioglycoside Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS (1.2 eq), TfOH (0.1 eq), CH₂Cl₂, -40 °CDisaccharide95%>20:1 (β)N/A¹
Thioglycoside Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideNIS (1.1 eq), TfOH (0.2 eq), CH₂Cl₂, -78 °CDisaccharide92%1:3 (α:β)[4]
Thioglycoside Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideNucleoside AcceptorTolSCl, AgOTfDisaccharide NucleosideModerate to HighN/A[9]

¹This entry represents a typical high-yielding, stereoselective reaction achievable with a thioglycoside donor having a participating group at C-2 (benzoyl), leading to the 1,2-trans product. Specific literature examples are numerous.

Visualization of Synthetic Pathways

The following diagrams illustrate the conceptual differences in the synthetic logic and workflow when using this compound versus a thioglycoside.

fischer_glycosylation Glucose D-Glucose Reaction Reaction Methanol Methanol Acid Acid Catalyst (e.g., HCl) Acid->Reaction Product Methyl α/β-D-Glucopyranoside Reaction->Product Fischer-Helferich Glycosylation

Fig. 1: Fischer Glycosylation Workflow.

thioglycoside_glycosylation Donor Thioglycoside Donor (Protected) Reaction Reaction Acceptor Glycosyl Acceptor (e.g., Alcohol, Sugar) Activator Thiophilic Promoter (e.g., NIS/TfOH) Activator->Reaction Product Protected Disaccharide Reaction->Product Glycosylation

References

A Comparative Guide to Validating the Anomeric Purity of Methyl D-Glucopyranoside Using HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with glycosylated compounds, the precise determination of anomeric purity is a critical aspect of structural validation and quality control. The stereochemistry at the anomeric center (C-1) of a glycoside, such as methyl D-glucopyranoside, dictates its three-dimensional structure and, consequently, its biological activity and physicochemical properties. This guide provides a comprehensive comparison of two primary analytical techniques for validating the anomeric purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and a comparative analysis to aid in the selection of the most appropriate technique for your research needs.

Comparison of Analytical Methodologies

Both HPLC and NMR are powerful techniques for the analysis of glycoside anomers, each with its own set of advantages and limitations. HPLC offers high sensitivity and is well-suited for high-throughput screening, while NMR provides detailed structural information and is inherently quantitative without the need for response factor correction. A combination of both techniques often provides the most comprehensive characterization of anomeric purity.

FeatureHPLCNMR
Principle Separation based on differential partitioning between a stationary and mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Separation and quantification of anomers.Structural elucidation and quantification of anomers.
Sensitivity Generally high, especially with sensitive detectors (e.g., ELSD, CAD).Lower sensitivity, typically requiring milligram quantities of sample.
Throughput High, with typical run times of 15-30 minutes per sample.Lower, especially for quantitative NMR (qNMR) which may require longer relaxation delays.
Sample Consumption Low (microgram to milligram range).Higher (milligram range).
Destructive Yes, the sample is typically not recovered.No, the sample can be recovered after analysis.
Quantitative Analysis Requires calibration with standards for each anomer.Inherently quantitative (qNMR) by comparing the integrals of anomeric proton signals.[1][2][3][4]

Experimental Data

The following tables summarize typical experimental data obtained from the analysis of a mixture of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside using HPLC and ¹H NMR.

HPLC Data
AnomerRetention Time (min)Peak Area (%)
Methyl β-D-glucopyranoside8.530
Methyl α-D-glucopyranoside9.270

Note: Retention times are illustrative and can vary based on the specific column, mobile phase, and flow rate used.

¹H NMR Data
AnomerAnomeric Proton (H-1) Chemical Shift (ppm)Coupling Constant ³J(H1,H2) (Hz)Integral ValueAnomeric Ratio (%)
Methyl α-D-glucopyranoside~4.78 (d)~3.87.070
Methyl β-D-glucopyranoside~4.42 (d)~7.93.030

Note: Chemical shifts are referenced to an internal standard (e.g., TMS) and can vary slightly based on the solvent and temperature. The anomeric ratio is calculated from the relative integrals of the anomeric proton signals.

Experimental Protocols

Detailed methodologies for both HPLC and NMR analysis are provided below.

HPLC Protocol for Anomeric Separation

This protocol outlines a typical Hydrophilic Interaction Liquid Chromatography (HILIC) method for the separation of this compound anomers. HILIC is particularly well-suited for the separation of polar compounds like carbohydrates.[5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: HILIC column (e.g., Amide or Amino-based stationary phase), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 85% B to 75% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detector: ELSD (Nebulizer temperature: 40 °C, Evaporator temperature: 60 °C, Gas flow: 1.5 L/min).

Sample Preparation:

  • Dissolve 1-2 mg of the this compound sample in 1 mL of a 50:50 acetonitrile/water mixture.

  • Filter the sample through a 0.45 µm syringe filter before injection.

¹H NMR Protocol for Quantitative Anomeric Analysis (qNMR)

This protocol describes the use of quantitative ¹H NMR (qNMR) to determine the anomeric ratio of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a high-resolution probe.

Acquisition Parameters:

  • Solvent: Deuterium oxide (D₂O).

  • Sample Concentration: 5-10 mg of the this compound sample dissolved in 0.6 mL of D₂O.

  • Internal Standard: Not required for relative quantification of anomers. For absolute quantification, a certified internal standard with a known concentration would be added.

  • Pulse Sequence: A standard 1D proton experiment (e.g., 'zg30').

  • Relaxation Delay (d1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the anomeric protons (typically 5-10 seconds to ensure full relaxation for accurate integration).

  • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Integrate the signals corresponding to the anomeric protons of the α-anomer (doublet around 4.78 ppm) and the β-anomer (doublet around 4.42 ppm).[6]

  • The anomeric ratio is determined by comparing the integral values of these two signals.

Alternative Methods for Anomeric Purity Validation

While HPLC and NMR are the most common techniques, other methods can also be employed for the validation of anomeric purity:

  • Gas Chromatography (GC): After derivatization to increase volatility, GC can be used to separate and quantify anomers.

  • Supercritical Fluid Chromatography (SFC): SFC can offer rapid and efficient separation of derivatized anomers.[7]

  • Mass Spectrometry (MS): Techniques like ion mobility-mass spectrometry (IM-MS) can separate and identify anomers in the gas phase.[8]

  • X-ray Crystallography: Provides an unambiguous determination of the anomeric configuration in the solid state, but requires a suitable single crystal.[9][10]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for HPLC and NMR analysis of anomeric purity.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Weigh Sample B Dissolve in Acetonitrile/Water A->B C Filter B->C D Inject Sample C->D E Separation on HILIC Column D->E F Detection (ELSD/CAD) E->F G Integrate Peak Areas F->G H Calculate Anomeric Ratio G->H

HPLC Experimental Workflow

NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis_nmr Data Analysis A_nmr Weigh Sample B_nmr Dissolve in D₂O A_nmr->B_nmr C_nmr Transfer to NMR Tube B_nmr->C_nmr D_nmr Acquire ¹H NMR Spectrum C_nmr->D_nmr E_nmr Set Quantitative Parameters D_nmr->E_nmr F_nmr Process Spectrum (FT, Phase, Baseline) E_nmr->F_nmr G_nmr Integrate Anomeric Signals F_nmr->G_nmr H_nmr Calculate Anomeric Ratio G_nmr->H_nmr

NMR Experimental Workflow

Conclusion

Both HPLC and NMR are indispensable tools for the validation of anomeric purity of this compound. HPLC, particularly with HILIC columns, provides a robust and sensitive method for the separation and relative quantification of anomers, making it ideal for routine quality control and high-throughput applications. NMR spectroscopy, on the other hand, offers unparalleled structural insight and an absolute method for quantification (qNMR) without the need for reference standards for each anomer. The choice of technique will depend on the specific requirements of the analysis, including the amount of sample available, the desired level of structural information, and the required throughput. For comprehensive and unambiguous characterization, a complementary approach utilizing both HPLC and NMR is highly recommended.

References

Safety Operating Guide

Proper Disposal of Methyl D-Glucopyranoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including methyl D-glucopyranoside. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes:

  • Protective gloves: To prevent skin contact.

  • Safety goggles or face shield: To protect against eye exposure.[1][2]

  • Laboratory coat: To protect clothing and skin.

Work should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[1][2] In case of accidental contact, refer to the Safety Data Sheet (SDS) for first-aid measures.[1][3][4][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program.[6] Do not dispose of this chemical in regular trash or down the drain.[6][7]

1. Waste Identification and Classification:

  • This compound waste is considered hazardous.[1][4] It is crucial to determine if the waste is mixed with other chemicals, as this may alter the disposal route.

2. Containerization:

  • Use a dedicated, compatible, and properly sealed waste container.[8] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[6]

  • The container must be in good condition, with no leaks or rust.[8]

  • Never use food-grade containers for chemical waste storage.

3. Labeling:

  • Properly label the waste container with a "Hazardous Waste" tag.[6][8]

  • The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

    • The quantity of the waste.

    • The date of waste generation.[6]

    • The location of origin (e.g., laboratory, room number).[6]

    • The name and contact information of the principal investigator.[6]

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.[1][2]

  • Segregate the this compound waste from incompatible materials.[8]

  • Keep the container closed except when adding waste.[8]

5. Disposal Request:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a completed hazardous waste information form to your Environmental Health and Safety (EHS) office.[6]

  • Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste from your laboratory.[9]

6. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with an appropriate solvent.[8][9]

  • The rinsate must be collected and disposed of as hazardous waste.[8][9]

  • After triple-rinsing and air drying, the defaced container may be disposed of in the regular trash, but always confirm this with your institution's EHS guidelines.[8][9]

Quantitative Data Summary

Hazard ClassificationDetailsCitations
Skin IrritationCauses skin irritation.[1][2][3]
Eye IrritationCauses serious eye irritation.[1][2][3]
Respiratory IrritationMay cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)RequirementCitations
Hand ProtectionProtective gloves required.[1][2]
Eye/Face ProtectionSafety goggles or face shield required.[1][2]
Body ProtectionLaboratory coat required.[1][2]

Disposal Decision Workflow

A Start: this compound Waste Generated B Is the waste mixed with other chemicals? A->B C Identify all components and consult SDS for each. B->C Yes D Select a compatible, sealed waste container. B->D No C->D E Label container with 'Hazardous Waste' and all required information. D->E F Store in a designated, secure, and ventilated area. E->F G Submit a hazardous waste pickup request to EHS. F->G H End: Waste collected by EHS for proper disposal. G->H

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Methyl D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Methyl D-glucopyranoside, a common laboratory reagent. Adherence to these procedures is critical for minimizing risks and ensuring a safe research environment.

Hazard Identification and Data

While some sources may classify this compound as non-hazardous, it is best practice to handle it with care, as other safety data sheets (SDS) indicate potential hazards. The following table summarizes the potential hazards associated with this compound.

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Respiratory IrritationCategory 3H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.[1][2][3][4][5]

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required to protect against dust particles and potential splashes.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]

  • Hand Protection: Nitrile gloves are the minimum requirement for handling this compound.[2] These should be inspected for any signs of degradation or puncture before use and disposed of properly after handling the chemical.[2][3]

  • Body Protection: A standard laboratory coat must be worn to protect against skin contact.[2][5] The lab coat should be kept clean and laundered separately from personal clothing.

  • Respiratory Protection: While generally not required under normal use with adequate ventilation, a NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable.[5]

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound in the laboratory.

  • Preparation:

    • Before beginning any work, ensure that the safety shower and eyewash station are accessible and in good working order.

    • Designate a specific area for handling this compound, preferably within a chemical fume hood to minimize inhalation of any dust.

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Handling:

    • Wear the appropriate personal protective equipment as outlined above.

    • When weighing the solid, use a chemical spatula and a weigh boat. Avoid creating dust.

    • If transferring the powder, do so carefully to minimize airborne particles.

    • Keep the container of this compound tightly closed when not in use.

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.

    • For larger spills, follow your institution's specific spill response protocol.

    • After cleaning a spill, decontaminate the area with an appropriate solvent and wipe it clean.

Experimental Protocol: Preparation of a 100 mM this compound Solution

This protocol provides a detailed methodology for preparing a 100 mM aqueous solution of this compound.

Materials:

  • This compound (Molecular Weight: 194.18 g/mol )

  • Deionized or distilled water

  • Volumetric flask (appropriate volume, e.g., 100 mL)

  • Beaker

  • Glass stirring rod

  • Weighing paper or boat

  • Spatula

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound.

    • For a 100 mM (0.1 M) solution in 100 mL (0.1 L):

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.1 L x 194.18 g/mol = 1.9418 g

  • Weigh the this compound.

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully add 1.9418 g of this compound to the weighing boat using a spatula.

  • Dissolve the solid.

    • Transfer the weighed solid to a beaker.

    • Add approximately 70-80 mL of deionized or distilled water to the beaker.

    • Stir the mixture with a clean glass stirring rod until the solid is completely dissolved.

  • Transfer to the volumetric flask.

    • Carefully pour the solution from the beaker into the 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer. Repeat this step two more times.

  • Bring to final volume.

    • Add deionized or distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

    • Use a dropper or pipette for the final additions to avoid overshooting the mark.

  • Mix the solution.

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Label and store.

    • Transfer the solution to a properly labeled storage bottle. The label should include the name of the solution (100 mM this compound), the date of preparation, and your initials.

    • Store the solution according to the recommendations on the Safety Data Sheet, typically at room temperature.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Unused Solid: Dispose of unused this compound as chemical waste in a clearly labeled container. Follow your institution's and local regulations for chemical waste disposal.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of in the designated solid chemical waste stream.

  • Aqueous Solutions: While this compound is not classified as a hazardous waste in all jurisdictions, it is good practice to consult your institution's waste disposal guidelines.[6] In many cases, dilute, non-hazardous aqueous solutions may be poured down the drain with copious amounts of water, but this should be confirmed with your environmental health and safety department.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid C->D E Prepare Solution D->E F Store Solution E->F G Dispose of Solid Waste E->G Contaminated Materials H Dispose of Liquid Waste E->H Excess Solution I Clean Work Area F->I G->I H->I

Caption: Workflow for the safe handling of this compound.

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always prioritize safety and consult your institution's specific guidelines and Safety Data Sheets before working with any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.